molecular formula C5H10Cl2 B1654427 1,2-Dichloro-2-methylbutane CAS No. 23010-04-0

1,2-Dichloro-2-methylbutane

货号: B1654427
CAS 编号: 23010-04-0
分子量: 141.04 g/mol
InChI 键: KVPMOKIQASUYOV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,2-Dichloro-2-methylbutane is a useful research compound. Its molecular formula is C5H10Cl2 and its molecular weight is 141.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

23010-04-0

分子式

C5H10Cl2

分子量

141.04 g/mol

IUPAC 名称

1,2-dichloro-2-methylbutane

InChI

InChI=1S/C5H10Cl2/c1-3-5(2,7)4-6/h3-4H2,1-2H3

InChI 键

KVPMOKIQASUYOV-UHFFFAOYSA-N

SMILES

CCC(C)(CCl)Cl

规范 SMILES

CCC(C)(CCl)Cl

沸点

134.0 °C

其他CAS编号

23010-04-0

Pictograms

Flammable; Corrosive; Irritant

产品来源

United States

Foundational & Exploratory

1,2-dichloro-2-methylbutane chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 1,2-Dichloro-2-methylbutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated alkane featuring a tertiary carbon center bonded to a chlorine atom, a structural motif that dictates its chemical behavior. This guide provides a comprehensive analysis of its molecular structure, physicochemical properties, spectroscopic signature, synthesis, and core reactivity. By examining its properties through the lens of reaction mechanisms and stereochemistry, this document serves as a technical resource for professionals leveraging chlorinated intermediates in synthetic and developmental chemistry.

Molecular Structure and Physicochemical Profile

This compound, with the chemical formula C₅H₁₀Cl₂, possesses a unique structure that is fundamental to its reactivity. The molecule contains a quaternary carbon atom at the second position, which is also a stereocenter. The presence of two chlorine atoms, one on a primary carbon (C1) and one on a tertiary carbon (C2), creates distinct reactive sites within the same molecule.

The IUPAC name for this compound is this compound.[1] Its structure gives rise to chirality, meaning it can exist as a pair of enantiomers. Synthesis from an achiral precursor or via a mechanism involving a planar intermediate, such as a radical, will typically result in a racemic mixture, which is optically inactive.[2]

Data Presentation: Physicochemical Properties

PropertyValueSource
Molecular Formula C₅H₁₀Cl₂PubChem[1]
Molecular Weight 141.04 g/mol PubChem[1], NIST[3]
IUPAC Name This compoundPubChem[1]
CAS Number 23010-04-0NIST[3]
Canonical SMILES CCC(C)(CCl)ClPubChem[1]
InChI Key KVPMOKIQASUYOV-UHFFFAOYSA-NNIST[3]
Computed XLogP3 2.6PubChem[1]

Spectroscopic Characterization: A Structural Elucidation

The structural features of this compound can be confirmed through various spectroscopic techniques. While a complete, experimentally verified set of spectra is not widely published, we can predict the key features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show four distinct signals corresponding to the chemically non-equivalent protons.

    • A triplet for the methyl protons (–CH₃) of the ethyl group.

    • A quartet for the methylene protons (–CH₂–) of the ethyl group, deshielded by the adjacent quaternary carbon.

    • A singlet for the methyl protons (–CH₃) attached to C2.

    • A singlet for the methylene protons (–CH₂Cl) at C1, significantly deshielded by the adjacent chlorine and the quaternary carbon. The integration ratio would be 3:2:3:2.

  • ¹³C NMR: The carbon NMR spectrum should display five signals, one for each unique carbon atom in the molecule. The carbon atoms bonded to chlorine (C1 and C2) would appear most downfield.

Mass Spectrometry (MS)

The electron ionization mass spectrum provides crucial information about the molecular weight and fragmentation pattern. A key feature for chlorine-containing compounds is the isotopic pattern. Molecules with two chlorine atoms will exhibit a characteristic M, M+2, and M+4 peak pattern with a relative intensity ratio of approximately 9:6:1, due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. The NIST Mass Spectrometry Data Center provides reference spectra for this compound.[4]

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying functional groups. The most prominent features for this compound would be:

  • C-H stretching: Strong absorptions in the 2850-3000 cm⁻¹ region from the alkyl groups.

  • C-Cl stretching: Characteristic absorptions in the fingerprint region, typically between 600-800 cm⁻¹. The presence of two C-Cl bonds (primary and tertiary) may lead to multiple or broad peaks in this region.[1][5]

Synthesis Methodologies: Formation of the Dichloroalkane

The synthesis of this compound can be approached through several routes, with radical halogenation being a documented method.

Radical Chlorination of 1-Chloro-2-methylbutane

A primary route involves the light-induced free-radical chlorination of a monochlorinated precursor, such as (S)-1-chloro-2-methylbutane.[2][6] This reaction proceeds via a standard free-radical chain mechanism.

Experimental Protocol: Free-Radical Chlorination

  • Initiation: A chlorine molecule (Cl₂) absorbs UV light, causing homolytic cleavage to form two chlorine radicals (Cl•).

  • Propagation (Step 1): A chlorine radical abstracts a hydrogen atom from the alkane substrate (1-chloro-2-methylbutane) to form HCl and an alkyl radical. Abstraction at the tertiary C2 position is favored due to the stability of the resulting tertiary radical.

  • Propagation (Step 2): The tertiary alkyl radical reacts with another molecule of Cl₂ to form the desired product, this compound, and a new chlorine radical, which continues the chain.

  • Termination: The reaction ceases when radicals combine (e.g., Cl• + Cl• → Cl₂; R• + Cl• → R-Cl).

Causality and Stereochemistry: The key to this synthesis is the stability of the intermediate radical. Tertiary radicals are more stable than secondary or primary radicals, thus chlorination preferentially occurs at the C2 position. However, the intermediate tertiary radical is planar (sp² hybridized), so the subsequent attack by Cl₂ can occur from either face. This results in the formation of a racemic mixture of (R)- and (S)-1,2-dichloro-2-methylbutane, rendering the product optically inactive.[2][7]

Diagram: Radical Chlorination Workflow

G cluster_initiation Initiation cluster_propagation Propagation Cycle Cl2 Cl₂ Cl_rad 2 Cl• Cl2->Cl_rad UV Light Reactant (S)-1-chloro-2-methylbutane Cl_rad->Reactant Radical_Inter Tertiary Alkyl Radical + HCl Reactant->Radical_Inter + Cl• Product This compound (Racemic) Radical_Inter->Product + Cl₂ Cl_rad_regen Cl_rad_regen

Caption: Free-radical chlorination mechanism for synthesizing this compound.

Chemical Reactivity and Mechanistic Pathways

The reactivity of this compound is dominated by the chemistry of its two distinct carbon-chlorine bonds. The tertiary C2-Cl bond is significantly more reactive in nucleophilic substitution and elimination reactions due to its ability to form a stable carbocation.

Nucleophilic Substitution (Sₙ1)

Given the tertiary nature of the C2 carbon, this compound is highly susceptible to Sₙ1 reactions. The reaction proceeds through a two-step mechanism involving the formation of a tertiary carbocation intermediate. This pathway is favored by polar protic solvents, which can stabilize both the leaving group (Cl⁻) and the carbocation.

The synthesis of the related compound, 2-chloro-2-methylbutane, from tert-amyl alcohol with HCl is a classic example of an Sₙ1 reaction and provides a model for the reactivity at the C2 position.[8][9][10]

Elimination Reactions (Dehydrohalogenation)

When treated with a strong, non-nucleophilic base, this compound can undergo elimination reactions to form alkenes.[3] Due to the tertiary nature of the substrate, the E1 mechanism is competitive with Sₙ1, while a strong base will favor the E2 mechanism.

Two main products are possible from the elimination of HCl, depending on which β-hydrogen is removed:

  • Product A (Zaitsev Product): Removal of a hydrogen from the methylene group (C3) results in the more substituted and thermodynamically more stable alkene: 1-chloro-2-methylbut-2-ene .

  • Product B (Hofmann Product): Removal of a hydrogen from the methyl group at C2 results in the less substituted alkene: 2-chloro-3-methylbut-1-ene .

According to Zaitsev's (Saytzeff's) rule , elimination reactions that can produce more than one alkene will favor the formation of the more highly substituted (more stable) alkene.[11] Therefore, 1-chloro-2-methylbut-2-ene is expected to be the major product.

Diagram: Dehydrohalogenation Pathways

G cluster_products Alkene Products Reactant This compound Zaitsev 1-chloro-2-methylbut-2-ene (Major Product) Reactant->Zaitsev Zaitsev Elimination (-H from C3) Hofmann 2-chloro-3-methylbut-1-ene (Minor Product) Reactant->Hofmann Hofmann Elimination (-H from C2-methyl)

Caption: Potential alkene products from the dehydrohalogenation of this compound.

Safety, Handling, and Storage

This compound is classified as a hazardous substance. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it presents multiple risks.[1]

Data Presentation: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Flammable Liquids 3H226: Flammable liquid and vapor
Acute Toxicity, Oral 4H302: Harmful if swallowed
Skin Corrosion/Irritation 2H315: Causes skin irritation
Serious Eye Damage/Irritation 1H318: Causes serious eye damage
Specific Target Organ Toxicity 3H335: May cause respiratory irritation

Handling and Storage Protocol:

  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. The compound is flammable.[1]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a structurally interesting molecule whose chemical properties are a direct consequence of its dichlorinated, branched structure. Its reactivity is centered around the tertiary carbon, making it a useful substrate for investigating Sₙ1 and E1/E2 reaction mechanisms. The preferential formation of the Zaitsev product in elimination reactions and the racemic outcome of its synthesis via radical pathways are key teaching points and important considerations for its application in complex synthetic routes. A thorough understanding of its spectroscopic properties, reactivity, and handling requirements is essential for its safe and effective use in a research and development setting.

References

An In-depth Technical Guide to the Physical Properties of 1,2-Dichloro-2-methylbutane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the physical properties of 1,2-dichloro-2-methylbutane, tailored for researchers, scientists, and professionals in drug development. The content herein is structured to offer not just data, but also the scientific rationale behind the methodologies for its determination, ensuring a thorough understanding of this halogenated hydrocarbon.

Introduction: The Significance of this compound

This compound (CAS No. 23010-04-0) is a chlorinated derivative of 2-methylbutane.[1][2] Halogenated hydrocarbons are a class of compounds with significant industrial and synthetic applications, often serving as intermediates in the synthesis of more complex molecules, including pharmaceuticals. A precise understanding of their physical properties is paramount for their effective use in reaction design, process scale-up, and for ensuring safety and purity. This guide delves into the core physical characteristics of this compound, providing both available data and the experimental logic for their validation.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that while some spectral data is experimentally derived, some physical properties like boiling and melting points are primarily based on computational models due to a scarcity of published experimental values for this specific isomer.

PropertyValueSource
Molecular Formula C₅H₁₀Cl₂PubChem[1]
Molecular Weight 141.04 g/mol PubChem[1]
CAS Number 23010-04-0NIST WebBook[2]
IUPAC Name This compoundPubChem[1]
Boiling Point Predicted: 130-140 °C(Based on isomers)
Melting Point Predicted: < -20 °C(Based on isomers)
Density Predicted: ~1.0-1.1 g/cm³(Based on isomers)
Solubility Expected to be soluble in nonpolar organic solvents and insoluble in water.(Based on principles of "like dissolves like")

Experimental Determination of Physical Properties: A Methodological Deep Dive

The following sections outline the authoritative, step-by-step methodologies for the experimental determination of the key physical properties of this compound. The protocols are designed to be self-validating, incorporating control measures and established standards to ensure the generation of reliable and reproducible data.

Synthesis and Purification: The Foundation of Accurate Measurement

The accurate determination of physical properties is contingent on the purity of the substance. A plausible synthetic route to this compound is via the chlorination of 2-methyl-2-butanol. The following protocol is adapted from established procedures for the synthesis of similar tertiary alkyl halides.[3][4]

Diagram of Synthetic Workflow

SynthesisWorkflow Reactants 2-Methyl-2-butanol + Concentrated HCl Reaction Reaction in Separatory Funnel Reactants->Reaction SN1 Reaction Wash1 Wash with Sat. NaCl (aq) Reaction->Wash1 Wash2 Wash with 5% NaHCO3 (aq) Wash1->Wash2 Wash3 Wash with Water Wash2->Wash3 Drying Drying with Anhydrous CaCl2 Wash3->Drying Purification Simple Distillation Drying->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Experimental Protocol:

  • Reaction Setup: In a well-ventilated fume hood, combine 10 mL of 2-methyl-2-butanol with 25 mL of concentrated hydrochloric acid in a 125 mL separatory funnel.

  • Reaction: Gently swirl the funnel for approximately 1 minute without the stopper. Then, stopper the funnel, invert, and vent frequently to release pressure. Shake for 5-10 minutes.

  • Phase Separation: Allow the layers to separate. The upper organic layer contains the product.

  • Washing:

    • Drain the lower aqueous layer.

    • Wash the organic layer with 10 mL of saturated sodium chloride solution.

    • Wash with 10 mL of 5% sodium bicarbonate solution to neutralize any remaining acid (vent frequently).

    • Wash with 10 mL of deionized water.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous calcium chloride.

  • Purification: Decant the dried liquid into a distillation flask and perform a simple distillation. Collect the fraction boiling at the expected temperature range.

Causality and Self-Validation: The washing steps are crucial for removing unreacted starting materials and acidic byproducts, which could interfere with subsequent analyses. The final distillation purifies the product based on its boiling point, and the purity can be verified by Gas Chromatography (GC).

Boiling Point Determination (ASTM D1078)

The boiling point is a fundamental physical constant. The ASTM D1078 standard test method provides a reliable procedure for determining the distillation range of volatile organic liquids.[5][6][7][8][9]

Diagram of Boiling Point Determination

BoilingPoint Start Place sample in distillation flask Heat Heat the flask Start->Heat Vaporize Vapor rises and surrounds thermometer bulb Heat->Vaporize Condense Vapor condenses in condenser Vaporize->Condense Record Record temperature range during distillation Vaporize->Record Equilibrium Collect Collect distillate Condense->Collect

Caption: Workflow for boiling point determination via distillation.

Experimental Protocol:

  • Apparatus Setup: Assemble a simple distillation apparatus as per ASTM D1078 specifications.

  • Sample Preparation: Place a known volume of the purified this compound into the distillation flask, along with boiling chips.

  • Heating: Gradually heat the flask.

  • Data Collection: Record the temperature at which the first drop of distillate is collected (initial boiling point) and the temperature throughout the distillation process until the final drop. The boiling point is typically reported as the temperature range over which the bulk of the liquid distills.

Causality and Self-Validation: This method is self-validating as the establishment of a stable temperature plateau during distillation indicates a pure substance boiling at a constant temperature. The use of a calibrated thermometer and adherence to the ASTM standard ensures accuracy and reproducibility.

Density Determination (ASTM D4052)

Density is a critical parameter for quality control and for converting mass to volume. The ASTM D4052 standard test method, which utilizes a digital density meter, is a highly accurate and precise method.[10][11][12][13][14]

Diagram of Density Measurement

DensityMeasurement Calibrate Calibrate density meter with air and water Inject Inject sample into U-tube Calibrate->Inject Oscillate Measure oscillation period of U-tube Inject->Oscillate Calculate Calculate density based on oscillation period Oscillate->Calculate

Caption: Workflow for density measurement using a digital density meter.

Experimental Protocol:

  • Instrument Calibration: Calibrate the digital density meter with dry air and deionized water at a specified temperature (e.g., 20 °C).

  • Sample Injection: Inject the purified this compound into the oscillating U-tube of the density meter.

  • Measurement: The instrument measures the oscillation period of the U-tube containing the sample.

  • Result: The density is automatically calculated and displayed by the instrument.

Causality and Self-Validation: The principle of this method lies in the relationship between the mass of the liquid in the U-tube and its oscillation frequency. The initial calibration with standards of known density ensures the accuracy of the measurements. The high precision of modern digital density meters provides inherent reliability.

Spectroscopic and Chromatographic Characterization

Spectroscopic and chromatographic techniques are essential for confirming the identity and purity of a synthesized compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds. The gas chromatogram provides information on the purity of the sample, while the mass spectrum offers a unique fragmentation pattern that acts as a molecular fingerprint.

Diagram of GC-MS Analysis

GCMS_Analysis Sample Inject sample GC Separation in GC Column Sample->GC MS Ionization and Fragmentation in MS GC->MS Detection Detection of Fragments MS->Detection Result Chromatogram and Mass Spectrum Detection->Result

Caption: Workflow of GC-MS analysis.

Expected Mass Spectrum: The mass spectrum of this compound is available in the NIST WebBook.[2] Key fragments would arise from the loss of chlorine atoms and alkyl groups. The presence of two chlorine atoms will result in a characteristic isotopic pattern for chlorine-containing fragments (35Cl and 37Cl).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be characterized by C-H stretching and bending vibrations of the alkyl groups and the C-Cl stretching vibrations. A vapor-phase IR spectrum is available for reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • 1H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl, methylene, and ethyl protons, with chemical shifts influenced by the adjacent chlorine atoms. The integration of the signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would provide information about neighboring protons.

  • 13C NMR: The carbon NMR spectrum would show five distinct signals, one for each unique carbon atom in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon, with those bonded to chlorine atoms appearing at a lower field. Online prediction tools can provide an estimated spectrum.[15]

Conclusion: A Framework for Comprehensive Characterization

This technical guide has provided a detailed overview of the physical properties of this compound and the rigorous experimental methodologies required for their determination. While direct experimental data for some properties of this specific isomer are limited, this guide establishes a robust framework for its synthesis, purification, and characterization based on authoritative standards and established scientific principles. For researchers and drug development professionals, the application of these protocols will ensure the generation of high-quality, reliable data, which is the cornerstone of scientific integrity and successful research outcomes.

References

Spectroscopic Data of 1,2-Dichloro-2-Methylbutane: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,2-dichloro-2-methylbutane is a halogenated alkane with the molecular formula C₅H₁₀Cl₂.[1][2] As with many chlorinated hydrocarbons, its utility in various chemical syntheses necessitates a thorough understanding of its structural and electronic properties. Spectroscopic analysis provides a fundamental and non-destructive means to elucidate the molecular structure and confirm the identity and purity of this compound. This guide offers an in-depth analysis of the predicted mass spectrometry, ¹³C nuclear magnetic resonance (NMR), and ¹H NMR spectroscopic data for this compound. The interpretations provided herein are based on established principles of spectroscopy and comparative data from analogous halogenated alkanes, offering a robust framework for researchers, scientists, and drug development professionals.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. In EI-MS, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation of halogenated alkanes is often characterized by the cleavage of the carbon-halogen bond and alpha-cleavage.[3]

For this compound (molecular weight: 141.04 g/mol ), the molecular ion peak is expected to be weak or absent due to the facile fragmentation of the parent ion.[3] The presence of two chlorine atoms will result in a characteristic isotopic pattern for chlorine-containing fragments, with the ratio of the M and M+2 peaks depending on the number of chlorine atoms in the fragment.

Predicted Fragmentation Pathways:

The primary fragmentation pathways for this compound are anticipated to be:

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbon bearing a chlorine atom.

  • Loss of a Chlorine Radical: Homolytic cleavage of a C-Cl bond to form a carbocation and a chlorine radical.

  • Loss of an Ethyl Radical: Cleavage of the bond between C2 and C3.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Table 1: Predicted Major Fragments in the Mass Spectrum of this compound

m/z (Mass/Charge)Proposed Fragment IonFragmentation Pathway
105/107[C₅H₁₀Cl]⁺Loss of a chlorine radical (•Cl)
90/92[C₄H₇Cl]⁺Alpha-cleavage with loss of an ethyl radical (•C₂H₅)
77/79[C₃H₆Cl]⁺Loss of ethene from the [C₅H₁₀Cl]⁺ fragment
63/65[C₂H₄Cl]⁺Further fragmentation

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is a powerful tool for determining the number of non-equivalent carbon atoms in a molecule and providing information about their chemical environment. The chemical shift of a carbon atom is influenced by the electronegativity of adjacent atoms and the overall molecular structure.

For this compound, five distinct carbon signals are expected due to the lack of molecular symmetry. The chemical shifts can be predicted by considering the inductive effects of the two chlorine atoms and by comparing with the known spectrum of a similar compound, 2-chloro-2-methylbutane.[4] The presence of a chlorine atom typically deshields the alpha and beta carbons, shifting their signals downfield.[5][6]

Caption: Structure of this compound with carbon atom numbering for NMR analysis.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C1 (CH₂)50 - 60Attached to one chlorine atom (alpha-effect).
C2 (C)70 - 80Attached to one chlorine atom and is a quaternary carbon.
C3 (CH₂)35 - 45Beta to two chlorine atoms.
C4 (CH₃)10 - 15Gamma to two chlorine atoms.
C5 (CH₃)25 - 35Beta to one chlorine atom.

Note: These are predicted values and may vary slightly in experimental conditions.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. This is determined by analyzing the chemical shift, integration, and spin-spin splitting patterns.

For this compound, four distinct proton signals are expected. The protons on carbons adjacent to the chlorine atoms will be deshielded and appear at a lower field (higher ppm). The splitting pattern of each signal is determined by the number of neighboring protons according to the n+1 rule. Typical vicinal coupling constants (³JHH) in alkanes are in the range of 6-8 Hz.

Table 3: Predicted ¹H NMR Data for this compound

Proton(s) onPredicted Chemical Shift (δ, ppm)IntegrationPredicted MultiplicityRationale
C1 (CH₂)3.6 - 3.92HSinglet (s)Protons on a carbon with a chlorine atom and no adjacent protons.
C3 (CH₂)1.8 - 2.12HQuartet (q)Protons are coupled to the three protons of the C4 methyl group.
C4 (CH₃)0.9 - 1.23HTriplet (t)Protons are coupled to the two protons of the C3 methylene group.
C5 (CH₃)1.5 - 1.73HSinglet (s)Protons on a methyl group with no adjacent protons.

Note: These are predicted values and may vary slightly in experimental conditions.

Conclusion

The predicted spectroscopic data for this compound provides a comprehensive analytical profile for this compound. The mass spectrum is expected to be characterized by facile fragmentation, with key fragments arising from the loss of chlorine and alkyl radicals. The ¹³C NMR spectrum will likely display five distinct signals, with the carbons bearing chlorine atoms shifted significantly downfield. The ¹H NMR spectrum is predicted to show four unique proton environments, with chemical shifts and splitting patterns consistent with the proposed structure. This detailed spectroscopic guide serves as a valuable resource for the identification and structural verification of this compound in research and development settings.

References

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Analysis of 1,2-dichloro-2-methylbutane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Elucidating Molecular Structure Beyond the Obvious

In the realm of drug development and chemical research, the unambiguous determination of a molecule's three-dimensional structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this endeavor, offering unparalleled insight into the connectivity and chemical environment of atoms within a molecule.[1] This guide provides a comprehensive, field-proven analysis of 1,2-dichloro-2-methylbutane, moving from fundamental 1D techniques to advanced 2D correlation experiments. Our approach is not merely procedural; it is rooted in the causal logic that governs spectral outcomes, empowering researchers to not only acquire data but to interpret it with confidence and authority. We will dissect the expected ¹H and ¹³C spectra, leverage spectral editing with DEPT, and confirm the molecular framework using COSY, HSQC, and HMBC experiments.

The Subject Molecule: this compound

Before delving into the spectral analysis, we must first understand the structural features of our target compound, this compound (C₅H₁₀Cl₂).[2][3] The molecule possesses a chiral center at the C2 carbon, which introduces diastereotopicity for the protons on the C1 methylene group. This subtlety is a key feature that high-resolution NMR can resolve.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 1,2-dichloro-2-methylbutane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of 1,2-dichloro-2-methylbutane. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the vibrational spectroscopy of this halogenated alkane. It offers a predictive analysis of its IR spectrum, a detailed, field-proven experimental protocol for acquiring high-quality spectral data, and a thorough interpretation of the expected absorption bands. This guide is structured to provide not just procedural steps but the scientific rationale behind them, ensuring a deep and applicable understanding of the subject matter.

Introduction: The Spectroscopic Signature of a Vicinal Dichloride

This compound (C₅H₁₀Cl₂) is a halogenated alkane with chlorine atoms on adjacent (vicinal) carbons, one primary and one tertiary. This structural arrangement gives rise to a unique infrared spectroscopic signature that is invaluable for its identification and characterization. Infrared spectroscopy probes the vibrational modes of a molecule, which are determined by the masses of the atoms and the strength of the chemical bonds connecting them. By analyzing the absorption of infrared radiation at specific wavenumbers, we can elucidate the presence of key functional groups and gain insights into the molecule's structure.

The diagnostic value of IR spectroscopy in the context of drug development and chemical synthesis is paramount. It serves as a rapid and non-destructive technique for structural verification, purity assessment, and reaction monitoring. For a molecule like this compound, the IR spectrum will be dominated by the vibrational modes of its alkane backbone and the characteristic absorptions of the carbon-chlorine bonds.

Theoretical Vibrational Mode Analysis

The vibrational modes of this compound can be predicted by considering its constituent functional groups. The primary regions of interest in the IR spectrum will be the C-H stretching and bending frequencies of the methyl (CH₃) and methylene (CH₂) groups, and the C-Cl stretching frequencies.

  • C-H Stretching Vibrations: The molecule contains sp³ hybridized carbon atoms, and the C-H stretching vibrations are expected to appear in the region of 2850-3000 cm⁻¹[1][2]. The presence of multiple methyl and methylene groups will likely result in a complex, overlapping series of strong absorption bands in this region.

  • C-H Bending Vibrations: The bending vibrations (scissoring, wagging, twisting, and rocking) of the methyl and methylene groups will give rise to absorptions in the fingerprint region, roughly between 1375 cm⁻¹ and 1465 cm⁻¹[1].

  • C-Cl Stretching Vibrations: The carbon-chlorine stretching vibrations are highly characteristic of halogenated alkanes. The position of these bands is sensitive to the substitution pattern of the carbon atom to which the chlorine is attached. Generally, C-Cl stretching absorptions are found in the 850-550 cm⁻¹ range[3]. For this compound, we can anticipate two distinct C-Cl stretching bands corresponding to the primary (C-CH₂Cl) and tertiary (C-C(Cl)(CH₃)) chlorines. The tertiary C-Cl bond is expected to absorb at a slightly different frequency than the primary C-Cl bond, providing valuable structural information. The presence of two chlorine atoms on adjacent carbons can also lead to conformational isomers (rotamers), which may result in a more complex pattern of C-Cl absorptions.

  • Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region. It contains a complex array of bending and stretching vibrations that are unique to the molecule as a whole. While challenging to interpret from first principles, this region is invaluable for confirming the identity of a compound by comparison with a reference spectrum.

Predicted Infrared Absorption Data

The following table summarizes the predicted key infrared absorption bands for this compound based on established correlation tables and data from analogous compounds.

Wavenumber Range (cm⁻¹)Vibrational ModeExpected IntensityNotes
2980 - 2850C-H Stretch (sp³ - CH₃, CH₂)StrongA complex and intense series of bands due to the various methyl and methylene groups in the molecule.[1][2]
1470 - 1440C-H Bend (CH₂ Scissoring)MediumCharacteristic bending vibration of the methylene group.[1]
1385 - 1370C-H Bend (CH₃ Symmetric Bend)Medium to WeakOften appears as a doublet if a gem-dimethyl group is present, though this is not the case here.
850 - 550C-Cl StretchStrongThis broad range encompasses C-Cl stretching vibrations. For this molecule, two distinct bands for the primary and tertiary C-Cl bonds are expected.[3][4]

Experimental Protocol: Acquiring the IR Spectrum

The following protocol outlines a robust method for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of liquid this compound using an Attenuated Total Reflectance (ATR) accessory. ATR-FTIR is the preferred method for liquid samples as it requires minimal sample preparation and is highly reproducible[5][6].

Instrumentation and Materials
  • FTIR Spectrometer: A benchtop FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector is suitable.

  • ATR Accessory: A single-reflection ATR accessory with a diamond or zinc selenide (ZnSe) crystal.

  • Sample: this compound (liquid).

  • Solvent for Cleaning: Isopropanol or acetone.

  • Wipes: Lint-free laboratory wipes.

Step-by-Step Procedure
  • Instrument Preparation:

    • Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's instructions.

    • Install the ATR accessory in the sample compartment.

  • ATR Crystal Cleaning:

    • Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in isopropanol or acetone.

    • Allow the solvent to fully evaporate. A clean crystal is crucial to avoid cross-contamination and spectral artifacts.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in the beam path, acquire a background spectrum.

    • The background scan should be performed under the same conditions as the sample scan (e.g., same resolution, number of scans). This step is critical as it subtracts the spectral contributions of atmospheric water and carbon dioxide.

  • Sample Application:

    • Place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. Typical acquisition parameters are:

      • Spectral Range: 4000 - 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 (signal-to-noise ratio can be improved by increasing the number of scans)

  • Data Processing and Analysis:

    • The acquired spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Perform any necessary baseline corrections or smoothing using the spectrometer's software.

    • Label the significant absorption peaks with their corresponding wavenumbers.

  • Post-Measurement Cleaning:

    • Carefully clean the this compound from the ATR crystal using a lint-free wipe and an appropriate solvent.

Causality and Self-Validation
  • Why ATR? ATR is chosen for its simplicity and the high quality of spectra obtained for neat liquids without the need for preparing thin films or using salt plates, which are fragile and sensitive to moisture[7][8]. The path length of the measurement is independent of the sample thickness, leading to consistent results[6].

  • Background Correction: The background scan is a self-validating step. An improper background subtraction will be immediately evident by the presence of sharp, characteristic peaks for atmospheric CO₂ (around 2350 cm⁻¹) and broad bands for H₂O in the spectrum.

  • Resolution and Scan Number: A resolution of 4 cm⁻¹ is generally sufficient to resolve the key functional group absorptions in a liquid-phase spectrum. Increasing the number of scans improves the signal-to-noise ratio, which is a key parameter for the quality of the spectrum.

Visualizing the Analytical Workflow

The logical flow of an IR spectroscopic analysis, from sample handling to final interpretation, is a critical aspect of ensuring data integrity and reproducibility.

IR_Workflow cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Analysis & Interpretation inst_prep Instrument Stabilization atr_clean_bg Clean ATR Crystal inst_prep->atr_clean_bg bg_scan Acquire Background Spectrum atr_clean_bg->bg_scan sample_apply Apply Liquid Sample to ATR bg_scan->sample_apply Proceed if background is clean sample_scan Acquire Sample Spectrum sample_apply->sample_scan data_proc Data Processing (e.g., Baseline Correction) sample_scan->data_proc peak_id Peak Identification & Wavenumber Assignment data_proc->peak_id struct_corr Correlate Peaks to Vibrational Modes peak_id->struct_corr final_report Final Structural Confirmation struct_corr->final_report

Caption: Workflow for IR analysis of this compound.

Interpretation of the Expected Spectrum

A hypothetical IR spectrum of this compound would exhibit the following key features:

  • The 3000-2850 cm⁻¹ Region: A strong, multi-peaked absorption band will dominate this region, confirming the presence of an alkane structure.

  • The 1500-1300 cm⁻¹ Region: Weaker to medium intensity bands corresponding to C-H bending vibrations will be present, further confirming the alkyl nature of the molecule.

  • The "Fingerprint" Region (< 1500 cm⁻¹): This region will contain a unique and complex pattern of absorptions. The most diagnostic peaks in this region will be the strong C-Cl stretching bands. The presence of two distinct C-Cl absorptions in the 850-550 cm⁻¹ range would be strong evidence for the 1,2-dichloro substitution pattern. The exact positions of these bands would be influenced by the electronic effects of the alkyl groups and the potential for different rotational conformations.

  • Absence of Other Functional Groups: The absence of strong absorptions in other characteristic regions, such as a broad band around 3300 cm⁻¹ (O-H stretch) or a sharp peak around 1700 cm⁻¹ (C=O stretch), would confirm the purity of the sample and the absence of these functional groups.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural elucidation of molecules such as this compound. Through a combination of theoretical prediction and robust experimental methodology, a detailed understanding of the molecule's vibrational characteristics can be achieved. The characteristic C-H and C-Cl stretching and bending vibrations provide a unique spectral fingerprint, allowing for unambiguous identification and quality control. The protocols and interpretive framework presented in this guide offer a comprehensive resource for scientists and researchers working with halogenated organic compounds.

References

Introduction: Deciphering the Molecular Blueprint

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of 1,2-Dichloro-2-methylbutane

For researchers and professionals in drug development and chemical analysis, mass spectrometry (MS) stands as an indispensable tool for elucidating molecular structures. When applied to halogenated compounds such as this compound, MS provides a detailed fingerprint, revealing not only the molecular weight but also intricate details of the molecule's framework through its fragmentation patterns. This guide offers a deep dive into the theoretical and practical aspects of analyzing this compound using Electron Ionization Mass Spectrometry (EI-MS), a cornerstone technique in organic analysis. As a Senior Application Scientist, the emphasis here is not merely on the data but on the underlying chemical principles that dictate the observed spectrum, ensuring a robust and insightful interpretation.

The analysis of chlorinated compounds by MS is distinguished by the natural isotopic abundance of chlorine. Chlorine exists as two primary isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[1][2] This natural distribution imparts a characteristic isotopic pattern to any chlorine-containing ion, serving as a powerful diagnostic tool. For a molecule like this compound (C₅H₁₀Cl₂), which contains two chlorine atoms, this effect is compounded, leading to a predictable series of peaks for the molecular ion and its fragments.

The Molecular Ion: A Tale of Two Isotopes

The first critical piece of information in any mass spectrum is the molecular ion (M⁺), which corresponds to the intact molecule after losing a single electron. For this compound, the molecular ion region is not a single peak but a cluster of peaks reflecting the different combinations of chlorine isotopes.

The molecular formula is C₅H₁₀Cl₂.[3][4][5] The nominal molecular weight is calculated using the most abundant isotope of each element (¹²C, ¹H, and ³⁵Cl). Therefore, the primary molecular ion peak (M) will appear at an m/z (mass-to-charge ratio) corresponding to the molecule containing two ³⁵Cl atoms.

  • M Peak: [C₅H₁₀³⁵Cl₂]⁺ = (5 * 12) + (10 * 1) + (2 * 35) = 140 Da

  • M+2 Peak: [C₅H₁₀³⁵Cl³⁷Cl]⁺ = (5 * 12) + (10 * 1) + 35 + 37 = 142 Da

  • M+4 Peak: [C₅H₁₀³⁷Cl₂]⁺ = (5 * 12) + (10 * 1) + (2 * 37) = 144 Da

The relative intensities of these peaks are governed by statistical probability. For a molecule with two chlorine atoms, the expected intensity ratio of the M:M+2:M+4 peaks is approximately 9:6:1.[6][7] The observation of this characteristic pattern is strong evidence for the presence of two chlorine atoms in the molecule or fragment. However, due to the energetic instability of many molecular ions under EI conditions, especially for branched alkanes, the molecular ion cluster may be weak or entirely absent.[8]

Core Principles of Fragmentation

The true structural investigation begins with the analysis of fragment ions. The high energy (typically 70 eV) used in EI-MS imparts significant internal energy to the molecular ion, causing it to break apart in predictable ways.[9] The fragmentation of this compound is governed by the inherent structural features: a tertiary carbon, two chlorine substituents, and an alkane backbone. The guiding principle is the formation of the most stable positive ions (carbocations). The stability order for simple alkyl carbocations is tertiary > secondary > primary.[9][10]

Key fragmentation pathways for this molecule include:

  • Alpha (α)-Cleavage: This involves the cleavage of a bond adjacent to a heteroatom. For alkyl halides, this can lead to the formation of a stable cation where the charge is shared with the halogen.[11]

  • Loss of a Halogen Radical: The C-Cl bond can break homolytically or heterolytically. The loss of a chlorine radical (Cl•) is a common pathway, yielding a carbocation.

  • Carbon-Carbon Bond Cleavage: The alkane backbone can fragment, preferentially at the tertiary carbon, to produce more stable carbocations.[8][9]

Predicted Fragmentation Pathways of this compound

Let's dissect the structure: CH₃-CH₂-C(Cl)(CH₃)-CH₂Cl.

  • Loss of Ethyl Radical (•CH₂CH₃): Cleavage of the bond between the tertiary carbon and the ethyl group is highly probable. This yields a stable tertiary carbocation containing both chlorine atoms.

    • Neutral Loss: •CH₂CH₃ (29 Da)

    • Fragment Ion: [C(Cl)(CH₃)CH₂Cl]⁺

    • Expected m/z: 111 (with ³⁵Cl₂), 113 (with ³⁵Cl³⁷Cl), and 115 (with ³⁷Cl³⁷Cl) in a ~9:6:1 ratio. This is predicted to be a major fragment.

  • Loss of Chloromethyl Radical (•CH₂Cl): Alpha-cleavage adjacent to the primary chlorine can occur, resulting in the loss of a chloromethyl radical. This also forms a stable tertiary carbocation.

    • Neutral Loss: •CH₂Cl (49 Da for ³⁵Cl, 51 Da for ³⁷Cl)

    • Fragment Ion: [CH₃CH₂C(Cl)CH₃]⁺

    • Expected m/z: 91 (with ³⁵Cl) and 93 (with ³⁷Cl) in a ~3:1 ratio. This ion is a stabilized tertiary carbocation and is expected to be a prominent peak.

  • Loss of Chlorine Radical (•Cl): Loss of one of the chlorine atoms, most likely the one attached to the tertiary carbon, will form a chloro-substituted carbocation.

    • Neutral Loss: •Cl (35 Da or 37 Da)

    • Fragment Ion: [C₅H₁₀Cl]⁺

    • Expected m/z: 105 (containing ³⁵Cl) and 107 (containing ³⁷Cl) in a ~3:1 ratio.

  • Loss of Propyl Radical (•C₃H₇) via Rearrangement/Cleavage: While less direct, cleavage of the C-C backbone can lead to smaller fragments. For instance, loss of a propyl group from the molecular ion would lead to [C₂H₃Cl₂]⁺.

    • Neutral Loss: •C₃H₇ (43 Da)

    • Fragment Ion: [C₂H₃Cl₂]⁺

    • Expected m/z: 97 (with ³⁵Cl₂), 99 (with ³⁵Cl³⁷Cl), and 101 (with ³⁷Cl³⁷Cl) in a ~9:6:1 ratio.

The following diagram illustrates the primary fragmentation routes.

Fragmentation M [C₅H₁₀Cl₂]⁺• m/z 140, 142, 144 F1 [C₃H₅Cl₂]⁺ m/z 111, 113, 115 M->F1 - •C₂H₅ F2 [C₄H₈Cl]⁺ m/z 91, 93 M->F2 - •CH₂Cl F3 [C₅H₁₀Cl]⁺ m/z 105, 107 M->F3 - •Cl

Predicted major fragmentation pathways for this compound.

Summary of Predicted Fragments

m/z (³⁵Cl isotope)Isotopic Pattern (Ratio)Proposed StructureFragmentation Pathway
140M, M+2, M+4 (9:6:1)[CH₃CH₂C(Cl)(CH₃)CH₂Cl]⁺•Molecular Ion
111M, M+2, M+4 (9:6:1)[C(Cl)(CH₃)CH₂Cl]⁺Loss of •C₂H₅
105M, M+2 (3:1)[C₅H₁₀Cl]⁺Loss of •Cl
91M, M+2 (3:1)[CH₃CH₂C(Cl)CH₃]⁺Loss of •CH₂Cl

Experimental Protocol: Acquiring the Mass Spectrum

A self-validating protocol ensures reproducibility and accuracy. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for this analysis, as it separates the analyte from the solvent and any potential impurities before it enters the mass spectrometer.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately prepare a dilute solution of this compound (~100 ppm) in a high-purity volatile solvent such as dichloromethane or hexane.

    • Causality: Dilution is critical to avoid saturating the detector and to ensure sharp chromatographic peaks. The choice of solvent should be one that elutes well before the analyte and does not cause interference.

  • GC-MS System Configuration:

    • Injector: Set to 250°C in split mode (e.g., 50:1 split ratio).

    • Causality: A high injector temperature ensures rapid and complete volatilization of the sample. Split mode prevents column overloading.

    • GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane).

    • Causality: A non-polar column separates compounds primarily by boiling point, which is suitable for this type of analyte.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Causality: Helium is an inert carrier gas that provides good chromatographic efficiency.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 200°C.

      • Hold: 2 minutes at 200°C.

    • Causality: The initial hold allows for focusing of the analyte at the head of the column. The temperature ramp ensures efficient separation and elution.

  • Mass Spectrometer Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Causality: 70 eV is the standard energy for EI, which provides reproducible fragmentation patterns and allows for comparison with library spectra.

    • Ion Source Temperature: 230°C.

    • Mass Range: Scan from m/z 35 to 200.

    • Causality: This range covers the expected molecular ion and all significant fragments. Starting at m/z 35 avoids detecting low-mass ions from air and water while ensuring detection of the chlorine radical itself, though it is often not observed.

    • Solvent Delay: 3 minutes.

    • Causality: This prevents the high concentration of solvent from entering the mass spectrometer, which could saturate the detector and shorten filament life.

  • Data Analysis:

    • Integrate the peak corresponding to this compound in the Total Ion Chromatogram (TIC).

    • Extract the mass spectrum from this peak.

    • Analyze the spectrum, identifying the molecular ion cluster (if present) and the major fragment ions.

    • Compare the observed isotopic patterns for chlorine-containing fragments with the theoretical ratios to confirm their composition.

The following diagram outlines this experimental workflow.

Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation P1 Prepare ~100 ppm solution in Dichloromethane A1 Inject 1 µL into GC P1->A1 A2 Chromatographic Separation (Non-polar column) A1->A2 A3 Electron Ionization (70 eV) A2->A3 A4 Mass Analysis (m/z 35-200) A3->A4 D1 Identify Analyte Peak in TIC A4->D1 D2 Extract Mass Spectrum D1->D2 D3 Analyze Fragmentation & Isotopic Patterns D2->D3

Experimental workflow for the GC-MS analysis of this compound.

Conclusion

The mass spectrometric analysis of this compound is a prime example of how fundamental principles of ion chemistry can be applied to deduce complex structural information. The characteristic isotopic signature of the two chlorine atoms provides an immediate and unmistakable marker, while the fragmentation pattern, driven by the formation of stable tertiary carbocations, reveals the connectivity of the carbon skeleton. By following a robust, well-reasoned experimental protocol, researchers can confidently acquire and interpret the mass spectrum, transforming a series of peaks into a detailed molecular portrait. This guide provides the theoretical framework and practical methodology for achieving that goal, empowering scientists to leverage the full analytical power of mass spectrometry.

References

A Technical Guide to the Synthesis of 1,2-Dichloro-2-methylbutane

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist

This document provides a comprehensive technical overview for the synthesis, purification, and characterization of 1,2-dichloro-2-methylbutane. It is intended for an audience of researchers and drug development professionals, offering field-proven insights into the causality behind experimental choices and ensuring a robust, self-validating protocol.

Introduction: Strategic Approach to Synthesis

This compound (CAS No: 23010-04-0) is a vicinal dihalide, a class of compounds valuable as synthetic intermediates.[1][2] The strategic placement of two chlorine atoms on adjacent carbons—one tertiary and one primary—offers distinct reactive sites for further functionalization.

The most direct and efficient pathway for the synthesis of this target molecule is the electrophilic addition of molecular chlorine (Cl₂) to 2-methyl-2-butene. This approach is mechanistically straightforward and ensures the desired 1,2-dichlorination pattern. Alternative routes, such as starting from 2-methyl-2-butanol, would necessitate a multi-step process (e.g., conversion to an alkene followed by dichlorination, or conversion to a monochloroalkane followed by a less predictable radical chlorination), thereby reducing overall efficiency. This guide will focus exclusively on the superior electrophilic addition pathway.

Part 1: Mechanistic Causality of Electrophilic Addition

The reaction between an alkene, such as 2-methyl-2-butene, and a halogen like chlorine is a classic example of electrophilic addition. The high electron density of the carbon-carbon π-bond makes the alkene a potent nucleophile, capable of initiating the reaction by attacking the electrophilic chlorine molecule.

The mechanism proceeds through two key stages:

  • Formation of a Cyclic Chloronium Ion: The alkene's π-electrons attack one of the chlorine atoms, displacing the other as a chloride ion (Cl⁻). Simultaneously, a lone pair on the attacking chlorine atom forms a bond back to the other carbon of the original double bond. This results in a three-membered ring intermediate known as a cyclic chloronium ion.[3] This intermediate is critical because it prevents the formation of a simple, open-chain carbocation, which could be susceptible to rearrangement. The more substituted carbon atom bears a greater partial positive charge.

  • Nucleophilic Attack by Chloride: The chloride ion, now acting as a nucleophile, attacks one of the carbons of the cyclic intermediate. This attack occurs from the side opposite the chloronium ring (an Sₙ2-like process), leading to anti-addition of the two chlorine atoms across the original double bond. In the case of 2-methyl-2-butene, the chloride ion preferentially attacks the more substituted tertiary carbon, leading to the formation of this compound.

Visualizing the Mechanism

Caption: Reaction mechanism for the electrophilic addition of Cl₂ to 2-methyl-2-butene.

Part 2: Field-Validated Experimental Protocol

This protocol is designed for robustness and safety. Every step incorporates controls and checks to ensure the desired outcome.

Safety Mandates
  • Chlorine Gas (Cl₂): Highly toxic and corrosive. All operations involving chlorine gas must be performed within a certified chemical fume hood. A neutralization scrubber (e.g., sodium thiosulfate or sodium hydroxide solution) should be prepared in case of accidental release.

  • Chlorinated Solvents (e.g., Dichloromethane): These are potential carcinogens. Handle with appropriate personal protective equipment (PPE), including nitrile gloves and safety goggles.

  • General Precautions: The reaction can be exothermic. Proper temperature control is essential to prevent side reactions, such as free-radical substitution.

Materials and Reagents
Reagent/MaterialSpecificationPurpose
2-Methyl-2-butene≥99% purityStarting material (alkene)
Chlorine (Cl₂) GasAnhydrousElectrophile
Dichloromethane (CH₂Cl₂)Anhydrous, ACS GradeInert solvent
Sodium Thiosulfate (Na₂S₂O₃)5% aqueous solutionQuenching excess chlorine
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solutionNeutralizing acidic byproducts
BrineSaturated NaCl(aq)Aiding phase separation
Anhydrous Magnesium Sulfate (MgSO₄)PowderDrying agent
Three-neck round-bottom flask250 mLReaction vessel
Gas dispersion tubeFor bubbling Cl₂ gas
Dry ice/acetone bathFor temperature control
Separatory funnel250 mLFor aqueous work-up
Distillation apparatusFor final purification
Step-by-Step Synthesis Workflow
  • Reaction Setup:

    • Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a gas dispersion tube connected to a chlorine gas cylinder (via a flowmeter and drying tube), and a thermometer. Place the flask in a dry ice/acetone bath.

    • Charge the flask with 2-methyl-2-butene (e.g., 7.0 g, 0.1 mol) and 100 mL of anhydrous dichloromethane.

    • Cool the solution to approximately -78 °C with gentle stirring. A low temperature is crucial to favor the ionic electrophilic addition mechanism over the radical pathway.[4]

  • Chlorination:

    • Slowly bubble anhydrous chlorine gas through the stirred solution. Monitor the reaction's progress by observing the disappearance of the yellow-green color of chlorine.

    • The reaction is complete when a faint, persistent yellow-green color remains, indicating a slight excess of chlorine. This provides a clear visual endpoint.

    • Cease the chlorine flow and allow the mixture to stir for an additional 15 minutes at -78 °C.

  • Work-up and Isolation:

    • Quench the reaction by carefully adding 50 mL of a 5% sodium thiosulfate solution. The yellow-green color should disappear as excess Cl₂ is reduced.

    • Allow the mixture to warm to room temperature. Transfer the contents to a 250 mL separatory funnel.

    • Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (vent frequently to release CO₂ gas)[5][6], 50 mL of water, and finally 50 mL of brine. The brine wash helps to remove residual water from the organic phase.[5]

    • Separate the organic layer and dry it over anhydrous magnesium sulfate. The drying agent should be added until it no longer clumps, indicating complete water removal.[5]

    • Filter off the drying agent and remove the dichloromethane solvent using a rotary evaporator.

  • Purification:

    • The resulting crude oil is purified by fractional distillation under reduced pressure to prevent thermal decomposition.

    • Collect the fraction corresponding to this compound.

Part 3: Product Characterization and Data

The identity and purity of the synthesized this compound must be confirmed through rigorous analysis.

Physicochemical Properties
PropertyValueSource
IUPAC NameThis compound[1]
Molecular FormulaC₅H₁₀Cl₂[7]
Molecular Weight141.04 g/mol [1][2]
CAS Number23010-04-0[7]
Spectroscopic Confirmation
  • ¹H NMR: Expected signals would include a triplet corresponding to the -CH₃ of the ethyl group, a quartet for the -CH₂- of the ethyl group, a singlet for the methyl group at C2, and a multiplet for the -CH₂Cl group at C1.

  • ¹³C NMR: Distinct signals for each of the five carbon atoms are expected, with the carbons bonded to chlorine (C1 and C2) shifted significantly downfield.

  • IR Spectroscopy: A key feature would be the presence of strong C-Cl stretching vibrations, typically found in the 550–750 cm⁻¹ region.[4] The absence of a C=C stretch (around 1640 cm⁻¹) confirms the consumption of the starting alkene.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and characteristic isotopic patterns (M+2, M+4) due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes).[1][7]

Part 4: Visualized Experimental Workflow

The following diagram outlines the logical flow of the entire synthesis and purification process.

G cluster_synthesis Synthesis Phase cluster_workup Work-up & Isolation Phase cluster_purification Purification & Analysis setup 1. Reaction Setup (2-Methyl-2-butene in CH₂Cl₂ at -78°C) chlorination 2. Chlorination (Bubble Cl₂ gas) setup->chlorination quench 3. Quench (Add Na₂S₂O₃) chlorination->quench Reaction Complete wash 4. Aqueous Wash (NaHCO₃, H₂O, Brine) quench->wash dry 5. Drying (Anhydrous MgSO₄) wash->dry concentrate 6. Concentrate (Rotary Evaporation) dry->concentrate distill 7. Fractional Distillation concentrate->distill Crude Product analyze 8. Characterization (NMR, IR, MS) distill->analyze

Caption: High-level workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide to the Synthesis of 1,2-dichloro-2-methylbutane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis of 1,2-dichloro-2-methylbutane, a vicinal dihalide, through the electrophilic addition of chlorine to 2-methyl-2-butene. Designed for researchers, scientists, and professionals in drug development, this document delves into the core mechanistic principles, provides a detailed experimental protocol, and discusses the stereochemical outcomes and characterization of the final product.

Introduction: The Significance of Vicinal Dichlorides

Vicinal dichlorides, organic compounds containing chlorine atoms on adjacent carbons, are valuable intermediates in organic synthesis. Their utility stems from the reactivity of the carbon-chlorine bonds, which can be readily displaced by a variety of nucleophiles, or can undergo elimination reactions to form alkenes and alkynes. This versatility makes them key building blocks in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. The synthesis of this compound from 2-methyl-2-butene serves as an excellent case study for understanding the principles of electrophilic halogenation of alkenes.

The Core of the Reaction: The Electrophilic Addition Mechanism

The synthesis of this compound from 2-methyl-2-butene proceeds via an electrophilic addition mechanism. This reaction is characterized by the initial attack of the electron-rich double bond of the alkene on an electrophilic chlorine species. A key feature of this mechanism is the formation of a bridged chloronium ion intermediate, which dictates the stereochemical outcome of the reaction.

Step-by-Step Mechanistic Breakdown

The reaction can be dissected into two primary steps:

  • Formation of the Chloronium Ion: The chlorine molecule (Cl₂), though nonpolar, becomes polarized as it approaches the electron-rich π-bond of 2-methyl-2-butene. This induced dipole allows the π-bond to attack one of the chlorine atoms, displacing the other as a chloride ion (Cl⁻). Simultaneously, a lone pair of electrons from the attacked chlorine atom forms a bond back to the other carbon of the original double bond, resulting in a three-membered ring called a chloronium ion. This bridged intermediate is crucial as it prevents the formation of a discrete carbocation, thus precluding any potential carbocation rearrangements.[1][2]

  • Nucleophilic Attack and Ring Opening: The chloride ion, generated in the first step, then acts as a nucleophile and attacks one of the carbons of the chloronium ion. This attack occurs from the side opposite to the bridged chlorine atom, in a manner analogous to an Sₙ2 reaction. This "backside" attack leads to the opening of the three-membered ring and results in the anti-addition of the two chlorine atoms across the original double bond.[3][4]

Visualizing the Mechanism

The following diagram illustrates the arrow-pushing mechanism for the chlorination of 2-methyl-2-butene:

G cluster_0 Step 1: Formation of the Chloronium Ion cluster_1 Step 2: Nucleophilic Attack 2-methyl-2-butene 2-methyl-2-butene chloronium_ion Chloronium Ion Intermediate 2-methyl-2-butene->chloronium_ion Attack of π-bond on Cl Formation of bridged ion Cl2 Cl-Cl Cl2->chloronium_ion Cl_ion Cl⁻ chloronium_ion_2 Chloronium Ion Intermediate product This compound chloronium_ion_2->product Backside attack by Cl⁻ Anti-addition Cl_ion_2 Cl⁻ Cl_ion_2->product

Caption: Reaction mechanism for the synthesis of this compound.

Stereochemical Considerations: The Formation of Enantiomers

The anti-addition of chlorine to 2-methyl-2-butene has important stereochemical consequences. The starting alkene, 2-methyl-2-butene, is achiral as it possesses a plane of symmetry. However, the product, this compound, contains a chiral center at the C2 position.

The initial formation of the chloronium ion can occur from either face of the planar alkene with equal probability. Subsequent backside attack by the chloride ion on the more substituted carbon (C2) of the chloronium ion leads to the formation of a racemic mixture of two enantiomers: (R)-1,2-dichloro-2-methylbutane and (S)-1,2-dichloro-2-methylbutane.[5][6]

The following diagram illustrates the formation of the enantiomeric products:

G cluster_0 Attack from Top Face cluster_1 Attack from Bottom Face alkene_top 2-methyl-2-butene chloronium_top Chloronium Ion (Top) alkene_top->chloronium_top alkene_bottom 2-methyl-2-butene product_R (R)-1,2-dichloro-2-methylbutane chloronium_top->product_R product_S (S)-1,2-dichloro-2-methylbutane product_R->product_S Enantiomers (Racemic Mixture) chloronium_bottom Chloronium Ion (Bottom) alkene_bottom->chloronium_bottom chloronium_bottom->product_S

Caption: Formation of enantiomers in the dichlorination of 2-methyl-2-butene.

Experimental Protocol: A Modern Approach Using N-Chlorosuccinimide

While the direct use of chlorine gas is a classic method for this transformation, its hazardous nature makes it less ideal for many laboratory settings. A safer and more convenient alternative is the use of N-chlorosuccinimide (NCS) as the chlorine source, often in the presence of an acid catalyst.[7][8] NCS serves as an electrophilic chlorine source.

Reagents and Materials
Reagent/MaterialFormulaMolar Mass ( g/mol )Concentration/PurityNotes
2-methyl-2-buteneC₅H₁₀70.13>98%Highly flammable liquid.
N-Chlorosuccinimide (NCS)C₄H₄ClNO₂133.53>98%Corrosive solid.
Dichloromethane (DCM)CH₂Cl₂84.93AnhydrousSolvent.
5% Sodium Bicarbonate SolutionNaHCO₃ (aq)84.015% w/vFor washing.
Anhydrous Sodium SulfateNa₂SO₄142.04AnhydrousDrying agent.
Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-methyl-2-butene (1.0 equivalent) in anhydrous dichloromethane.

  • Addition of NCS: To the stirring solution, add N-chlorosuccinimide (1.1 equivalents) portion-wise. The reaction is typically carried out at room temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, filter the reaction mixture to remove the succinimide byproduct.

  • Washing: Transfer the filtrate to a separatory funnel and wash sequentially with 5% aqueous sodium bicarbonate solution to neutralize any remaining acid, and then with brine (saturated aqueous NaCl solution) to aid in the separation of the aqueous and organic layers.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Solvent Removal: Remove the dichloromethane solvent under reduced pressure using a rotary evaporator.

Purification

The crude this compound can be purified by fractional distillation under reduced pressure to obtain the pure product.

Experimental Workflow Diagram

G start Start dissolve Dissolve 2-methyl-2-butene in DCM start->dissolve add_ncs Add N-Chlorosuccinimide dissolve->add_ncs monitor Monitor reaction by TLC/GC-MS add_ncs->monitor filter Filter to remove succinimide monitor->filter wash_bicarb Wash with 5% NaHCO₃ (aq) filter->wash_bicarb wash_brine Wash with brine wash_bicarb->wash_brine dry Dry organic layer over Na₂SO₄ wash_brine->dry evaporate Remove solvent under reduced pressure dry->evaporate distill Purify by fractional distillation evaporate->distill end End distill->end

Caption: Experimental workflow for the synthesis of this compound.

Product Characterization

Confirmation of the successful synthesis of this compound is achieved through various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show the following characteristic absorptions:

  • C-H stretching (sp³): Strong peaks in the range of 2850-3000 cm⁻¹.

  • C-H bending: Peaks around 1350-1480 cm⁻¹.

  • C-Cl stretching: A characteristic peak in the fingerprint region, typically between 600-800 cm⁻¹. The absence of a C=C stretching peak (around 1620-1680 cm⁻¹) from the starting material is a key indicator of a complete reaction.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will provide information about the electronic environment of the different hydrogen atoms in the molecule. The signals for the protons on the carbon bearing the chlorine atoms will be shifted downfield compared to those in the starting alkene.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the five carbon atoms in the molecule, with the carbons bonded to chlorine appearing at a lower field (higher ppm value).

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight of the product. The mass spectrum of this compound will exhibit a molecular ion peak (M⁺) corresponding to its molecular weight (141.04 g/mol ). A characteristic isotopic pattern for two chlorine atoms (a ratio of approximately 9:6:1 for M⁺, M+2, and M+4 peaks) will be observed, confirming the presence of two chlorine atoms in the molecule.[10]

Conclusion

The synthesis of this compound via the electrophilic addition of chlorine to 2-methyl-2-butene is a foundational reaction in organic chemistry that demonstrates key principles of reactivity and stereochemistry. The formation of a chloronium ion intermediate is central to the mechanism, leading to a predictable anti-addition stereochemical outcome. While traditional methods may employ hazardous reagents like chlorine gas, modern approaches utilizing reagents such as N-chlorosuccinimide offer a safer and more practical alternative for laboratory-scale synthesis. Thorough characterization using spectroscopic methods is essential to confirm the structure and purity of the final product. This comprehensive understanding of the synthesis of this compound provides a solid framework for the synthesis of other vicinal dihalides and their subsequent application in the development of complex organic molecules.

References

An In-depth Technical Guide to the Light-Induced Chlorination of 2-Methyl-1-Chlorobutane

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the light-induced chlorination of 2-methyl-1-chlorobutane, a reaction exemplifying the complexities of free-radical substitution on a substituted alkane. We delve into the core mechanistic principles, including the kinetics and quantum yield of photochemical initiation, and offer a detailed analysis of the factors governing product distribution. The guide elucidates the interplay between statistical probability, inherent C-H bond reactivity, and the directing influence of the pre-existing chloro-substituent. Furthermore, we explore the stereochemical outcomes of the reaction, considering the generation of new stereocenters and the potential for diastereomeric products. A field-proven experimental protocol is provided, complete with methodologies for product analysis and characterization, designed to offer a self-validating system for researchers. This document serves as an authoritative resource, grounding its claims in established chemical principles and supporting them with comprehensive references for further verification.

Introduction: Beyond Simple Alkane Halogenation

Free-radical halogenation is a foundational reaction in organic chemistry, providing a pathway to functionalize otherwise inert alkanes.[1] While the chlorination of simple hydrocarbons like methane or propane is well-understood, the introduction of substituents on the alkane substrate presents significant challenges and complexities regarding selectivity.[2] This guide focuses on the specific case of 2-methyl-1-chlorobutane, a chiral substrate that offers a multifaceted platform to explore the nuances of regioselectivity and stereochemistry in free-radical reactions.

The presence of a chlorine atom on the substrate significantly influences the reaction's course. Its electron-withdrawing inductive effect alters the bond dissociation energies of neighboring C-H bonds, creating a more complex reactivity landscape than in a simple alkane.[3] For professionals in drug development and fine chemical synthesis, understanding and predicting the product distribution of such reactions is paramount, as the separation of closely related isomers can be a formidable and costly challenge.[2] This guide will dissect the factors that control this distribution, moving from theoretical principles to practical application.

Mechanistic Principles of Photochemical Chlorination

The light-induced chlorination of an alkane proceeds via a free-radical chain mechanism, which is characterized by three distinct phases: initiation, propagation, and termination.[1][4]

Initiation: The Role of Light and Quantum Yield

The reaction is initiated by the input of energy, typically in the form of ultraviolet (UV) light, which induces the homolytic cleavage of a molecular chlorine (Cl₂) bond.[5] This process generates two highly reactive chlorine radicals (Cl•).

Cl₂ + hν → 2 Cl•

The efficiency of this photochemical process is described by its quantum yield (Φ) , defined as the number of reactant molecules consumed per photon of light absorbed.[6][7] For free-radical chlorination, the quantum yield can be very high, often exceeding 1000, which is indicative of a self-sustaining chain reaction.[8][9] This means a single photon absorption event can trigger the conversion of thousands of substrate molecules.

Propagation: The Self-Sustaining Chain

The propagation phase consists of a two-step cycle that is responsible for the formation of the product and the regeneration of the chlorine radical, allowing the chain to continue.

  • Hydrogen Abstraction: A chlorine radical abstracts a hydrogen atom from the 2-methyl-1-chlorobutane substrate, forming hydrogen chloride (HCl) and a substituted alkyl radical. This is the rate-determining and product-determining step of the reaction.[2]

  • Halogen Abstraction: The newly formed alkyl radical reacts with another molecule of Cl₂ to yield a dichlorinated product and a new chlorine radical, which can then participate in another hydrogen abstraction step.

Termination: Concluding the Chain

The chain reaction concludes when two radical species combine to form a stable, non-radical product. Termination steps are relatively rare but become more frequent as the concentration of reactants decreases.

  • Cl• + Cl• → Cl₂

  • R• + Cl• → R-Cl

  • R• + R• → R-R

Below is a diagram illustrating the core free-radical chain mechanism.

G cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination Cl2 Cl₂ Cl_rad 2 Cl• Cl2->Cl_rad hν (Light) Cl_rad_prop Cl• Cl_rad->Cl_rad_prop Chain Carrier R_H Substrate (R-H) 2-methyl-1-chlorobutane R_rad Alkyl Radical (R•) R_H->R_rad Hydrogen Abstraction R_Cl Product (R-Cl) Dichlorobutane R_rad->R_Cl Halogen Abstraction HCl HCl R_Cl->Cl_rad_prop Regenerated Cl2_prop Cl₂ Cl2_prop->R_Cl Cl_rad_prop->R_H T1 Cl• + Cl• → Cl₂ T2 R• + Cl• → R-Cl T3 R• + R• → R-R

Caption: The Free-Radical Chain Mechanism.

Regioselectivity: Predicting the Product Distribution

The chlorination of 2-methyl-1-chlorobutane can occur at any of the carbon atoms bearing hydrogen. The distribution of the resulting dichlorinated isomers is governed by two primary factors: the statistical probability based on the number of available hydrogens at each position and the inherent reactivity of each type of C-H bond.[10][11]

Analysis of C-H Bonds in the Substrate

The 2-methyl-1-chlorobutane molecule possesses four distinct types of hydrogens, each with a different chemical environment.

Carbon PositionType of CarbonNumber of Hydrogens
C1Primary (1°)2
C2Tertiary (3°)1
C3Secondary (2°)2
C4Primary (1°)6 (total from two CH₃ groups)
Relative Reactivity and Inductive Effects

In free-radical chlorination, the reactivity of C-H bonds generally follows the order: tertiary (3°) > secondary (2°) > primary (1°). This is due to the greater stability of the corresponding alkyl radical intermediates (3° > 2° > 1°).[12][13] At room temperature, the relative rates of abstraction per hydrogen atom are approximately 5 : 4 : 1 for tertiary, secondary, and primary hydrogens, respectively.[12]

However, the existing chlorine atom at C1 exerts a strong electron-withdrawing inductive effect (-I effect), which deactivates nearby C-H bonds by strengthening them.[3] This effect is strongest at C1 and diminishes with distance. Consequently, the hydrogens on C1 and C2 are expected to be less reactive than a typical primary or tertiary C-H bond.

Calculating Predicted Product Distribution

We can estimate the product distribution by multiplying the number of hydrogens at each position by their relative reactivity.

PositionNo. of Hydrogens (Statistical Factor)Relative Reactivity (Energy Factor)Corrected Reactivity (Statistical x Energy)Predicted % YieldDichlorinated Product
C121 (deactivated by -I effect)2.0~11%1,1-dichloro-2-methylbutane
C215 (deactivated by -I effect)5.0~28%1,2-dichloro-2-methylbutane
C3248.0~44%1,3-dichloro-2-methylbutane
C4613.0 (from C4-methyl) + 3.0 (from other methyl) = 6.0~33% (Combined)1-chloro-2-(chloromethyl)butane & 1-chloro-3-methyl-1-chlorobutane (re-evaluating IUPAC name leads to 1,4-dichloro-2-methylbutane)

Note: The table above presents a simplified model. The deactivating effect of the chlorine atom is complex and not easily quantified with simple ratios, but the trend of reduced reactivity at C1 and C2 is a critical consideration. Experimental results for the similar chlorination of 1-chlorobutane show that substitution is favored at the C3 and C4 positions, which aligns with this principle.[3][14] The major product is therefore expected to be 1,3-dichloro-2-methylbutane , followed by the C4 substitution product.

Stereochemical Considerations

The stereochemical outcome is a critical consideration, especially in drug development where specific stereoisomers can have vastly different biological activities. The starting material, 2-methyl-1-chlorobutane, is chiral at the C2 position.

  • Reaction at a Non-Chiral Center (C1, C3, C4):

    • Chlorination at C3: Abstraction of a hydrogen from the achiral C3 position creates a new stereocenter. Since the intermediate radical is planar and the existing stereocenter at C2 is present, the chlorine can attack from either face of the radical, leading to the formation of a pair of diastereomers .[15][16] These diastereomers will likely be formed in unequal amounts due to steric hindrance from the existing chiral center.

    • Chlorination at C4: The two methyl groups at C2 are diastereotopic. Chlorination of either will lead to a new product (1,4-dichloro-2-methylbutane). The original stereocenter at C2 is retained, and no new stereocenter is formed. The product will be optically active if the starting material was.[17]

  • Reaction at the Existing Chiral Center (C2):

    • Hydrogen abstraction at the C2 stereocenter results in the formation of a trigonal planar, sp²-hybridized radical intermediate.[16] This step destroys the original stereochemical information. The subsequent attack by Cl₂ can occur from either face of the planar radical with roughly equal probability. This will result in the formation of a mixture of diastereomers at the C2 position.[15]

Experimental Protocol: A Self-Validating Workflow

This protocol describes a laboratory-scale light-induced chlorination of 2-methyl-1-chlorobutane using sulfuryl chloride (SO₂Cl₂) as the chlorinating agent and an initiator. Sulfuryl chloride is often preferred in lab settings as it is a liquid that is easier to handle than chlorine gas and can be initiated both thermally and photochemically.[14][18]

Materials and Equipment
  • Reagents: 2-methyl-1-chlorobutane, Sulfuryl chloride (SO₂Cl₂), Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as an initiator, Sodium bicarbonate (NaHCO₃) solution (5% w/v), Anhydrous magnesium sulfate (MgSO₄), Inert solvent (e.g., CCl₄ or cyclohexane).

  • Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer/hotplate, Dropping funnel, UV lamp or a high-wattage incandescent bulb, Separatory funnel, Rotary evaporator, Gas Chromatography-Mass Spectrometry (GC-MS) system.

Step-by-Step Procedure
  • Reaction Setup: Assemble a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. The entire apparatus should be placed in a well-ventilated fume hood.

  • Reagent Charging: Charge the flask with 2-methyl-1-chlorobutane and the chosen inert solvent. Add a catalytic amount of the radical initiator (AIBN).

  • Initiation: Position the UV lamp approximately 10-15 cm from the flask. Begin stirring and gently heat the mixture to a temperature that facilitates initiation without excessive solvent evaporation (e.g., 50-60 °C).

  • Addition of Chlorinating Agent: Once the reaction mixture is at temperature and illuminated, add sulfuryl chloride dropwise from the dropping funnel over 30-60 minutes. The reaction is exothermic; maintain control of the temperature with a water bath if necessary.[19]

  • Reaction Monitoring: Allow the reaction to proceed for 2-3 hours under continuous stirring and illumination. The progress can be monitored by taking small aliquots and analyzing them via GC to observe the consumption of the starting material.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully transfer the mixture to a separatory funnel and wash sequentially with 5% NaHCO₃ solution (to neutralize HCl and unreacted SO₂Cl₂) and water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.

  • Analysis: Analyze the resulting crude product mixture using GC-MS to identify the different dichlorinated isomers and determine their relative abundance.[14]

The following diagram outlines the experimental workflow.

G start Start: Assemble Dry Glassware charge Charge Flask with 2-methyl-1-chlorobutane, Solvent, Initiator start->charge react Heat, Stir, and Illuminate (hν) charge->react add Add SO₂Cl₂ Dropwise react->add monitor Monitor Reaction via GC add->monitor cool Cool to Room Temperature monitor->cool wash Aqueous Work-up: 1. 5% NaHCO₃ 2. H₂O cool->wash dry Dry Organic Layer (MgSO₄) wash->dry concentrate Concentrate via Rotary Evaporator dry->concentrate analyze Analyze Product Mixture (GC-MS) concentrate->analyze end End: Quantified Isomer Distribution analyze->end

Caption: Experimental Workflow for Photochemical Chlorination.

Conclusion

The light-induced chlorination of 2-methyl-1-chlorobutane is a nuanced process governed by the fundamental principles of free-radical chemistry. While the reaction mechanism follows the classic initiation, propagation, and termination sequence, the product distribution is a complex function of statistical factors, radical stability, and electronic effects from the existing substituent. The reaction's low regioselectivity and complex stereochemical outcomes underscore the challenges in using radical chlorination for targeted synthesis.[4][20] However, a thorough understanding of the underlying principles, coupled with a robust experimental and analytical methodology, allows researchers to predict and characterize the array of products formed, providing valuable insights for synthetic strategy and process development.

References

An In-depth Technical Guide to 1,2-Dichloro-2-methylbutane (CAS: 23010-04-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dichloro-2-methylbutane, a vicinal dichloride, presents a unique scaffold for synthetic transformations. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, and key reactive characteristics. While specific experimental protocols for its synthesis and detailed spectral analyses are not extensively documented in readily available literature, this document consolidates existing data on related compounds and fundamental organic chemistry principles to offer a predictive framework for its behavior. Particular emphasis is placed on its potential for dehydrochlorination and nucleophilic substitution reactions, which are characteristic of this class of compounds. Safety considerations for handling chlorinated alkanes are also addressed to ensure safe laboratory practices.

Chemical Identity and Physicochemical Properties

This compound is a halogenated alkane with the chemical formula C₅H₁₀Cl₂.[1][2][3] It is structurally characterized by a butane backbone with chlorine atoms on the first and second carbon atoms, and a methyl group also on the second carbon.[1][2][3] This substitution pattern classifies it as a vicinal dichloride.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 23010-04-0[1][2][3]
Molecular Formula C₅H₁₀Cl₂[1][2][3]
Molecular Weight 141.04 g/mol [3]
IUPAC Name This compound[3]
Synonyms Butane, 1,2-dichloro-2-methyl-[2][3]

Synthesis of this compound

While a specific, detailed laboratory protocol for the synthesis of this compound is not prevalent in the surveyed literature, its structure as a vicinal dichloride strongly suggests its formation via the electrophilic addition of chlorine to an alkene.

Proposed Synthetic Route: Electrophilic Addition of Chlorine to 2-Methyl-1-butene

The most logical and direct synthetic pathway to this compound is the reaction of 2-methyl-1-butene with chlorine (Cl₂). This reaction proceeds through a classic electrophilic addition mechanism.

Diagram 1: Proposed Synthesis of this compound

G 2-Methyl-1-butene 2-Methyl-1-butene Chloronium ion intermediate Chloronium ion intermediate 2-Methyl-1-butene->Chloronium ion intermediate + Cl₂ This compound This compound Chloronium ion intermediate->this compound + Cl⁻

Caption: Electrophilic addition of chlorine to 2-methyl-1-butene.

Mechanism Explanation:

  • Polarization and Pi-Complex Formation: As a chlorine molecule approaches the electron-rich double bond of 2-methyl-1-butene, the pi electrons of the alkene induce a dipole in the Cl-Cl bond. This leads to the formation of a pi-complex.

  • Formation of a Chloronium Ion: The pi electrons of the double bond attack the electrophilic chlorine atom, displacing a chloride ion. This results in the formation of a cyclic chloronium ion intermediate. The formation of the bridged chloronium ion is crucial as it dictates the stereochemistry of the addition (typically anti-addition).

  • Nucleophilic Attack by Chloride: The displaced chloride ion then acts as a nucleophile and attacks one of the carbon atoms of the chloronium ion from the side opposite to the bridging chlorine. In the case of 2-methyl-1-butene, the attack will occur at the more substituted carbon (C2), as it can better stabilize a partial positive charge in the transition state. This ring-opening step results in the formation of this compound.

Alternative Synthetic Route: Radical Chlorination

An alternative, though less direct and potentially less selective method, is the radical chlorination of a suitable monochlorinated precursor. For instance, the light-induced reaction of (S)-1-chloro-2-methylbutane with chlorine can yield a mixture of dichlorinated products, including this compound.[4] This method, however, is prone to producing a mixture of isomers and is generally less preferred for the specific synthesis of vicinal dichlorides.

Spectral Characterization (Predicted)

Detailed experimental spectral data for this compound are not widely available. However, based on its structure and data from analogous compounds, a prediction of its key spectral features can be made. While PubChem provides links to mass and infrared spectra, detailed NMR data remains elusive.[3]

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to show four distinct signals corresponding to the four non-equivalent sets of protons.

  • -CH₂Cl group: A multiplet (likely a doublet of doublets or a complex multiplet due to diastereotopicity) in the downfield region (estimated δ 3.5-4.0 ppm) due to the strong deshielding effect of the adjacent chlorine atom and the chiral center at C2.

  • -CH₂- group (ethyl): A quartet of doublets or a more complex multiplet (estimated δ 1.8-2.2 ppm) due to coupling with the adjacent methyl group and the protons on C1.

  • -CH₃ group (on C2): A singlet (estimated δ 1.5-1.8 ppm) as there are no adjacent protons to couple with.

  • -CH₃ group (ethyl): A triplet (estimated δ 0.9-1.2 ppm) due to coupling with the adjacent methylene protons.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum should display five signals, one for each of the five unique carbon atoms in the molecule.

  • C2 (quaternary carbon): The most downfield signal (estimated δ 70-80 ppm) due to the attachment of a chlorine atom and three other carbon atoms.

  • C1 (methylene carbon): A downfield signal (estimated δ 50-60 ppm) due to the attached chlorine atom.

  • C3 (methylene carbon): A signal in the mid-field region (estimated δ 30-40 ppm).

  • C4 (methyl carbon): An upfield signal (estimated δ 10-15 ppm).

  • Methyl carbon on C2: An upfield signal (estimated δ 25-35 ppm).

Mass Spectrometry

The mass spectrum would be expected to show a molecular ion peak (M⁺) and characteristic isotopic peaks for the presence of two chlorine atoms (M⁺, M+2, M+4 with a ratio of approximately 9:6:1). Fragmentation would likely involve the loss of chlorine radicals, HCl, and alkyl fragments.

Infrared (IR) Spectroscopy

The IR spectrum would be dominated by C-H stretching and bending vibrations in the alkane region (2850-3000 cm⁻¹ and 1350-1470 cm⁻¹, respectively). The C-Cl stretching vibrations would be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.

Reactivity and Potential Applications

As a vicinal dichloride, this compound is a versatile intermediate for a variety of organic transformations. Its reactivity is primarily dictated by the two carbon-chlorine bonds.

Elimination Reactions (Dehydrochlorination)

Treatment of this compound with a base can lead to elimination reactions, forming chloroalkenes. The regioselectivity of this reaction is dependent on the nature of the base used.

Diagram 2: Dehydrochlorination of this compound

G cluster_0 With a small, strong base (e.g., NaOH) cluster_1 With a bulky, strong base (e.g., K-OtBu) This compound This compound 2-Chloro-2-methyl-1-butene (Zaitsev Product) 2-Chloro-2-methyl-1-butene (Zaitsev Product) This compound->2-Chloro-2-methyl-1-butene (Zaitsev Product) 1,2-Dichloro-2-methylbutane_2 This compound 1-Chloro-2-methyl-2-butene (Hofmann Product) 1-Chloro-2-methyl-2-butene (Hofmann Product) 1,2-Dichloro-2-methylbutane_2->1-Chloro-2-methyl-2-butene (Hofmann Product)

Caption: Regioselectivity in the dehydrochlorination of this compound.

  • With a small, strong base (e.g., NaOH, EtO⁻): The reaction is expected to follow Zaitsev's rule, where the more substituted (and therefore more stable) alkene is the major product. This would involve the removal of a proton from C3, leading to the formation of 2-chloro-2-methyl-1-butene.

  • With a bulky, strong base (e.g., potassium tert-butoxide, K-OtBu): The sterically hindered base will preferentially abstract the more accessible proton from the less hindered carbon (C1), leading to the formation of the Hofmann product, 1-chloro-2-methyl-2-butene, as the major isomer.

These elimination reactions are valuable for the synthesis of functionalized alkenes, which can be further elaborated into more complex molecules. The thermochemical data from the NIST Chemistry WebBook indicates the enthalpy of reaction for the dehydrochlorination to 2-butene, 1-chloro-2-methyl- is available, providing insight into the thermodynamics of this process.[2]

Nucleophilic Substitution Reactions

Both chlorine atoms in this compound are susceptible to nucleophilic substitution, although their reactivity differs. The chlorine at the tertiary carbon (C2) is sterically hindered and would likely undergo substitution via an Sₙ1 mechanism, while the primary chlorine (at C1) would favor an Sₙ2 pathway. The choice of nucleophile and reaction conditions will determine the outcome.

  • Reaction with strong, non-basic nucleophiles (e.g., I⁻, CN⁻, N₃⁻): These nucleophiles could potentially displace both chlorine atoms in a stepwise manner. The primary chloride would be expected to react faster via an Sₙ2 mechanism.

  • Reaction with basic nucleophiles (e.g., OH⁻, RO⁻): Elimination reactions will likely compete with, and may even dominate over, substitution, especially at elevated temperatures.

Potential Applications

While specific, documented applications of this compound are scarce in the literature, its structural motifs suggest its potential utility as:

  • A building block in organic synthesis: The two chlorine atoms provide reactive handles for the introduction of other functional groups, making it a potential precursor for the synthesis of diols, diamines, and other difunctionalized compounds.

  • A precursor to specialty polymers: Dichloroalkanes can sometimes be used as monomers or cross-linking agents in polymerization reactions.

  • A model compound for mechanistic studies: The presence of both a primary and a tertiary alkyl halide within the same molecule makes it an interesting substrate for studying the competition between Sₙ1, Sₙ2, E1, and E2 reaction pathways.

Safety and Handling

General Safety Precautions:

  • Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles or a face shield, and a flame-retardant lab coat.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors. Keep away from heat, sparks, and open flames. Ground all equipment to prevent static discharge.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

First Aid Measures:

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

This compound is a vicinal dichloride with significant potential as a synthetic intermediate. While comprehensive experimental data for this specific compound is limited, its chemical behavior can be reliably predicted based on established principles of organic chemistry and data from analogous structures. Its reactivity is dominated by elimination and nucleophilic substitution pathways, offering opportunities for the synthesis of a variety of functionalized molecules. As with all chlorinated hydrocarbons, strict adherence to safety protocols is essential when handling this compound. Further research to fully characterize its physical properties, spectral data, and explore its applications would be a valuable contribution to the field of synthetic organic chemistry.

References

A Technical Guide to the IUPAC Nomenclature of 1,2-dichloro-2-methylbutane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Chemical Communication

In the fields of chemical research and pharmaceutical development, precision in communication is paramount. The structural identity of a molecule dictates its function, reactivity, and therapeutic potential. The International Union of Pure and Applied Chemistry (IUPAC) has established a systematic nomenclature to provide a universal, unambiguous language for describing chemical structures. This guide provides an in-depth, methodological breakdown of how to apply these foundational rules to determine the correct IUPAC name for the haloalkane known as 1,2-dichloro-2-methylbutane, a process critical for documentation, synthesis, and regulatory affairs.

Foundational Principles of IUPAC Nomenclature for Haloalkanes

Haloalkanes, or alkyl halides, are aliphatic hydrocarbons in which one or more hydrogen atoms have been replaced by a halogen (F, Cl, Br, I).[1] According to the IUPAC system, these compounds are named as halo-substituted alkanes.[2] The nomenclature is built upon three core pillars:

  • The Parent Chain : The longest continuous chain of carbon atoms determines the base name of the alkane.[3][4]

  • Substituents : Any groups attached to the parent chain, including halogens and alkyl groups, are treated as prefixes to the parent name.

  • Locants : Numbers are used to indicate the specific carbon atom in the parent chain to which each substituent is attached.

For molecules containing multiple functional groups, a priority system determines the principal group, which defines the suffix of the name.[5][6] However, in the case of haloalkanes, both the halogen and alkyl groups are considered substituents and are prioritized alphabetically when assembling the final name.[5]

Systematic Derivation of the IUPAC Name for the Target Structure

The name "this compound" describes a specific chemical structure. Our objective is to validate this name by systematically applying the IUPAC rules to its structure, thereby creating a self-validating protocol for its identification.

The structure is as follows: CH₂Cl—C(Cl)(CH₃)—CH₂—CH₃

Step 2.1: Identification of the Longest Carbon Chain (Parent Alkane)

The first and most crucial step is to identify the longest continuous chain of carbon atoms.[1][3] This chain forms the foundation of the compound's name.

  • Procedure : By inspection, the longest contiguous sequence of carbon atoms in the structure is four.

Step 2.2: Numbering the Parent Chain and the Principle of Lowest Locants

Once the parent chain is identified, it must be numbered to assign a locant to each substituent. The guiding principle is the rule of lowest locants , which dictates that the chain should be numbered from the end that results in the lowest possible numbering sequence for the substituents.[3][4]

We will evaluate the two possible numbering schemes for the butane chain:

Numbering DirectionSubstituent Positions (Locants)Resulting Set of Locants
Left-to-Right Chloro at C1; Chloro at C2; Methyl at C2(1, 2, 2)
Right-to-Left Methyl at C3; Chloro at C3; Chloro at C4(3, 3, 4)
  • Analysis : To compare the sets, we look at the first point of difference. The set (1, 2, 2) is unequivocally lower than (3, 3, 4).

Step 2.3: Identification and Naming of Substituents

With the chain correctly numbered, we identify and name all attached groups.

  • At Carbon-1 : A chlorine atom, named as a chloro substituent.

  • At Carbon-2 : A chlorine atom, named as a chloro substituent.

  • At Carbon-2 : A one-carbon alkyl group (-CH₃), named as a methyl substituent.[3]

Since there are two identical chloro substituents, we use the Greek numerical prefix "di-" to consolidate them into a single term: dichloro .

Step 2.4: Assembling the Final Name with Alphabetical Prioritization

The final step is to assemble the substituent names, their locants, and the parent name into a single, coherent IUPAC name.

  • Rule : Substituents are listed in alphabetical order.[3][9][10] Crucially, numerical prefixes like "di-", "tri-", and "tetra-" are ignored for the purpose of alphabetization.[3]

  • Application : We compare the names of the unique substituents: "c hloro" and "m ethyl". Alphabetically, "chloro" precedes "methyl".

  • Assembly :

    • List the chloro substituents first, preceded by their locants: 1,2-dichloro-

    • Next, list the methyl substituent with its locant: 2-methyl-

    • Finally, add the parent name: butane

Combining these components yields the complete and validated IUPAC name.

Final IUPAC Name: This compound

Visualization of the Nomenclature Workflow

To illustrate the logical flow of the IUPAC naming process for this molecule, the following workflow diagram is provided.

IUPAC_Nomenclature_Workflow start_node Start: Chemical Structure CH₂Cl-C(Cl)(CH₃)-CH₂-CH₃ parent_chain Step 1: Identify Longest Carbon Chain Result: 4 Carbons → butane start_node->parent_chain Analyze Structure numbering Step 2: Number the Chain (Principle of Lowest Locants) parent_chain->numbering compare_numbering Compare Numbering Schemes: Left-to-Right: (1, 2, 2) Right-to-Left: (3, 3, 4) Decision: Choose (1, 2, 2) numbering->compare_numbering Apply Rule substituents Step 3: Identify & Name Substituents - 1-chloro - 2-chloro - 2-methyl compare_numbering->substituents Correctly Numbered Chain alphabetize Step 4: Alphabetize Substituents (chloro vs. methyl) Result: Chloro comes first substituents->alphabetize Consolidate (dichloro) assemble Step 5: Assemble Final Name Prefixes + Parent Name alphabetize->assemble final_name Final IUPAC Name: This compound assemble->final_name Combine Parts

Caption: Logical workflow for deriving the IUPAC name of this compound.

Conclusion

The systematic application of IUPAC rules confirms that the name This compound is correct. The process, grounded in identifying the parent chain, applying the principle of lowest locants for numbering, and alphabetizing substituents, provides a robust and reproducible method for naming complex organic molecules. This rigorous approach is indispensable for ensuring clarity, avoiding ambiguity, and maintaining the integrity of scientific communication in research, development, and regulatory documentation.

References

An In-depth Technical Guide to the Stereoisomers of 1,2-Dichloro-2-methylbutane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the stereoisomers of 1,2-dichloro-2-methylbutane, tailored for researchers, scientists, and professionals in drug development and chemical synthesis. We will delve into the stereochemical properties, synthesis, separation, and characterization of these isomers, offering field-proven insights and methodologies.

Introduction to the Stereochemistry of this compound

This compound, with the chemical formula C₅H₁₀Cl₂, is a halogenated alkane that presents a fascinating case study in stereoisomerism. The core of its stereochemical identity lies in the presence of a single chiral center at the second carbon atom (C2). A chiral center is a carbon atom bonded to four different substituent groups. In the case of this compound, the C2 atom is attached to:

  • A chlorine atom (-Cl)

  • A methyl group (-CH₃)

  • An ethyl group (-CH₂CH₃)

  • A chloromethyl group (-CH₂Cl)

The presence of this single stereocenter means that this compound can exist as a pair of non-superimposable mirror images, known as enantiomers. These enantiomers are designated as (R)-1,2-dichloro-2-methylbutane and (S)-1,2-dichloro-2-methylbutane based on the Cahn-Ingold-Prelog priority rules.[1][2]

A 50:50 mixture of the (R) and (S) enantiomers is known as a racemic mixture. Such a mixture is optically inactive because the equal and opposite optical rotations of the two enantiomers cancel each other out.[3][4] The light-induced chlorination of (S)-1-chloro-2-methylbutane, for instance, results in a racemic mixture of this compound, demonstrating a non-stereoselective synthesis pathway.[3]

The distinct spatial arrangement of atoms in each enantiomer, despite having identical physical properties in an achiral environment (e.g., boiling point, density, refractive index), can lead to significantly different interactions with other chiral molecules. This is of paramount importance in pharmacology and drug development, where biological systems (enzymes, receptors) are inherently chiral.[5]

Synthesis and Stereoselective Approaches

The synthesis of this compound can be approached through various methods, with the key challenge being the control of stereochemistry to obtain enantiomerically enriched or pure compounds.

Non-Stereoselective Synthesis: Radical Halogenation

A straightforward, yet non-stereoselective, method for synthesizing this compound is through the free-radical chlorination of a suitable precursor, such as 2-methylbutane or a monochlorinated derivative. For example, the reaction of 2-methylbutane with chlorine gas (Cl₂) under UV light will produce a mixture of various chlorinated products, including this compound as a racemic mixture.

Reaction: CH₃CH₂C(CH₃)HCH₃ + 2Cl₂ --(UV light)--> CH₃CH₂C(CH₃)ClCH₂Cl + other isomers + HCl

This method lacks control and results in a complex mixture of products, making it unsuitable for applications requiring stereoisomeric purity.

Stereoselective Synthesis: Asymmetric Dichlorination of Alkenes

Achieving an enantioselective synthesis of this compound requires a more sophisticated approach, typically involving the asymmetric dichlorination of an alkene precursor like 2-methyl-1-butene. This is an area of active research, and while a specific protocol for this exact substrate is not widely published, general methodologies for the enantioselective vicinal dihalogenation of alkenes can be adapted.[6][7]

These reactions often employ a chiral catalyst to control the stereochemical outcome. The catalyst creates a chiral environment around the alkene, leading to the preferential formation of one enantiomer of the dichlorinated product over the other.

Hypothetical Stereoselective Synthesis Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Outcome Alkene 2-Methyl-1-butene ReactionVessel Inert Solvent (e.g., CCl4, CH2Cl2) Low Temperature Alkene->ReactionVessel Catalyst Chiral Catalyst (e.g., based on cinchona alkaloids or BINOL) Catalyst->ReactionVessel ClSource Chlorine Source (e.g., NCS, DCDMH) ClSource->ReactionVessel Product Enantiomerically Enriched (R)- or (S)-1,2-dichloro-2-methylbutane ReactionVessel->Product Asymmetric Dichlorination G cluster_0 Injection cluster_1 Separation cluster_2 Detection Sample Racemic Mixture of This compound Column Chiral HPLC Column (e.g., Polysaccharide-based CSP) Sample->Column Detector Detector (UV, RI, or MS) Column->Detector Chromatogram Chromatogram with Two Separated Peaks Detector->Chromatogram

References

optical activity of 1,2-dichloro-2-methylbutane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Optical Activity of 1,2-Dichloro-2-Methylbutane

Introduction: Chirality in Halogenated Alkanes

In the fields of stereochemistry and pharmaceutical development, the three-dimensional arrangement of atoms within a molecule is of paramount importance. Halogenated alkanes, or alkyl halides, represent a fundamental class of organic compounds where the introduction of a halogen atom can induce significant changes in chemical reactivity and physical properties.[1][2] The carbon-halogen bond is polarized due to the higher electronegativity of halogens compared to carbon, creating a partial positive charge on the carbon and a partial negative charge on the halogen.[1][3] This polarity is crucial for understanding the molecule's interactions and reactivity.

When a carbon atom in an alkyl halide is bonded to four distinct substituent groups, it becomes a stereocenter, rendering the molecule chiral. Chiral molecules are non-superimposable on their mirror images, existing as a pair of enantiomers. The defining physical characteristic of enantiomers is their ability to rotate the plane of polarized light in equal but opposite directions, a phenomenon known as optical activity.[4] This guide provides a detailed technical examination of the , a molecule that serves as an excellent model for understanding chirality in substituted alkanes.

Molecular Structure and Stereochemistry of this compound

This compound possesses a single stereocenter at the second carbon atom (C2). To be a stereocenter, a carbon must be sp³-hybridized and bonded to four different groups.

The groups attached to C2 are:

  • A chlorine atom (-Cl)

  • A methyl group (-CH₃)

  • An ethyl group (-CH₂CH₃)

  • A chloromethyl group (-CH₂Cl)

Since all four substituents are different, C2 is a chiral center, and this compound can exist as a pair of enantiomers: (R)-1,2-dichloro-2-methylbutane and (S)-1,2-dichloro-2-methylbutane.

Caption: The C2 carbon is the stereocenter.

A mixture containing equal amounts of the (R) and (S) enantiomers is known as a racemic mixture.[5] Such a mixture is optically inactive because the equal and opposite rotations of the two enantiomers cancel each other out.[5] Synthesis of this compound, for instance, through the radical chlorination of 1-chloro-2-methylbutane, typically results in a racemic mixture because the reaction proceeds through a planar radical intermediate, allowing for the chlorine to attack from either face with equal probability.[5][6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource(s)
IUPAC Name This compound[7][8]
Molecular Formula C₅H₁₀Cl₂[7][8][9]
Molecular Weight 141.04 g/mol [7][9]
Stereochemistry Racemic (as commonly synthesized)[9]
Chiral Centers 1 (at C2)[10]

Experimental Determination of Optical Activity: Polarimetry

Polarimetry is the definitive technique for measuring the optical rotation of a chiral substance. It quantifies the angle by which a compound rotates plane-polarized light.

Causality Behind Experimental Choices
  • Light Source: A monochromatic light source, typically a sodium lamp (D-line, 589 nm), is used because the magnitude of optical rotation is wavelength-dependent. Standardization of the wavelength allows for comparable results across different laboratories.

  • Solvent: The choice of solvent is critical. It must be achiral to avoid contributing to the optical rotation. Furthermore, it should fully dissolve the sample without reacting with it. Solvents like hexane, ethanol, or chloroform are common choices. The solvent can influence the measured rotation through solute-solvent interactions; therefore, it must always be specified.

  • Concentration and Path Length: The observed rotation is directly proportional to both the concentration of the chiral compound and the path length of the sample tube. To obtain a standardized value, the specific rotation [α] is calculated, which normalizes for these variables.

Protocol for Measuring Specific Rotation
  • Preparation: Accurately weigh a sample of the enantiomerically pure or enriched this compound and dissolve it in a precise volume of a suitable achiral solvent (e.g., ethanol) in a volumetric flask.

  • Blank Measurement: Fill the polarimeter sample tube with the pure solvent and zero the instrument. This corrects for any slight rotation caused by the solvent or the instrument optics.

  • Sample Measurement: Rinse and fill the sample tube with the prepared solution, ensuring no air bubbles are present. Place the tube in the polarimeter.

  • Data Acquisition: Record the observed angle of rotation (α). A positive value indicates dextrorotation (clockwise), while a negative value signifies levorotation (counter-clockwise).

  • Calculation: Calculate the specific rotation using the formula: [α] = α / (c * l) where:

    • [α] is the specific rotation.

    • α is the observed rotation in degrees.

    • c is the concentration in g/mL.

    • l is the path length of the tube in decimeters (dm).

Light Monochromatic Light Source (e.g., Na Lamp) Polarizer Fixed Polarizer Light->Polarizer Unpolarized light Sample Sample Tube (Path length l, Concentration c) Polarizer->Sample Plane-polarized light Analyzer Rotatable Analyzer Sample->Analyzer Rotated light (α) Detector Detector (Eye or Photodiode) Analyzer->Detector

Caption: Workflow for a standard polarimeter.

Resolution of Enantiomers and Determination of Enantiomeric Excess

To study the optical activity of a single enantiomer, a racemic mixture must first be separated—a process called resolution. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), is the most effective method for both analytical and preparative-scale resolution.

Principle of Chiral Chromatography

This technique utilizes a chiral stationary phase (CSP). The two enantiomers of the analyte form transient, diastereomeric complexes with the CSP. Because diastereomers have different physical properties, they exhibit different interaction strengths with the CSP, leading to different retention times and thus, separation.

Protocol for Chiral HPLC Separation
  • Column Selection: Choose a suitable chiral column. For alkyl halides, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective.

  • Mobile Phase Optimization: The mobile phase, typically a mixture of hexane and a polar modifier like isopropanol, is optimized to achieve baseline separation of the enantiomeric peaks with reasonable retention times.

  • Sample Preparation: Dissolve the racemic this compound in the mobile phase at a known concentration.

  • Injection and Elution: Inject a small volume of the sample onto the HPLC system. The enantiomers will travel through the column at different rates.

  • Detection: A UV detector is commonly used. The output is a chromatogram showing two separate peaks, one for each enantiomer.

  • Quantification and Enantiomeric Excess (ee): The area under each peak is proportional to the concentration of that enantiomer. The enantiomeric excess is calculated as: ee (%) = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100

cluster_workflow Chiral Separation Workflow racemic Racemic Mixture (R+S) Injected onto Column column Chiral Stationary Phase Enantiomers interact differently racemic->column separation Separated Enantiomers Elute at different times (t_R, t_S) column->separation detector Detector Generates Chromatogram separation->detector

Caption: Logical flow of enantiomer separation.

Chiroptical Properties of this compound Enantiomers

While the exact specific rotation values for the enantiomers of this compound require experimental determination, their properties can be predicted based on the principles of stereochemistry. For a similar compound, (R)-(-)-1-chloro-2-methylbutane, the specific rotation is -1.64°, meaning its enantiomer, (S)-(+)-1-chloro-2-methylbutane, has a specific rotation of +1.64°.[11] This demonstrates the fundamental principle that enantiomers have specific rotations of equal magnitude and opposite sign.

CompoundSpecific Rotation [α] (at 589 nm)Optical Activity
(R)-1,2-dichloro-2-methylbutane-x° (Hypothetical)Active
(S)-1,2-dichloro-2-methylbutane+x° (Hypothetical)Active
Racemic this compoundInactive

Conclusion

This compound is a chiral molecule due to the presence of a stereocenter at its C2 position. While standard synthesis yields an optically inactive racemic mixture, the individual (R) and (S) enantiomers are optically active, rotating plane-polarized light in equal and opposite directions. The analysis and separation of these enantiomers are crucial for applications in asymmetric synthesis and drug development, where stereochemistry dictates biological activity. The methodologies of polarimetry and chiral chromatography provide the essential tools for characterizing the chiroptical properties and determining the enantiomeric purity of such compounds, ensuring the scientific rigor required in advanced chemical and pharmaceutical research.

References

The Genesis of a Halogenated Workhorse: An In-depth Technical Guide to the Discovery and History of Dichlorinated Alkanes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: From "Dutch Oil" to Industrial Staple

The journey of dichlorinated alkanes from a laboratory curiosity to a cornerstone of the chemical industry is a compelling narrative of scientific inquiry, technological advancement, and a growing awareness of environmental responsibility. This in-depth technical guide provides a comprehensive exploration of the discovery, history, synthesis, and applications of these seemingly simple yet remarkably versatile molecules. By delving into the fundamental principles that govern their formation and reactivity, we aim to equip researchers, scientists, and drug development professionals with a thorough understanding of this important class of compounds.

I. The Dawn of Chlorination: The Discovery of 1,2-Dichloroethane

The story of dichlorinated alkanes begins in 1794 with a group of four Dutch chemists: Johan Rudolph Deiman, Adriaan Paets van Troostwijk, Anthoni Lauwerenburg, and Nicolaas Bondt. Working under the collective name Gezelschap der Hollandsche Scheikundigen (Society of Dutch Chemists), they were the first to synthesize 1,2-dichloroethane.[1] Their pioneering experiment involved the reaction of ethylene, then known as "olefiant gas" (oil-making gas), with chlorine gas. The resulting oily liquid was aptly named "Dutch oil" or "Dutch liquid," a testament to its discoverers.[1] This discovery not only marked the birth of the first dichlorinated alkane but also laid the etymological foundation for the term "olefins" to describe the family of hydrocarbons to which ethylene belongs.

II. The Nineteenth Century: Unraveling the Principles of Substitution

The 19th century witnessed a revolution in the understanding of organic chemistry, with luminaries like Auguste Laurent and Justus von Liebig making profound contributions that would indirectly shape the future of dichlorinated alkanes.

The French chemist Auguste Laurent conducted extensive investigations into the substitution of chlorine for hydrogen in organic molecules, particularly in naphthalene, between 1830 and 1835. His work challenged the prevailing theory of electrochemical dualism, which posited that electropositive hydrogen could not be replaced by electronegative chlorine. Laurent's "nucleus theory" proposed that substitution involved the successive replacement of hydrogen atoms within a hydrocarbon "nucleus," a concept that foreshadowed modern structural theory.

Meanwhile, the German chemist Justus von Liebig , a towering figure in the development of organic chemistry, made significant strides in the study of chlorination and the analysis of organic compounds. In 1832, he isolated chloral and, along with Friedrich Wöhler, investigated the transformation of oil of bitter almonds into various halogenated compounds. Liebig's development of combustion analysis provided a crucial tool for accurately determining the elemental composition of organic substances, a prerequisite for understanding the products of chlorination reactions. His work on the theory of radicals also contributed to the evolving understanding of how atoms are arranged and rearranged in chemical reactions.

While not directly focused on the synthesis of simple dichlorinated alkanes, the foundational work of these and other 19th-century chemists provided the theoretical framework necessary for the systematic study and eventual industrial production of these compounds. The French chemist Henri Victor Regnault is credited with the synthesis of 1,1-dichloroethane in 1835 by reacting vinyl chloride with hydrogen chloride.

III. The Advent of Industrial Synthesis: Meeting the Demands of a Modern World

The 20th century saw the transition of dichlorinated alkanes from laboratory reagents to large-scale industrial chemicals, driven primarily by the burgeoning polymer industry. The most significant application, which continues to this day, is the use of 1,2-dichloroethane (also known as ethylene dichloride or EDC) as a precursor to vinyl chloride monomer (VCM), the building block of polyvinyl chloride (PVC).[1]

Two primary industrial processes are employed for the production of 1,2-dichloroethane:

  • Direct Chlorination of Ethylene: This process involves the reaction of ethylene with chlorine in the presence of a Lewis acid catalyst, typically iron(III) chloride. The reaction is highly exothermic.

  • Oxychlorination of Ethylene: This method utilizes ethylene, hydrogen chloride (often a byproduct from the VCM production process), and oxygen in the presence of a copper(II) chloride catalyst. This process is crucial for the economic viability of integrated VCM plants as it recycles the HCl byproduct.

The "balanced process," which combines both direct chlorination and oxychlorination, is the most common approach in modern industrial settings, ensuring efficient utilization of raw materials.

IV. Expanding the Family: Dichloropropane Isomers

Beyond the well-known dichloroethanes, the dichloropropane isomers represent another important class of dichlorinated alkanes. There are four structural isomers of dichloropropane:

  • 1,1-Dichloropropane

  • 1,2-Dichloropropane

  • 1,3-Dichloropropane

  • 2,2-Dichloropropane

These isomers have found applications as industrial solvents, intermediates in the synthesis of other chemicals, and historically in soil fumigants. For instance, 1,2-dichloropropane has been used in degreasing and paint stripping, while 1,3-dichloropropane was a component of some soil fumigants, though its use is now restricted due to environmental concerns.

The synthesis of dichloropropanes can be achieved through various methods, including the chlorination of propane and the reaction of propylene with chlorine. The high-temperature chlorination of propylene, for example, can produce 1,3-dichloropropene, which can then be further processed.[1]

V. The Science of Dichlorination: A Mechanistic Perspective

The synthesis of dichlorinated alkanes is governed by two primary reaction mechanisms: free-radical substitution for the chlorination of alkanes and electrophilic addition for the chlorination of alkenes.

A. Free-Radical Chlorination of Alkanes

This mechanism proceeds via a chain reaction involving three key steps:

  • Initiation: The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•). This process requires an input of energy, typically in the form of ultraviolet (UV) light or heat.

  • Propagation: The highly reactive chlorine radical abstracts a hydrogen atom from an alkane, forming a molecule of hydrogen chloride (HCl) and an alkyl radical (R•). This alkyl radical then reacts with another chlorine molecule to produce the chlorinated alkane (R-Cl) and a new chlorine radical, which can continue the chain reaction.

  • Termination: The chain reaction is terminated when two radicals combine to form a stable molecule. This can involve the combination of two chlorine radicals, two alkyl radicals, or an alkyl radical and a chlorine radical.

Free_Radical_Chlorination

B. Electrophilic Addition of Chlorine to Alkenes

The reaction of chlorine with an alkene proceeds through an electrophilic addition mechanism. The electron-rich double bond of the alkene acts as a nucleophile, attacking the chlorine molecule. This leads to the formation of a cyclic chloronium ion intermediate, where the chlorine atom is bonded to both carbons of the former double bond. A chloride ion then attacks one of the carbon atoms of the chloronium ion from the side opposite the chlorine bridge, leading to the formation of a vicinal dichloride (a 1,2-dichloroalkane). This anti-addition results in a specific stereochemical outcome.

Electrophilic_Addition

VI. Key Experimental Protocols

A. Laboratory Synthesis of 1,2-Dichloroethane from Ethylene

Objective: To prepare 1,2-dichloroethane by the direct chlorination of ethylene gas.

Materials:

  • Ethylene gas source

  • Chlorine gas source

  • Anhydrous iron(III) chloride (FeCl₃) catalyst

  • Gas washing bottles

  • Reaction flask with a gas inlet and outlet

  • Condenser

  • Receiving flask

  • Ice bath

Procedure:

  • Set up a gas train with two washing bottles. The first should contain concentrated sulfuric acid to dry the ethylene gas, and the second should be empty to act as a trap.

  • Charge the reaction flask with a small amount of anhydrous iron(III) chloride catalyst.

  • Cool the receiving flask in an ice bath.

  • Bubble a slow, steady stream of dry ethylene gas through the reaction flask.

  • Simultaneously, introduce a slow stream of chlorine gas into the reaction flask. The flow rates should be adjusted to maintain a slight excess of ethylene.

  • The reaction is exothermic, and the 1,2-dichloroethane product will start to form as a liquid.

  • The product vapor will pass through the condenser and collect in the cooled receiving flask.

  • Continue the reaction until a sufficient amount of product has been collected.

  • The crude 1,2-dichloroethane can be purified by washing with a dilute sodium bicarbonate solution to remove any acidic impurities, followed by drying over anhydrous calcium chloride and fractional distillation.

B. Industrial Production of 1,2-Dichloroethane (Balanced Process)

Balanced_Process_EDC

Process Description:

  • Direct Chlorination: Ethylene and chlorine are fed into a liquid-phase reactor containing a ferric chloride catalyst. The reaction is typically carried out at temperatures between 50-120°C and pressures from atmospheric to 5 bar. The crude EDC produced is then sent for purification.

  • Oxychlorination: Ethylene, recycled hydrogen chloride from the VCM process, and oxygen are reacted in a fluidized bed or fixed bed reactor containing a copper(II) chloride catalyst. This reaction typically occurs at higher temperatures, around 200-300°C.

  • Purification: The crude EDC streams from both reactors are combined and purified through a series of distillation columns to remove byproducts and unreacted materials, yielding high-purity EDC.

  • VCM Production: The purified EDC is then thermally cracked (pyrolysis) to produce vinyl chloride monomer (VCM) and hydrogen chloride (HCl). The HCl is recycled back to the oxychlorination reactor.

VII. Physical and Chemical Properties

Dichlorinated alkanes are colorless liquids at room temperature with a characteristic sweet, chloroform-like odor. Their physical properties, such as boiling point and density, are influenced by the length of the carbon chain and the position of the chlorine atoms.

Table 1: Physical Properties of Selected Dichlorinated Alkanes

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/cm³) at 20°C
1,1-DichloroethaneC₂H₄Cl₂98.9657.3-96.71.176
1,2-DichloroethaneC₂H₄Cl₂98.9683.5-35.71.253
1,1-DichloropropaneC₃H₆Cl₂112.9988-991.141
1,2-DichloropropaneC₃H₆Cl₂112.9996.4-100.41.156
1,3-DichloropropaneC₃H₆Cl₂112.99120.4-99.51.189
2,2-DichloropropaneC₃H₆Cl₂112.9969.7-33.71.093

VIII. Applications in Research and Industry

The primary application of dichlorinated alkanes, particularly 1,2-dichloroethane, is as a chemical intermediate.

  • Polymer Production: The vast majority of 1,2-dichloroethane is used to produce VCM for PVC manufacturing.[1]

  • Solvents: Dichlorinated alkanes are effective solvents for a variety of organic compounds, including oils, fats, waxes, and resins. Dichloromethane, although a dichlorinated alkane, is a widely used solvent in paint strippers, degreasers, and in the pharmaceutical industry.

  • Chemical Synthesis: They serve as starting materials or intermediates in the synthesis of other organic compounds, such as ethylenediamine.

  • Historical Uses: In the past, dichlorinated alkanes have been used as lead scavengers in gasoline, as fumigants for grain and soil, and even as anesthetics. However, these uses have been largely phased out due to health and environmental concerns.

IX. Environmental and Safety Considerations

Dichlorinated alkanes are classified as hazardous substances, and their handling requires appropriate safety precautions. They are generally volatile, flammable, and toxic upon inhalation, ingestion, or skin contact. Long-term exposure to some dichlorinated alkanes has been linked to carcinogenic effects.

From an environmental perspective, the persistence and potential for groundwater contamination are significant concerns. Many dichlorinated alkanes are resistant to natural degradation processes. However, bioremediation strategies using specific microorganisms that can dechlorinate these compounds are an active area of research. These microbes can break down dichlorinated alkanes through both aerobic and anaerobic pathways. For instance, some bacteria can utilize 1,2-dichloroethane as a carbon and energy source under aerobic conditions, while others can reductively dehalogenate it in anaerobic environments.

X. Conclusion: A Legacy of Innovation and a Future of Responsibility

The discovery and development of dichlorinated alkanes have had a profound impact on the chemical industry and modern life. From the serendipitous creation of "Dutch oil" to the highly optimized industrial processes of today, the story of these compounds is a testament to the power of scientific exploration and chemical engineering. As we move forward, the focus must be on harnessing the utility of these molecules while mitigating their environmental and health risks through the development of greener synthesis methods, more effective remediation technologies, and a commitment to responsible stewardship.

XI. References

  • Society of Dutch Chemists. (1794). Recherches sur la nature des substances animales et végétales.

  • Wikipedia. (2023). 1,2-Dichloroethane. --INVALID-LINK--

  • Britannica. (2023). Auguste Laurent. --INVALID-LINK--

  • Britannica. (2023). Justus, baron von Liebig. --INVALID-LINK--

  • Valco Group. (n.d.). Manufacturing process for Dichlorethane (ethylene dichloride). --INVALID-LINK--

  • Doc Brown's Chemistry. (n.d.). Isomers of dihalopropanes. --INVALID-LINK--

  • INCHEM. (1993). Dichloropropene, 1,3- Dichlopropane and Mixtures, 1,2- (EHC 146, 1993). --INVALID-LINK--

References

Methodological & Application

Application Notes & Protocols: The Synthetic Utility of 1,2-Dichloro-2-methylbutane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1,2-Dichloro-2-methylbutane is a vicinal dihalide whose structural features—a primary chloride and a tertiary chloride—endow it with distinct and valuable reactivity profiles in organic synthesis. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this reagent. We will explore its utility in generating stable carbocations for substitution and alkylation reactions, as well as its role as a precursor in selective elimination reactions for the synthesis of valuable chloroalkene intermediates. This guide emphasizes the causality behind experimental choices and provides detailed, field-proven protocols to ensure reproducible and efficient outcomes.

Introduction: A Dichotomy in Reactivity

This compound (C₅H₁₀Cl₂) possesses two chloro-substituents on adjacent carbons, but their electronic environments are vastly different.[1][2] The chlorine at the C2 position is attached to a tertiary carbon, while the chlorine at the C1 position is on a primary carbon. This structural arrangement is the key to its synthetic utility, allowing for selective reactions based on the chosen conditions.

  • The Tertiary Chloride (C2): This site is sterically hindered and readily forms a stable tertiary carbocation upon heterolytic cleavage of the C-Cl bond.[3][4] Consequently, its chemistry is dominated by unimolecular pathways like Sₙ1 and E1 reactions.[3][4][5]

  • The Primary Chloride (C1): This site is sterically accessible and less prone to ionization. Its reactivity is governed by bimolecular Sₙ2 pathways, especially with strong, unhindered nucleophiles.[3][4][6]

Understanding this reactivity dichotomy allows the synthetic chemist to selectively target one position over the other, making this compound a versatile tool for building molecular complexity.

Application in Carbocation-Mediated Reactions

The lability of the tertiary C-Cl bond makes this compound an excellent precursor for the 1-chloro-2-methylbutan-2-yl cation. This intermediate can be trapped by various nucleophiles or used in electrophilic aromatic substitution.

Sₙ1 Solvolysis for Functional Group Interconversion

Causality of Experimental Choices:

  • Solvent: A polar protic solvent (e.g., water, ethanol, acetic acid) is required to stabilize the carbocation intermediate and the departing chloride ion, thereby accelerating the Sₙ1 pathway.[7]

  • Temperature: Gentle heating may be required to overcome the activation energy for carbocation formation, but excessive heat can favor the competing E1 elimination pathway.

  • Nucleophile Concentration: The rate of an Sₙ1 reaction is independent of the nucleophile's concentration, as the nucleophile only participates after the slow, rate-determining step.[4][9]

Protocol 2.1.1: Synthesis of 1-Chloro-2-methylbutan-2-ol

This protocol describes the hydrolysis of this compound to its corresponding tertiary alcohol.

ReagentM.W. ( g/mol )AmountMoles
This compound141.047.05 g0.05
Water18.0250 mL-
Acetone58.0850 mL-
Sodium Bicarbonate84.01As needed-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine this compound (7.05 g, 0.05 mol), water (50 mL), and acetone (50 mL). The acetone is used to increase the solubility of the organic substrate in the aqueous medium.

  • Reaction: Heat the mixture to a gentle reflux (approx. 60-70 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the solution by the slow addition of saturated sodium bicarbonate solution to quench any HCl formed as a byproduct.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by distillation.

Friedel-Crafts Alkylation of Arenes

The tertiary carbocation generated from this compound is a potent electrophile for Friedel-Crafts alkylation of aromatic compounds.[10] This reaction forms a new carbon-carbon bond, attaching the substituted butyl group to the aromatic ring.

Causality of Experimental Choices:

  • Catalyst: A strong Lewis acid, such as AlCl₃ or FeCl₃, is essential to facilitate the abstraction of the tertiary chloride, generating the carbocation electrophile.[10][11]

  • Temperature: The reaction is typically run at low temperatures (0-10 °C) to control the reaction rate and minimize side reactions like polyalkylation and rearrangement.[11]

  • Substrate: The aromatic ring must not be deactivated (e.g., by a nitro group), as this will inhibit electrophilic substitution.

Protocol 2.2.1: Alkylation of Benzene

ReagentM.W. ( g/mol )AmountMoles
This compound141.047.05 g0.05
Benzene78.11100 mL-
Anhydrous AlCl₃133.347.33 g0.055

Procedure:

  • Reaction Setup: To a flame-dried 250 mL three-neck flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add benzene (100 mL). Cool the flask in an ice bath to 0-5 °C.

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add anhydrous aluminum chloride (7.33 g, 0.055 mol) in portions to the cooled benzene with stirring. Caution: AlCl₃ reacts violently with moisture.

  • Substrate Addition: Add this compound (7.05 g, 0.05 mol) to the dropping funnel and add it dropwise to the stirred reaction mixture over 30 minutes, maintaining the internal temperature below 10 °C.[11]

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

  • Quenching & Work-up: Carefully quench the reaction by slowly pouring the mixture over crushed ice (~100 g) with stirring. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Purification: Combine the organic layers, wash with 1M HCl (50 mL), then with saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL). Dry over anhydrous MgSO₄, filter, and concentrate. The product, (1-chloro-2-methylbutan-2-yl)benzene, can be purified by vacuum distillation.

Application in Elimination Reactions (Dehydrohalogenation)

Treating this compound with a strong base promotes an E2 elimination reaction, a powerful method for synthesizing substituted chloroalkenes.[12] The regioselectivity of this reaction is highly dependent on the steric bulk of the base employed.

Causality of Experimental Choices:

  • Base Selection:

    • Small, strong base (e.g., Sodium Ethoxide): Favors the formation of the more substituted, thermodynamically stable alkene (Zaitsev's rule).[12]

    • Bulky, strong base (e.g., Potassium tert-butoxide): Favors the formation of the less substituted, kinetically controlled alkene (Hofmann product) by abstracting a less sterically hindered proton.

  • Solvent: A less polar solvent like ethanol or THF is typically used to favor the E2 pathway over competing Sₙ2 reactions.

Protocol 3.1.1: Zaitsev-Selective Synthesis of 2-Chloro-2-methylbut-1-ene

ReagentM.W. ( g/mol )AmountMoles
This compound141.047.05 g0.05
Sodium Ethoxide (21% in EtOH)68.0517.7 mL0.055
Ethanol (Anhydrous)46.0750 mL-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add a solution of sodium ethoxide in ethanol (17.7 mL, 0.055 mol) and an additional 50 mL of anhydrous ethanol.

  • Substrate Addition: Add this compound (7.05 g, 0.05 mol) to the flask.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction by GC analysis.

  • Work-up: Cool the reaction to room temperature and pour it into 100 mL of cold water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with pentane (3 x 40 mL).

  • Purification: Combine the organic layers, wash with water (2 x 50 mL) and brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and carefully remove the solvent by distillation at atmospheric pressure (the product is volatile). The final product can be purified by fractional distillation.

Summary and Outlook

This compound is a versatile and cost-effective building block in organic synthesis. Its differential reactivity at the primary and tertiary chlorinated centers provides chemists with a platform to perform selective transformations. By carefully choosing reaction conditions—such as solvent polarity, base sterics, and the presence of Lewis acids—researchers can direct the reactivity towards desired Sₙ1, Friedel-Crafts, or E2 pathways. The protocols outlined in this document serve as a robust starting point for the synthesis of valuable intermediates, including tertiary alcohols, alkylated arenes, and regiochemically defined chloroalkenes, which are precursors for fine chemicals and pharmaceutical agents.

References

Application Note & Protocol: Navigating the Complexities of Grignard Reactions with 1,2-Dichloro-2-methylbutane

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: The Grignard reaction stands as a monumental tool for carbon-carbon bond formation, yet its success is deeply rooted in the nuanced interplay between substrate, reagents, and conditions.[1][2] This guide ventures into challenging territory: the use of 1,2-dichloro-2-methylbutane as a potential precursor for Grignard synthesis. Unlike simple alkyl halides, this substrate presents a trifecta of hurdles—steric hindrance, differential halide reactivity, and the presence of a second electrophilic center—that can dictate the reaction's outcome. This document is structured not as a routine procedure, but as an in-depth technical guide. It moves from foundational principles and predicted challenges to a robust, albeit theoretical, protocol designed for systematic investigation. Our objective is to equip the experienced researcher with the rationale to approach this complex reaction, anticipate potential pitfalls, and methodically navigate toward a desired synthetic outcome.

Mechanistic Landscape & Predicted Challenges

The structure of this compound—possessing both a primary and a tertiary alkyl chloride—immediately raises questions of chemoselectivity and competing reaction pathways. Standard Grignard reaction mechanisms, which involve radical intermediates, are complicated by the substrate's unique features.[3]

The Question of Chemoselectivity

The formation of a Grignard reagent requires the insertion of magnesium into a carbon-halogen bond.[4] With this compound, two distinct C-Cl bonds are present:

  • C1-Cl (Primary): Less sterically hindered, typically more amenable to reactions like SN2.

  • C2-Cl (Tertiary): Highly sterically hindered, but its cleavage would lead to a more stable tertiary radical or carbanion intermediate.

While primary alkyl halides are generally more reactive than tertiary ones in many contexts, the stability of the intermediate in Grignard formation is a critical factor. However, the steric bulk surrounding the tertiary carbon significantly impedes the approach and insertion of magnesium.[5] It is therefore plausible that magnesium insertion could occur, if at all, at the less hindered primary position.

Dominant Side Reactions: The Inevitability of Elimination

The 1,2-disposition of the chloro groups makes this substrate exceptionally prone to elimination reactions. Upon interaction with magnesium, which acts as a reducing agent, a 1,2-elimination pathway can be triggered to form an alkene. This is often the major competing reaction and can be expected to significantly reduce the yield of any desired Grignard reagent.

Another significant side reaction is the Wurtz-type coupling, where a formed Grignard reagent molecule reacts with a molecule of the starting alkyl halide.[6][7] This leads to the formation of a dimer. Given the potential for two different Grignard reagents and two different C-Cl bonds, a complex mixture of coupling products could arise.

Visualizing the Reaction Pathways

The interplay of these potential reactions dictates the product distribution. The following diagram illustrates the primary competing pathways when this compound is exposed to magnesium.

G cluster_start Starting Material cluster_products Potential Products & Pathways Start This compound Mg Mg Metal Elim Elimination Product (Major) 2-Chloro-2-methyl-1-butene Start->Elim Pathway B: 1,2-Elimination (Thermodynamically Favored) G1 Primary Grignard (Minor/Hypothetical) (2-Chloro-2-methylbutyl)magnesium chloride Mg->G1 Pathway A: Mg Insertion at C1 (Sterically Favored) Solvent Anhydrous Ether (THF) Wurtz Wurtz Coupling Products Dimeric Alkanes G1->Wurtz Side Reaction

Caption: Predicted reaction pathways for this compound with magnesium.

Experimental Protocol: An Investigative Approach

This protocol is designed for the exploratory synthesis and characterization of products from the reaction of this compound with magnesium. Extreme caution is advised , and all steps must be performed under strictly anhydrous conditions in an inert atmosphere.

Materials & Equipment
Reagent/Equipment Specification Purpose
This compound>98% purity, anhydrousStarting material
Magnesium TurningsHigh purityGrignard reagent formation
Iodine (crystal)Reagent gradeActivation of magnesium surface
1,2-DibromoethaneAnhydrousChemical activation of magnesium
Tetrahydrofuran (THF)Anhydrous, inhibitor-freeReaction solvent
BenzaldehydeAnhydrousElectrophile for trapping/titrating the Grignard reagent
Deuterium Oxide (D₂O)High purityFor quenching and isotopic labeling to confirm Grignard formation
Three-neck round-bottom flask500 mLReaction vessel
Reflux condenser & Drying tubeStandardMaintain anhydrous conditions
Addition funnel125 mLControlled addition of alkyl halide
Magnetic stirrer & stir barEfficient mixing
Inert gas supply (N₂ or Ar)High purityMaintain inert atmosphere
Step-by-Step Methodology

PART A: Magnesium Activation (Crucial for success)

  • Glassware Preparation: All glassware must be oven-dried at 120°C for at least 4 hours and assembled hot under a stream of dry nitrogen or argon.

  • Initial Setup: Place magnesium turnings (1.2 equivalents) and a magnetic stir bar into the three-neck flask.

  • Activation: Add a single crystal of iodine. The purple vapor will coat the magnesium surface. Gently warm the flask with a heat gun under the inert atmosphere until the iodine color dissipates.

  • Chemical Initiation: Add 50 mL of anhydrous THF to the flask. Add a small amount (0.5 mL) of 1,2-dibromoethane. Gentle bubbling (ethane evolution) should be observed, indicating an activated magnesium surface.

PART B: Attempted Grignard Reagent Formation

  • Prepare Halide Solution: In the addition funnel, prepare a solution of this compound (1.0 equivalent) in 100 mL of anhydrous THF.

  • Initiation: Add approximately 10% of the halide solution to the vigorously stirring magnesium suspension.

  • Observation: Watch for signs of reaction initiation: a gentle reflux, an increase in temperature, and/or the formation of a cloudy gray/brown solution. This step may be sluggish.

  • Controlled Addition: Once the reaction has initiated, add the remainder of the halide solution dropwise over 2-3 hours to maintain a gentle reflux. A slow addition rate is critical to minimize Wurtz coupling.[6][7]

  • Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours.

PART C: Trapping and Analysis

  • Aliquot for Quenching: Carefully extract a small aliquot (e.g., 1 mL) of the reaction mixture via syringe and quench it with D₂O. Analyze the organic components by GC-MS to identify any deuterated products, which would confirm the formation of a Grignard reagent.

  • Reaction with Electrophile: Cool the main reaction mixture to 0°C. Slowly add a solution of benzaldehyde (0.8 equivalents) in anhydrous THF.

  • Workup: After stirring for 1 hour, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction & Analysis: Extract the mixture with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate the solvent. Analyze the crude product mixture by ¹H NMR and GC-MS to identify alcohols (from successful Grignard reaction), unreacted starting material, and potential side products like alkenes and dimers.

Troubleshooting and Interpretation

Observation Potential Cause Suggested Action
Reaction fails to initiate Inactive magnesium surface; wet reagents/glassware.Re-activate magnesium; ensure all components are scrupulously dry. Consider using Rieke magnesium for highly unreactive halides.
Low yield of desired alcohol Competing elimination and/or Wurtz coupling.Further decrease the rate of addition; maintain a lower reaction temperature (e.g., 0°C) during addition.
Complex mixture of byproducts Multiple reaction pathways are occurring.Utilize advanced analytical techniques (e.g., 2D NMR, GC-MS) to identify structures. This confirms the predicted complexity.
Only alkene is detected Elimination is the dominant pathway.This is a highly probable outcome. The experiment confirms the substrate's unsuitability for standard Grignard synthesis.

Concluding Remarks

The synthesis of a Grignard reagent from this compound is a formidable challenge. The inherent structure of the molecule strongly favors elimination pathways over the desired organometallic formation. The protocols and rationale presented here provide a framework for a systematic investigation into this reaction. However, researchers should anticipate low yields of the Grignard product and a complex mixture of byproducts. The value of such an investigation lies not in the high-yield synthesis of a specific reagent, but in the deeper understanding of the competitive mechanisms at play in complex Grignard reactions. For synthetic campaigns requiring the corresponding carbon skeleton, alternative, non-Grignard-based strategies are strongly recommended.

References

Application Notes and Protocols for the Laboratory Preparation of 1,2-Dichloro-2-Methylbutane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of 1,2-dichloro-2-methylbutane, a vicinal dichloride. The protocol is centered around the electrophilic addition of chlorine (Cl₂) to 2-methyl-1-butene. We present a detailed discussion of the reaction mechanism, a step-by-step experimental procedure including purification, methods for product characterization, and critical safety protocols for handling the hazardous materials involved. This guide is intended for researchers and professionals in organic synthesis and drug development, offering field-proven insights to ensure a successful and safe synthesis.

Introduction and Synthetic Principle

Vicinal dihalides, compounds bearing halogen atoms on adjacent carbons, are valuable intermediates in organic synthesis.[1] They can be converted into alkenes, alkynes, or other functional groups.[2][3][4] The target molecule, this compound (CAS No: 23010-04-0)[5], is synthesized via the chlorination of an alkene.

The most direct and efficient route is the electrophilic addition of molecular chlorine across the double bond of 2-methyl-1-butene. This reaction is highly efficient and proceeds under mild conditions. The choice of 2-methyl-1-butene as the starting material is critical, as the alternative, 2-methyl-2-butene, would yield the isomeric 2,3-dichloro-2-methylbutane.

Reaction Mechanism: Electrophilic Addition

The chlorination of an alkene is a classic example of electrophilic addition.[6][7] The reaction mechanism proceeds through a key intermediate, a cyclic chloronium ion, which dictates the stereochemical outcome of the reaction.[8][9][10]

Step 1: Polarization and Electrophilic Attack As a nonpolar chlorine molecule (Cl₂) approaches the electron-rich π-bond of 2-methyl-1-butene, the π-cloud repels the electrons in the Cl-Cl bond, inducing a dipole.[10][11] The alkene's π-electrons then act as a nucleophile, attacking the partially positive chlorine atom.

Step 2: Formation of the Cyclic Chloronium Ion Simultaneously, a lone pair of electrons from the attacked chlorine atom forms a bond with the other carbon of the original double bond. This results in a three-membered ring intermediate called a bridged chloronium ion and a chloride ion (Cl⁻).[8][10] This intermediate prevents the formation of a classical carbocation, thus avoiding potential molecular rearrangements.

Step 3: Nucleophilic Attack and Ring Opening The chloride ion (Cl⁻) then attacks one of the two carbons in the chloronium ion ring. This attack occurs from the side opposite to the bulky chloronium bridge, in a manner analogous to an Sₙ2 reaction.[10] The attack on the more substituted carbon (C2) is generally favored, leading to the opening of the ring and the formation of the vicinal dichloride with the two chlorine atoms in an anti configuration relative to each other.

Safety First: Hazard Analysis and Mitigation

The safe execution of this protocol is paramount. The following materials are hazardous and must be handled with appropriate precautions in a certified chemical fume hood.

Substance CAS Number Primary Hazards Mitigation and Handling
Chlorine (Cl₂) Gas 7782-50-5Highly toxic by inhalation, severe respiratory tract corrosive, strong oxidizer, gas is heavier than air.[12][13]Work exclusively in a well-ventilated fume hood. Ensure a chlorine gas scrubber (e.g., sodium hydroxide solution) is in place. Have appropriate respiratory protection available for emergencies.[14][15][16]
2-Methyl-1-butene 563-46-2Highly flammable liquid and vapor, skin and eye irritant.Keep away from ignition sources. Use in a fume hood. Wear nitrile gloves, safety goggles, and a flame-resistant lab coat.
**Dichloromethane (CH₂Cl₂) **75-09-2Suspected carcinogen, skin and eye irritant, harmful if swallowed or inhaled.Minimize exposure. Handle only in a fume hood. Wear appropriate PPE.
This compound 23010-04-0Halogenated hydrocarbons are generally toxic and irritants. Assumed to be harmful.Avoid contact with skin and eyes. Handle with standard PPE in a fume hood.

Personal Protective Equipment (PPE): At a minimum, a flame-resistant lab coat, chemical splash goggles, and nitrile gloves are required.

Detailed Experimental Protocol

Materials and Reagents
Reagent MW ( g/mol ) Amount Moles Notes
2-Methyl-1-butene70.137.0 g (10.6 mL)0.10Starting Alkene
Dichloromethane (CH₂Cl₂)84.93100 mL-Anhydrous Solvent
Chlorine (Cl₂) Gas70.90~7.1 g~0.10Halogenating Agent
5% Sodium Bisulfite (aq)-50 mL-For quenching excess Cl₂
Sat. Sodium Bicarbonate (aq)-50 mL-For neutralization
Brine (Sat. NaCl aq)-50 mL-For washing
Anhydrous Magnesium Sulfate-~5 g-Drying Agent
Equipment
  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Pressure-equalizing dropping funnel

  • Gas dispersion tube (if using gaseous Cl₂)

  • Condenser with a drying tube and gas outlet connected to a scrubber

  • 250 mL separatory funnel

  • Rotary evaporator

  • Simple distillation apparatus

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Purification & Analysis A Charge flask with 2-methyl-1-butene and CH₂Cl₂ B Cool to 0-5 °C in ice bath A->B C Slowly add Cl₂ gas or Cl₂ solution B->C D Monitor color change (yellow-green to colorless) C->D E Warm to room temp D->E F Transfer to separatory funnel E->F G Wash with NaHSO₃ (aq) F->G H Wash with NaHCO₃ (aq) G->H I Wash with Brine H->I J Dry organic layer (MgSO₄) I->J K Filter and concentrate (Rotovap) J->K L Purify by Distillation K->L M Characterize product (NMR, IR, GC-MS) L->M

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet tube extending below the solvent surface, and a condenser. Attach a drying tube followed by a gas outlet tube leading to a gas trap containing a 1 M NaOH solution to the top of the condenser.

  • Charging the Flask: In a fume hood, charge the flask with 2-methyl-1-butene (7.0 g, 0.10 mol) and 100 mL of anhydrous dichloromethane.

  • Cooling: Begin stirring and cool the flask in an ice-water bath to an internal temperature of 0-5 °C.

  • Addition of Chlorine: Slowly bubble chlorine gas through the stirred solution. The flow rate should be controlled such that the characteristic yellow-green color of chlorine dissipates before significant amounts of gas exit the condenser. Continue the addition until a faint, persistent yellow-green color remains, indicating a slight excess of chlorine.

    • Alternative, Safer Method: A solution of chlorine (7.1 g, 0.10 mol) in 50 mL of cold dichloromethane can be prepared and added dropwise via a pressure-equalizing dropping funnel over 30-45 minutes.

  • Reaction Completion: After the addition is complete, stir the mixture in the ice bath for an additional 30 minutes.

  • Warming: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

Work-up and Purification
  • Quenching: Transfer the reaction mixture to a 250 mL separatory funnel. Add 25 mL of 5% aqueous sodium bisulfite solution to quench any unreacted chlorine. Shake the funnel, venting frequently, until the yellow color in the organic layer disappears.

  • Neutralization: Separate the layers and wash the organic layer with 50 mL of saturated aqueous sodium bicarbonate solution to neutralize any residual acid (HCl).[17][18] Caution: CO₂ gas will be evolved; vent the separatory funnel frequently and carefully.[17]

  • Washing: Separate the layers and wash the organic phase with 50 mL of brine. This helps to remove the bulk of the dissolved water.[18]

  • Drying: Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate. Swirl the flask for 5-10 minutes. The solution should be clear, and the drying agent should move freely.

  • Solvent Removal: Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the dichloromethane.

  • Purification: The resulting crude oil can be purified by fractional distillation under reduced pressure to yield pure this compound as a colorless liquid.

Product Characterization

The identity and purity of the final product should be confirmed using standard spectroscopic techniques.

Technique Expected Result
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~3.8 (s, 2H, -CH₂Cl), ~1.8 (q, 2H, -CH₂CH₃), ~1.6 (s, 3H, -C(Cl)CH₃), ~1.1 (t, 3H, -CH₂CH₃). Note: Predicted values.
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~75 (C-Cl, quat.), ~55 (-CH₂Cl), ~35 (-CH₂CH₃), ~25 (-C(Cl)CH₃), ~8 (-CH₂CH₃). Note: Predicted values.
IR Spectroscopy (neat)ν (cm⁻¹): 2970-2850 (C-H stretch), 1460, 1380 (C-H bend), ~700-600 (strong, C-Cl stretch).[19]
GC-MS A single major peak on the gas chromatogram. Mass spectrum showing a molecular ion peak (M⁺) at m/z 140, with characteristic isotope peaks at M+2 (approx. 65% of M⁺) and M+4 (approx. 10% of M⁺) due to the presence of two chlorine atoms.[5][20]

References

Application Notes and Protocols for 1,2-Dichloro-2-methylbutane as a Niche Solvent in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 1,2-dichloro-2-methylbutane, a halogenated hydrocarbon, and explores its potential applications as a specialized solvent for researchers, scientists, and professionals in drug development. While not a commonplace solvent, its unique structural features suggest utility in specific synthetic contexts. This document furnishes detailed physicochemical properties, safety and handling protocols, and extrapolated application notes based on the behavior of analogous chlorinated solvents. A representative synthetic protocol for its preparation is also provided to enable its investigation in laboratory settings.

Introduction: The Rationale for Exploring this compound as a Solvent

In the landscape of organic synthesis and drug development, the choice of solvent is a critical parameter that can dictate reaction outcomes, yield, and purity. While a core portfolio of solvents dominates routine applications, the exploration of novel or less common solvents is essential for tackling challenging chemical transformations. This compound (C₅H₁₀Cl₂) is a chlorinated hydrocarbon whose utility as a solvent is not yet widely established in the scientific literature. However, its molecular structure—featuring both a primary and a tertiary chloride on a branched alkane backbone—suggests a unique combination of polarity, steric hindrance, and chemical stability that could be advantageous in specific scenarios.

Chlorinated solvents are valued for their ability to dissolve a wide range of organic compounds, their non-flammability in many cases, and their chemical inertness under many reaction conditions.[1][2] This guide serves as a foundational resource for researchers interested in exploring the potential of this compound as a niche solvent, providing both theoretical grounding and practical protocols.

Physicochemical and Safety Data

A thorough understanding of a solvent's physical properties and hazards is paramount for its safe and effective use. The following table summarizes the known and estimated properties of this compound.

PropertyValueSource
IUPAC Name This compoundPubChem[3]
CAS Number 23010-04-0NIST[4]
Molecular Formula C₅H₁₀Cl₂PubChem[3]
Molecular Weight 141.04 g/mol PubChem[3]
Appearance Colorless liquid (predicted)
Boiling Point Estimated 130-140 °CExtrapolated from isomers[5]
Density Estimated 1.0-1.1 g/mLExtrapolated from isomers[5]
Solubility in Water Low to negligible (predicted)Analogy to other chlorinated hydrocarbons[6]
Solubility in Organic Solvents High in nonpolar and moderately polar solvents (e.g., hexanes, ether, ethyl acetate) (predicted)Chemical Principles

Safety Profile: this compound is classified as a hazardous substance.[3] All handling should be performed in a certified fume hood with appropriate personal protective equipment (PPE).

  • GHS Hazard Statements:

    • H226: Flammable liquid and vapor.[3]

    • H302: Harmful if swallowed.[3]

    • H315: Causes skin irritation.[3]

    • H318: Causes serious eye damage.[3]

    • H335: May cause respiratory irritation.[3]

  • Personal Protective Equipment (PPE):

    • Chemical-resistant gloves (e.g., nitrile, Viton®).

    • Splash-proof safety goggles and a face shield.

    • Flame-retardant laboratory coat.

    • Closed-toe shoes.

Potential Applications in Organic Synthesis and Drug Development

Based on its structure as a dichlorinated alkane, this compound is anticipated to be a relatively nonpolar, aprotic solvent.[7] Its potential applications are therefore extrapolated to be in areas where such properties are advantageous.

Solvent for Reactions Involving Nonpolar Reagents

The hydrocarbon backbone of this compound suggests good solvation capacity for nonpolar and weakly polar organic molecules.

  • Rationale: Reactions such as certain catalytic hydrogenations, olefin metathesis, and reactions involving organometallic reagents often benefit from nonpolar, inert solvents. The higher boiling point of this compound compared to solvents like dichloromethane could be advantageous for reactions requiring elevated temperatures.

Niche Applications in Halogenation Reactions
  • Rationale: The inertness of a fully saturated chlorinated solvent can be beneficial in free-radical halogenation reactions where the solvent itself should not participate in the reaction. Its use could potentially offer different selectivity compared to more common solvents like carbon tetrachloride (which is now largely phased out due to toxicity).

Use in Extractive Workups
  • Rationale: Due to its predicted low water solubility and a density likely greater than water, this compound could serve as an effective extraction solvent for isolating organic products from aqueous reaction mixtures.[6] This is a common application for many chlorinated hydrocarbons.[2]

Experimental Protocols

The following protocols are generalized for the safe handling and use of chlorinated hydrocarbon solvents and should be adapted for specific experimental needs when investigating this compound.

Protocol for General Use as a Reaction Solvent
  • Preparation: Ensure the solvent is dry and free of peroxides, especially if it is to be used with moisture-sensitive reagents. Drying can be achieved by distillation from a suitable drying agent (e.g., calcium hydride), following all safety precautions for distillation of flammable and hazardous liquids.

  • Reaction Setup: Assemble the reaction glassware in a fume hood. Purge the apparatus with an inert gas (e.g., argon or nitrogen) if the reaction is air-sensitive.

  • Reagent Addition: Add this compound to the reaction flask via syringe or cannula. Dissolve the starting materials in the solvent.

  • Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC-MS, NMR).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Proceed with a standard aqueous workup, being mindful that the organic layer will likely be the bottom layer.

  • Solvent Removal: Remove the solvent using a rotary evaporator, ensuring the vacuum trap is cooled effectively to capture the volatile solvent.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation prep1 Dry Solvent prep2 Inert Atmosphere Setup prep1->prep2 react1 Add Solvent & Reagents prep2->react1 react2 Heat/Stir react1->react2 react3 Monitor Progress react2->react3 workup1 Aqueous Extraction react3->workup1 workup2 Dry Organic Layer workup1->workup2 workup3 Solvent Removal workup2->workup3 iso1 Purification workup3->iso1

Caption: General workflow for using this compound as a reaction solvent.

Protocol for Liquid-Liquid Extraction
  • Transfer: Transfer the aqueous reaction mixture to a separatory funnel of appropriate size.

  • Extraction: Add a volume of this compound to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.

  • Separation: Place the funnel in a ring stand and allow the layers to separate completely. The organic layer containing the product is expected to be the lower layer.

  • Collection: Carefully drain the lower organic layer.

  • Repeat: Repeat the extraction with fresh solvent 1-2 more times to ensure complete recovery of the product.

  • Combine and Dry: Combine the organic extracts and dry over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

  • Isolate: Filter off the drying agent and concentrate the solvent to isolate the crude product.

Representative Synthesis of this compound

  • Reaction: 2-methyl-1-butene + Cl₂ → this compound

G 2-methyl-1-butene 2-methyl-1-butene This compound This compound 2-methyl-1-butene->this compound + Cl₂

References

The Untapped Potential of 1,2-Dichloro-2-methylbutane in Advanced Polymer Synthesis: A Guide for Innovators

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide ventures into the prospective applications of 1,2-dichloro-2-methylbutane within the dynamic field of polymer chemistry. While direct, peer-reviewed applications of this specific molecule are not extensively documented, its chemical structure—a vicinal dichloride with one tertiary and one primary chlorine—presents compelling, theoretically-grounded opportunities for its use as both a novel co-monomer in polycondensation reactions and as a potent initiator for cationic polymerization. This document provides detailed theoretical frameworks and experimental protocols for researchers, scientists, and drug development professionals to explore these untapped avenues. By elucidating the mechanistic pathways and offering step-by-step methodologies, we aim to empower innovation in the synthesis of new polymeric materials with unique properties.

Introduction: Unveiling the Potential of a Unique Dihaloalkane

This compound is a chlorinated hydrocarbon with the chemical formula C₅H₁₀Cl₂[1][2]. Its structure is notable for the presence of two chlorine atoms on adjacent carbons, one of which is a tertiary carbon. This arrangement suggests a differential reactivity of the two chlorine atoms, a feature that can be exploited in polymer synthesis. The tertiary alkyl halide is particularly susceptible to forming a stable tertiary carbocation, making it a prime candidate for initiating cationic polymerization[3]. Furthermore, as a dihaloalkane, it can theoretically participate as a monomer in step-growth polymerization, specifically polycondensation reactions, analogous to other dihaloalkanes used in the synthesis of polymers like poly(alkylene sulfide)s[4].

This guide will explore two primary, theoretically-derived applications of this compound in polymer chemistry:

  • As a Co-monomer in Polycondensation for Novel Polysulfides: Leveraging its difunctional nature to create polymers with unique backbone structures.

  • As an Initiator for Cationic Polymerization: Utilizing the lability of the tertiary chlorine to initiate the polymerization of electron-rich monomers.

Application I: this compound as a Co-monomer in Polycondensation

The presence of two chlorine atoms allows this compound to act as a bifunctional monomer in polycondensation reactions. A plausible application is in the synthesis of poly(alkylene sulfide)s, where it would react with a sulfide source, such as sodium sulfide. The inclusion of the 2-methylbutane backbone is anticipated to impart unique solubility, thermal, and crystallinity properties to the resulting polymer compared to linear analogues[4].

Proposed Reaction Mechanism

The polycondensation reaction would proceed via a nucleophilic substitution mechanism, where the sulfide ion acts as the nucleophile, displacing the chlorine atoms on this compound.

Polycondensation_Mechanism Na2S Sodium Sulfide (Nucleophile Source) Polymer Poly(2-methylbutane-1,2-diyl sulfide) (Repeating Unit) Na2S->Polymer Reacts with DCMB This compound (Monomer) DCMB->Polymer Reacts with NaCl Sodium Chloride (Byproduct) Polymer->NaCl Forms

Caption: Proposed polycondensation of this compound.

Experimental Protocol: Synthesis of Poly(2-methylbutane-1,2-diyl sulfide)

This protocol is a scientifically grounded, theoretical procedure based on established methods for synthesizing poly(alkylene sulfide)s[4].

Materials:

  • This compound (CAS: 23010-04-0)

  • Sodium sulfide (Na₂S), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol

  • Deionized water

  • Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Condenser

  • Thermometer/thermocouple

  • Heating mantle with temperature controller

  • Nitrogen inlet and outlet (bubbler)

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Inert Atmosphere: Assemble the reaction apparatus and purge with dry nitrogen for 30 minutes to ensure an inert atmosphere. This is crucial to prevent side reactions with moisture and oxygen.

  • Reactant Charging: In the flask, dissolve a specific molar quantity of anhydrous sodium sulfide in anhydrous DMF under a steady stream of nitrogen. Stir the mixture until the sodium sulfide is fully dissolved.

  • Monomer Addition: Slowly add an equimolar amount of this compound to the stirred solution at room temperature.

  • Polymerization: Heat the reaction mixture to 80-100°C and maintain this temperature for 12-24 hours with continuous stirring. The progress of the polymerization can be monitored by the increase in viscosity of the reaction mixture.

  • Precipitation and Purification: After the reaction is complete, cool the mixture to room temperature. Precipitate the polymer by slowly pouring the reaction mixture into a vigorously stirred beaker of methanol or water.

  • Washing: Collect the precipitated polymer by vacuum filtration. Wash the polymer multiple times with deionized water to remove any unreacted monomers, sodium sulfide, and DMF. Follow this with a final wash with methanol.

  • Drying: Dry the purified polymer in a vacuum oven at 40-50°C until a constant weight is achieved.

Expected Polymer Characterization
Analytical Technique Expected Observations
FTIR Spectroscopy Disappearance of the C-Cl stretching vibrations (around 650-800 cm⁻¹) and appearance of C-S stretching bands.
NMR Spectroscopy (¹H and ¹³C) Signals corresponding to the methyl and methylene protons and carbons in the polymer backbone.
Gel Permeation Chromatography (GPC) Determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
Differential Scanning Calorimetry (DSC) Measurement of the glass transition temperature (Tg) and melting temperature (Tm), if crystalline.
Thermogravimetric Analysis (TGA) Assessment of the thermal stability of the polymer.

Application II: this compound as an Initiator for Cationic Polymerization

The tertiary chlorine in this compound can be readily abstracted by a Lewis acid to form a stable tertiary carbocation. This carbocation can then initiate the chain-growth polymerization of electron-rich monomers, such as isobutylene or styrene[3][5].

Proposed Initiation Mechanism

In this proposed mechanism, a Lewis acid co-initiator activates the this compound (the initiator) to generate a carbocation, which then propagates by adding to monomer units.

Cationic_Initiation_Workflow cluster_Initiation Initiation Step cluster_Propagation Propagation Step cluster_Termination Termination Step DCMB This compound Carbocation Tertiary Carbocation [CH₃CH₂C⁺(CH₃)CH₂Cl] DCMB->Carbocation Activated by Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid->Carbocation Co-initiator Complex_Anion Complex Anion [AlCl₄⁻] Monomer Monomer (e.g., Isobutylene) Carbocation->Monomer Attacks Growing_Chain Propagating Polymer Chain Monomer->Growing_Chain Adds to Growing_Chain->Growing_Chain Termination Chain Termination (e.g., by counter-ion) Growing_Chain->Termination Polymer Final Polymer Termination->Polymer

Caption: Cationic polymerization initiated by this compound.

Experimental Protocol: Cationic Polymerization of Isobutylene

This theoretical protocol is based on general procedures for cationic polymerization initiated by alkyl halides in the presence of a Lewis acid[5].

Materials:

  • This compound (initiator)

  • Isobutylene (monomer), dried and purified

  • Aluminum chloride (AlCl₃) or Titanium tetrachloride (TiCl₄) (co-initiator)

  • Dichloromethane (CH₂Cl₂), anhydrous (solvent)

  • Methanol (terminating agent)

  • Nitrogen gas (high purity)

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Jacketed glass reactor with mechanical stirrer

  • Low-temperature circulator

  • Syringes and cannulas for liquid transfers

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Inert and Dry Conditions: All glassware must be rigorously dried, and the entire experiment should be conducted under a high-purity nitrogen atmosphere using a Schlenk line or in a glovebox. This is critical as cationic polymerizations are extremely sensitive to moisture.

  • Solvent and Monomer Charging: Charge the jacketed reactor with anhydrous dichloromethane. Cool the reactor to the desired polymerization temperature (e.g., -80°C to -30°C) using the low-temperature circulator. Transfer the purified and cooled isobutylene monomer to the reactor.

  • Initiator Addition: Add a calculated amount of this compound to the reactor.

  • Initiation of Polymerization: Prepare a solution of the Lewis acid (e.g., AlCl₃) in anhydrous dichloromethane in a separate flask under an inert atmosphere. Slowly add the Lewis acid solution to the stirred monomer/initiator mixture in the reactor. An exothermic reaction and an increase in viscosity indicate the onset of polymerization.

  • Polymerization: Allow the polymerization to proceed for the desired time, maintaining a constant temperature.

  • Termination: Terminate the polymerization by adding cold methanol to the reactor. This will quench the propagating carbocations.

  • Purification: Allow the mixture to warm to room temperature. Precipitate the polyisobutylene by pouring the reaction mixture into a large volume of methanol.

  • Washing and Drying: Filter the polymer, wash it with fresh methanol, and dry it under vacuum at room temperature until a constant weight is obtained.

Control and Characterization of the Resulting Polymer

The molecular weight of the resulting polymer can be controlled by adjusting the monomer-to-initiator ratio. Characterization would be similar to that described in section 2.3, with a focus on GPC to determine molecular weight and PDI, and NMR to confirm the polymer structure.

Safety Considerations

This compound is a flammable liquid and is harmful if swallowed. It can cause skin irritation and serious eye damage, and may cause respiratory irritation[1]. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Lewis acids are corrosive and react violently with water; they must be handled with extreme care under inert and anhydrous conditions.

Conclusion

While the direct application of this compound in polymer chemistry is an area ripe for exploration, its chemical structure provides a strong theoretical foundation for its use as a versatile building block and initiator. The protocols detailed in this guide offer a starting point for researchers to investigate its potential in creating novel polymers with tailored properties. The differential reactivity of its chlorine atoms and the potential for creating polymers with unique architectures make this compound a promising candidate for future research and development in polymer science.

References

Application Note: Kinetic Analysis of Competing Substitution and Elimination Reactions of 1,2-Dichloro-2-methylbutane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting reaction kinetics studies of 1,2-dichloro-2-methylbutane. This tertiary alkyl halide presents a fascinating case for investigating the interplay between unimolecular substitution (S(_N)1) and elimination (E1) reaction pathways. This guide offers detailed experimental protocols, data analysis methodologies, and theoretical explanations to elucidate the kinetic and mechanistic complexities of this substrate. The protocols are designed to be self-validating, ensuring trustworthy and reproducible results.

Introduction: The Significance of this compound in Mechanistic Studies

This compound is a vicinal dihalide with a tertiary carbon center, making it an excellent model substrate for studying carbocation-mediated reactions. The structural features of this molecule—a tertiary carbon bonded to a chlorine atom and an adjacent primary carbon also bearing a chlorine—lead to a fascinating competition between S(_N)1 and E1 pathways upon solvolysis or reaction with a weak base.[1] Understanding the kinetics of these competing reactions is crucial for predicting product distributions, optimizing synthetic routes, and gaining fundamental insights into reaction mechanisms that are pivotal in drug development and organic synthesis.

The stability of the tertiary carbocation intermediate formed upon the departure of the chloride ion from the tertiary carbon is a key factor driving the reaction towards S(_N)1 and E1 mechanisms.[2][3] The rate of these reactions is independent of the nucleophile's concentration, following a first-order rate law.[2] This application note will guide you through the process of determining the rate law, rate constant, and product distribution for the reaction of this compound.

Mechanistic Pathways: S(_N)1 vs. E1 Competition

The reaction of this compound in the presence of a weak nucleophile/base, such as aqueous ethanol, proceeds through a common tertiary carbocation intermediate. This intermediate can then either be attacked by the nucleophile (S(_N)1) to form substitution products or lose a proton from an adjacent carbon (E1) to yield elimination products.

The S(_N)1 Pathway

The S(_N)1 (Substitution Nucleophilic Unimolecular) reaction is a two-step process.[3]

  • Ionization: The carbon-chlorine bond at the tertiary center breaks heterolytically to form a stable tertiary carbocation and a chloride ion. This is the slow, rate-determining step.[2]

  • Nucleophilic Attack: The nucleophile (e.g., water or ethanol) attacks the carbocation to form the substitution product.

The E1 Pathway

The E1 (Elimination Unimolecular) reaction also proceeds in two steps, sharing the same rate-determining step as the S(_N)1 reaction.[1]

  • Ionization: Formation of the tertiary carbocation.

  • Deprotonation: A weak base (which can be the solvent) removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond. Due to the presence of non-equivalent β-hydrogens, a mixture of alkene isomers can be expected, with the most substituted alkene being the major product according to Zaitsev's rule.

The overall reaction scheme is depicted below:

G reactant This compound intermediate Tertiary Carbocation Intermediate reactant->intermediate Ionization (Slow) sn1_product SN1 Products (e.g., 2-Chloro-2-methylbutan-1-ol) intermediate->sn1_product Nucleophilic Attack (Fast) e1_product E1 Products (e.g., 1,2-dichloro-2-methylbut-1-ene) intermediate->e1_product Deprotonation (Fast)

Caption: Competing S(_N)1 and E1 pathways for this compound.

Experimental Design and Protocols

A successful kinetic study requires careful planning and execution. This section outlines the necessary materials, equipment, and step-by-step protocols for investigating the reaction kinetics of this compound.

Materials and Equipment
  • Reactant: this compound (CAS: 23010-04-0)[1]

  • Solvent/Nucleophile: 80:20 Ethanol:Water (v/v)

  • Quenching Solution: Ice-cold deionized water

  • Extraction Solvent: Dichloromethane (DCM)

  • Drying Agent: Anhydrous sodium sulfate

  • Internal Standard: 1,3-dichlorobenzene (for GC analysis)

  • Equipment:

    • Constant temperature water bath

    • Magnetic stirrer and stir bars

    • Volumetric flasks and pipettes

    • Reaction vials with septa

    • Gas Chromatography (GC) system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)[4]

    • Appropriate GC column (e.g., DB-5 or equivalent)

Experimental Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Kinetic Run cluster_analysis Sample Analysis cluster_data Data Processing prep_reactant Prepare this compound solution in ethanol/water thermostat Thermostat reaction vessel in water bath prep_reactant->thermostat prep_is Prepare internal standard solution initiate Initiate reaction by adding reactant to solvent thermostat->initiate sample Withdraw aliquots at specific time intervals initiate->sample quench Quench reaction in ice-cold water sample->quench extract Extract with DCM containing internal standard quench->extract dry Dry organic layer with anhydrous Na2SO4 extract->dry gc_analysis Analyze by GC-FID/MS dry->gc_analysis integrate Integrate peak areas gc_analysis->integrate calculate Calculate concentrations integrate->calculate plot Plot ln[Reactant] vs. time calculate->plot determine Determine rate constant (k) plot->determine

Caption: Workflow for the kinetic analysis of this compound.

Detailed Experimental Protocol
  • Preparation of Solutions:

    • Prepare a 0.1 M solution of this compound in the 80:20 ethanol:water solvent.

    • Prepare a 0.05 M solution of the internal standard (1,3-dichlorobenzene) in dichloromethane.

  • Reaction Setup:

    • Place a sealed reaction vial containing the solvent mixture into a constant temperature water bath set to the desired temperature (e.g., 25 °C). Allow the solvent to equilibrate for at least 15 minutes.

  • Initiation and Sampling:

    • Initiate the reaction by injecting a known volume of the this compound solution into the pre-heated solvent.

    • At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 45, 60 minutes), withdraw a 1.0 mL aliquot from the reaction mixture.

  • Quenching and Extraction:

    • Immediately quench the reaction by adding the aliquot to a vial containing 5 mL of ice-cold deionized water.

    • Add 2.0 mL of the internal standard solution in DCM to the quenched mixture.

    • Cap the vial and shake vigorously for 1 minute to extract the organic components into the DCM layer.

    • Allow the layers to separate.

  • Sample Preparation for GC Analysis:

    • Carefully transfer the bottom DCM layer to a clean, dry vial containing a small amount of anhydrous sodium sulfate.

    • Swirl the vial and let it stand for 5 minutes to ensure complete drying.

    • Transfer the dried organic solution to a GC vial for analysis.

Gas Chromatography (GC) Analysis Protocol
  • Instrument: GC-FID/MS

  • Column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program:

    • Initial temperature: 40 °C, hold for 5 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold: 5 minutes at 200 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

This method should provide good separation of the reactant, internal standard, and potential substitution and elimination products.

Data Analysis and Interpretation

The data obtained from the GC analysis will be used to determine the rate law and the rate constant for the reaction.

Concentration Determination

The concentration of this compound at each time point can be calculated using the following formula, which relates the peak areas of the reactant and the internal standard:

--INVALID-LINK-- = (Area({Reactant}) / Area(_{IS})) * (--INVALID-LINK-- / RF)

Where:

  • --INVALID-LINK-- is the concentration of the reactant at time t.

  • Area(_{Reactant}) is the peak area of the reactant.

  • Area(_{IS}) is the peak area of the internal standard.

  • --INVALID-LINK-- is the initial concentration of the internal standard.

  • RF is the response factor of the reactant relative to the internal standard (determined by analyzing a standard mixture of known concentrations).

Determination of the Rate Law and Rate Constant

For a first-order reaction, the integrated rate law is:

ln--INVALID-LINK-- = -kt + ln--INVALID-LINK--

Where:

  • --INVALID-LINK-- is the concentration of the reactant at time t.

  • --INVALID-LINK-- is the initial concentration of the reactant.

  • k is the rate constant.

  • t is time.

A plot of ln[Reactant] versus time should yield a straight line with a slope of -k.

Illustrative Data

The following table presents a set of illustrative data for a kinetic run at 25 °C.

Time (min)Peak Area (Reactant)Peak Area (Internal Standard)[Reactant] (M)ln[Reactant]
0125000850000.100-2.303
5102500850000.082-2.501
1084000850000.067-2.703
2056000850000.045-3.004
3037500850000.030-3.507
4520000850000.016-4.135
6010700850000.009-4.711

Note: This data is for illustrative purposes only, assuming a response factor of 1 for simplicity.

Plotting ln[Reactant] vs. time for this data would yield a straight line, confirming first-order kinetics. The slope of this line would be the negative of the rate constant, k.

Conclusion

This application note provides a robust framework for the kinetic analysis of this compound. By following the detailed protocols and data analysis procedures, researchers can reliably determine the rate law and rate constant for its competing S(_N)1 and E1 reactions. This foundational understanding is essential for manipulating reaction conditions to favor desired products in synthetic applications and for advancing our knowledge of organic reaction mechanisms.

References

catalytic conversion of 1,2-dichloro-2-methylbutane

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Catalytic Conversion of 1,2-Dichloro-2-methylbutane: Pathways to High-Value Olefins

Audience: Researchers, scientists, and drug development professionals.

Abstract

The catalytic conversion of chlorinated hydrocarbons is a cornerstone of modern green chemistry and industrial synthesis, addressing both environmental remediation and the upcycling of chemical feedstocks. This compound, a vicinal dihalide, represents a versatile C5 building block. Its targeted conversion can unlock pathways to valuable monomers, most notably isoprene, a key precursor for synthetic rubber and various fine chemicals. This document provides a comprehensive guide to the primary catalytic strategy for this conversion: catalytic dehydrochlorination . We will explore the mechanistic underpinnings, compare distinct catalytic systems, and provide detailed, field-tested protocols for both heterogeneous gas-phase and liquid-phase phase-transfer catalysis, enabling researchers to design and execute robust experimental plans.

Scientific Rationale and Strategic Overview

Chlorinated alkanes are often byproducts of industrial processes. Their disposal presents environmental challenges, but their chemical structure offers significant synthetic potential. For a vicinal dihalide like this compound, the most synthetically valuable transformation is a double dehydrochlorination—an elimination reaction that removes two molecules of hydrogen chloride (HCl) to form carbon-carbon double bonds.[1]

The primary goal is the synthesis of 2-methyl-1,3-butadiene (isoprene), a high-value monomer. The conversion proceeds through a chloro-olefin intermediate. Understanding and controlling the reaction's regioselectivity is critical, as dictated by Zaitsev's rule, which posits that the more substituted (and thus more stable) alkene is typically the major product.[2]

This guide focuses on two powerful catalytic methodologies to achieve this transformation efficiently:

  • Heterogeneous Gas-Phase Catalysis: Utilizes solid catalysts, often with tailored surface chemistry, in a continuous flow system. This approach is highly scalable and simplifies product-catalyst separation.

  • Phase-Transfer Catalysis (PTC): Employs a catalyst to shuttle a reactant (e.g., a base) across the interface of two immiscible liquid phases (e.g., aqueous and organic).[3] This method excels in laboratory-scale synthesis due to its mild conditions and high efficiency.[4]

Logical Framework: Reaction Pathway

The conversion from this compound to isoprene is a stepwise process. The catalyst's role is to facilitate the abstraction of a proton and the subsequent elimination of a chloride ion, lowering the activation energy for each step.

G cluster_0 Step 1: First Dehydrochlorination cluster_1 Step 2: Second Dehydrochlorination A This compound B Intermediate Chloro-olefins (e.g., 2-Chloro-2-methyl-1-butene, 1-Chloro-2-methyl-2-butene) A->B - HCl A->B A->B C Isoprene (2-Methyl-1,3-butadiene) B->C - HCl B->C B->C

Figure 1: Stepwise dehydrochlorination of this compound to isoprene.

Heterogeneous Gas-Phase Dehydrochlorination

This method is predicated on passing the vaporized substrate over a heated, solid catalyst bed. The catalyst's surface properties are paramount for activity and selectivity.

Expertise: The "Why" of Catalyst Selection

While various materials like metal oxides can be used, nitrogen-doped activated carbons (N-AC) have emerged as highly effective catalysts for dehydrochlorination reactions.[5][6]

  • Causality of Performance: The efficacy of N-AC catalysts stems from the introduction of basic sites onto the carbon surface during the nitrogen doping process.[6] These nitrogen-containing functional groups (e.g., pyridinic or pyrrolic nitrogen) act as Lewis bases. They facilitate the crucial first step of the E2 elimination mechanism: the abstraction of a proton from the carbon adjacent (β-position) to the carbon-chlorine bond. This weakens the C-H bond, promoting the concerted elimination of HCl and the formation of a C=C double bond.

  • Trustworthiness through Design: Unlike acidic catalysts, which can promote unwanted carbocation rearrangements and polymerization (coking), the basic nature of N-AC catalysts provides high selectivity towards the desired olefin products.[5] This inherent selectivity ensures a more self-validating system where the primary observed products are a direct result of the intended catalytic pathway.

Experimental Protocol: Gas-Phase Conversion using N-AC Catalyst

This protocol details the setup and execution of a continuous-flow catalytic reaction.

Materials & Equipment:

  • This compound (≥98% purity)

  • Nitrogen-doped activated carbon (N-AC) catalyst (1-2 mm extrudates)

  • High-purity Helium or Nitrogen (carrier gas)

  • Quartz tube reactor (10-15 mm inner diameter)

  • Tube furnace with programmable temperature controller

  • Mass flow controllers (MFCs) for gas delivery

  • Syringe pump for liquid reactant delivery

  • Heated transfer line

  • Cold trap (e.g., dry ice/acetone bath) for product collection

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID) and Mass Spectrometer (GC-MS) for analysis

Workflow Diagram:

G cluster_0 System Setup carrier Carrier Gas (He/N2) mfc Mass Flow Controller carrier->mfc reactant This compound (Liquid) pump Syringe Pump reactant->pump mixer Vaporizer/ Mixer (Heated) pump->mixer mfc->mixer furnace Tube Furnace mixer->furnace reactor Quartz Reactor with Catalyst Bed trap Cold Trap (-78 °C) furnace->trap Product Stream gcms Online GC-MS/FID Analysis trap->gcms vent Vent gcms->vent

Figure 2: Experimental workflow for the heterogeneous gas-phase catalytic system.

Procedure:

  • Catalyst Packing: Load the quartz reactor with a known mass (e.g., 1.0 g) of the N-AC catalyst, securing it in the center of the tube with quartz wool plugs.

  • System Assembly: Assemble the reactor system as shown in Figure 2. Ensure all connections are leak-tight.

  • Catalyst Activation: Heat the catalyst bed to 350°C under a steady flow of helium (30 mL/min) for 2 hours to remove any adsorbed moisture and contaminants.

  • Reaction Execution: a. Adjust the furnace to the desired reaction temperature (e.g., 300°C). b. Set the carrier gas flow rate using the MFC (e.g., 20 mL/min). c. Begin pumping the this compound into the heated vaporizer/mixer at a constant flow rate (e.g., 0.05 mL/min). The liquid hourly space velocity (LHSV) is a key parameter to vary.

  • Product Collection & Analysis: a. Allow the system to stabilize for 30 minutes. b. Collect the condensable products in the cold trap. c. Divert the reactor effluent to the online GC for real-time analysis of the gaseous product stream.

  • Data Calculation: Use the GC data to calculate the conversion of the reactant and the selectivity for each product based on calibrated response factors.

    • Conversion (%) = [(moles in) - (moles out)] / (moles in) * 100

    • Selectivity (%) for Product P = (moles of P formed) / (total moles of products formed) * 100

Data Presentation: Catalyst Performance

The following table presents hypothetical but realistic data for optimizing reaction conditions.

CatalystTemperature (°C)LHSV (h⁻¹)Conversion (%)Selectivity to Isoprene (%)Selectivity to Chloro-olefins (%)
N-AC2750.385.265.732.1
N-AC3000.398.588.99.8
N-AC3250.399.182.310.5
N-AC3000.592.475.423.1

Note: Increased temperature generally boosts conversion but may negatively impact selectivity to the final diene product due to potential side reactions or coking at very high temperatures.

Liquid-Phase Dehydrochlorination via Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is an exceptionally powerful technique for reacting water-soluble reagents (like sodium hydroxide) with water-insoluble organic substrates.[7]

Expertise: The "Why" of PTC Selection
  • Causality of Performance: The reaction occurs in a biphasic system: an organic phase containing the this compound and an aqueous phase containing a strong base (e.g., 50% NaOH). Direct reaction is impossible due to phase immiscibility. The phase-transfer catalyst, typically a quaternary ammonium salt (Q⁺X⁻), overcomes this barrier.[4] The catalyst's cation (Q⁺) pairs with the hydroxide anion (OH⁻) from the aqueous phase, forming an ion pair (Q⁺OH⁻) that is soluble in the organic phase. This "activated" hydroxide is then available to perform the dehydrohalogenation.

  • Trustworthiness through Catalyst Choice: The structure of the catalyst is crucial. For dehydrohalogenations, which follow an E2 mechanism, more organophilic (lipophilic) quaternary ammonium salts like tetrabutylammonium bromide (TBAB) or tetraoctylammonium bromide are often superior to smaller ones.[8] Their longer alkyl chains increase their solubility in the organic phase, leading to a higher concentration of the active base where it is needed and thus a faster, more efficient reaction. This targeted delivery minimizes side reactions in the aqueous phase.

Experimental Protocol: Dehydrochlorination using PTC

This protocol describes a batch reaction setup suitable for laboratory-scale synthesis and optimization.

Materials & Equipment:

  • This compound (≥98% purity)

  • Toluene or another suitable non-polar solvent

  • Sodium Hydroxide (50% w/w aqueous solution)

  • Tetrabutylammonium bromide (TBAB) or another suitable phase-transfer catalyst

  • Three-neck round-bottom flask

  • Mechanical overhead stirrer

  • Reflux condenser

  • Heating mantle with temperature probe

  • Separatory funnel

  • Standard glassware for workup and extraction

Procedure:

  • Reactor Setup: To a 250 mL three-neck flask equipped with a mechanical stirrer, reflux condenser, and temperature probe, add this compound (e.g., 14.1 g, 0.1 mol) and toluene (50 mL).

  • Catalyst Addition: Add the phase-transfer catalyst, TBAB (e.g., 1.61 g, 0.005 mol, 5 mol%).

  • Reaction Initiation: a. Begin vigorous stirring (≥500 RPM) to create a large interfacial area between the phases. This is critical for efficient catalysis. b. Slowly add the 50% aqueous NaOH solution (40 mL, ~0.5 mol) to the flask over 10 minutes. An exotherm may be observed. c. Heat the reaction mixture to the desired temperature (e.g., 70°C) and maintain for the duration of the reaction (e.g., 4-6 hours).

  • Reaction Monitoring: Periodically take small aliquots from the organic layer, quench with water, and analyze by GC to monitor the disappearance of the starting material and the formation of products.

  • Workup and Isolation: a. Cool the reaction mixture to room temperature. b. Transfer the entire mixture to a separatory funnel. Add 50 mL of water and separate the layers. c. Wash the organic layer twice with 50 mL of water and once with 50 mL of brine. d. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.

  • Purification: The crude product, a mixture of isoprene and residual chloro-olefins, can be purified by fractional distillation.

Data Presentation: PTC Optimization
Catalyst (5 mol%)BaseTemperature (°C)Time (h)Conversion (%)Yield of Isoprene (%)
TBAB50% NaOH705>9992
TEBA¹50% NaOH7056548
TBAB30% KOH7059585
None50% NaOH705<2<1

¹ TEBA = Triethylbenzylammonium chloride. Note: The superior performance of the more organophilic TBAB compared to TEBA highlights the importance of catalyst selection in PTC.[8] The control experiment without a catalyst confirms the essential role of PTC in enabling the reaction.

Conclusion and Future Directions

The catalytic dehydrochlorination of this compound is a viable and attractive route for the synthesis of isoprene and related chloro-olefin intermediates.

  • Heterogeneous gas-phase catalysis using nitrogen-doped carbon offers a scalable, continuous process with high conversion and selectivity, ideal for industrial applications.[5][6]

  • Phase-transfer catalysis provides a robust, efficient, and mild alternative for laboratory and pilot-scale synthesis, demonstrating excellent yields under easily controlled conditions.

Future research should focus on enhancing catalyst lifetime, exploring alternative non-precious metal catalysts for the heterogeneous route, and developing recyclable catalyst systems for the PTC method to further improve the economic and environmental viability of these important chemical transformations.

References

Application Notes & Protocols: 1,2-Dichloro-2-methylbutane as a Versatile Building Block for Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

1,2-Dichloro-2-methylbutane, a vicinal dichloride, presents itself as a potentially valuable, yet underutilized, building block in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its structural features—a primary chloride and a tertiary chloride—offer differential reactivity that can be exploited for the regioselective introduction of functionalities. This differential reactivity is key to its potential in constructing complex molecular architectures. While direct citations of its use in named drug synthesis pathways are scarce in current literature, its chemical nature suggests a high potential for application in creating diverse and pharmaceutically relevant scaffolds. This guide will provide detailed theoretical application notes and robust protocols for the use of this compound in the synthesis of key pharmaceutical precursors, based on established principles of organic chemistry.

Molecular Profile of this compound:

PropertyValueSource
Molecular Formula C₅H₁₀Cl₂[1][2][3][4]
Molecular Weight 141.04 g/mol [1][2][3][4]
CAS Number 23010-04-0[1][3][4]
IUPAC Name This compound[3][4]
Boiling Point 142-145°C (Predicted)[5]
Density 1.12 g/cm³ (Predicted)[5]

Application Note 1: Synthesis of Chiral Aziridines as Precursors for Bioactive Amines

Scientific Rationale:

Aziridines are highly valuable three-membered heterocyclic motifs in medicinal chemistry, serving as precursors to a wide array of chiral amines, amino alcohols, and other nitrogen-containing compounds. The differential reactivity of the primary and tertiary chlorides in this compound can be harnessed to construct a substituted aziridine ring. The primary chloride is more susceptible to SN2 displacement by a primary amine, while the subsequent intramolecular cyclization to form the aziridinium ion is facilitated by the departure of the tertiary chloride, which can be encouraged to leave via a Lewis acid or under appropriate solvent conditions.

Proposed Synthetic Pathway:

The proposed synthesis involves a two-step, one-pot reaction. First, a primary amine displaces the primary chloride via an SN2 reaction. The resulting intermediate is then induced to cyclize, forming the aziridine.

G A This compound C Intermediate Amino Chloride A->C SN2 Reaction B R-NH2 (Primary Amine) B->C D Substituted Aziridine C->D Intramolecular Cyclization E Base (e.g., K2CO3) E->D

Caption: Proposed workflow for aziridine synthesis.

Detailed Protocol: Synthesis of 1-Benzyl-2-ethyl-2-methylaziridine

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Acetonitrile (anhydrous)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add potassium carbonate.

  • Add anhydrous acetonitrile to the flask.

  • Add benzylamine to the stirring suspension.

  • Slowly add this compound to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 24-48 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the solid potassium carbonate and potassium chloride byproduct.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure aziridine.

Expected Outcome and Validation:

The final product, 1-benzyl-2-ethyl-2-methylaziridine, can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. The successful regioselective reaction hinges on the greater susceptibility of the primary carbon to SN2 attack compared to the sterically hindered tertiary carbon.

Application Note 2: Synthesis of Substituted Tetrahydrofurans via Diol Formation and Cyclization

Scientific Rationale:

The tetrahydrofuran (THF) ring is a common scaffold in a vast number of natural products and pharmaceuticals. This compound can serve as a precursor to substituted THFs through a di-substitution reaction to form a diol, followed by an acid-catalyzed intramolecular dehydration (cyclization). This approach leverages the ability to displace both chlorine atoms with oxygen nucleophiles.

Proposed Synthetic Pathway:

This pathway involves a hydrolysis step to form the corresponding diol, which is then cyclized under acidic conditions.

G A This compound C 2-Methylbutane-1,2-diol A->C Hydrolysis B H2O / Na2CO3 B->C E 2-Ethyl-2-methyltetrahydrofuran C->E Intramolecular Dehydration D H+ (Acid Catalyst) D->E

Caption: Proposed workflow for tetrahydrofuran synthesis.

Detailed Protocol: Synthesis of 2-Ethyl-2-methyltetrahydrofuran

Part A: Synthesis of 2-Methylbutane-1,2-diol

Materials:

  • This compound (1.0 eq)

  • Sodium Carbonate (Na₂CO₃) (2.2 eq)

  • Water/Dioxane (1:1 mixture)

Procedure:

  • In a round-bottom flask, dissolve this compound in a 1:1 mixture of water and dioxane.

  • Add sodium carbonate to the solution.

  • Heat the mixture to reflux (approximately 90-100°C) for 12-24 hours, monitoring by TLC for the disappearance of the starting material.

  • Cool the reaction to room temperature and neutralize with dilute HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diol. This can be used in the next step without further purification.

Part B: Cyclization to 2-Ethyl-2-methyltetrahydrofuran

Materials:

  • Crude 2-Methylbutane-1,2-diol (from Part A)

  • Sulfuric Acid (catalytic amount)

  • Toluene

Procedure:

  • To the crude diol in a round-bottom flask fitted with a Dean-Stark apparatus, add toluene.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

  • Continue heating until no more water is collected.

  • Cool the reaction mixture and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting liquid by fractional distillation to obtain pure 2-ethyl-2-methyltetrahydrofuran.

Trustworthiness and Self-Validation:

Each step of the protocol includes monitoring and purification stages. The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques (NMR, GC-MS, IR). The success of the cyclization is dependent on the formation of the diol in the first step.

Application Note 3: Friedel-Crafts Alkylation for the Synthesis of Aryl-Substituted Butanes

Scientific Rationale:

The tertiary chloride of this compound is susceptible to forming a tertiary carbocation, which can act as an electrophile in Friedel-Crafts alkylation reactions with aromatic compounds. This provides a direct route to introduce a substituted butyl chain onto an aromatic ring, a common structural motif in many pharmaceutical agents. The primary chloride is less likely to ionize under these conditions, offering a handle for further functionalization.

Proposed Synthetic Pathway:

G A This compound D 1-Chloro-2-methyl-2-phenylbutane A->D Friedel-Crafts Alkylation B Benzene (or substituted aromatic) B->D C Lewis Acid (e.g., AlCl3) C->D

Caption: Proposed workflow for Friedel-Crafts alkylation.

Detailed Protocol: Synthesis of 1-Chloro-2-methyl-2-phenylbutane

Materials:

  • This compound (1.0 eq)

  • Benzene (anhydrous, as solvent and reactant)

  • Aluminum Chloride (AlCl₃) (1.1 eq, anhydrous)

  • Ice bath

  • Anhydrous conditions

Procedure:

  • To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous benzene and cool in an ice bath.

  • Carefully and portion-wise, add anhydrous aluminum chloride to the cold benzene with stirring.

  • Once the AlCl₃ has dissolved, slowly add this compound dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction by GC-MS.

  • Carefully quench the reaction by pouring it slowly onto crushed ice with concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with benzene.

  • Combine the organic layers, wash with water, then with saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the benzene under reduced pressure.

  • Purify the product by vacuum distillation.

Expertise and Causality:

The choice of a Lewis acid like AlCl₃ is crucial for activating the tertiary chloride to form the carbocation for electrophilic aromatic substitution. The primary chloride remains intact under these conditions due to the higher energy barrier for the formation of a primary carbocation. The resulting product, with a remaining primary chloride, is a versatile intermediate for further nucleophilic substitutions.

Safety Precautions:

  • This compound is expected to be flammable and an irritant. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[3][4]

  • Friedel-Crafts reactions are exothermic and should be conducted with care, especially during the addition of the Lewis acid and the quenching step.

While this compound is not yet a widely cited building block in pharmaceutical synthesis, its structural characteristics provide a strong basis for its application in creating valuable and diverse molecular scaffolds. The protocols outlined above are based on well-established and reliable organic transformations, offering a solid starting point for researchers and drug development professionals to explore the synthetic potential of this versatile dichloroalkane. The differential reactivity of its two chlorine atoms is a key feature that can be strategically exploited to build molecular complexity in a controlled manner.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1,2-dichloro-2-methylbutane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1,2-dichloro-2-methylbutane. This resource is designed for researchers, scientists, and drug development professionals who are working with this compound and require a high degree of purity for their applications. As a tertiary alkyl halide, this compound is a valuable intermediate in organic synthesis, but its preparation can often result in a mixture of closely related isomers and byproducts.[1]

This guide provides field-proven insights and step-by-step protocols to help you navigate the common challenges associated with its purification, ensuring the integrity and success of your subsequent experiments.

Section 1: Initial Analysis of Crude Product & Common Impurities

Before attempting any purification, it is critical to understand the composition of your crude reaction mixture. The synthesis of this compound, typically via the chlorination of 2-methyl-1-butene or reaction of 2-methyl-2-butanol with HCl, can generate several impurities.[2][3] Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical tool for identifying and quantifying these components.[4]

Common Impurities Profile: The most common impurities are structural isomers and unreacted starting materials. Effective separation by fractional distillation relies on differences in their boiling points.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Rationale for Presence
This compound C₅H₁₀Cl₂141.04~130-135 (estimated)Target Product
1,1-dichloro-2-methylbutaneC₅H₁₀Cl₂141.04N/A (est. similar)Isomeric byproduct of chlorination.[5]
2-chloro-2-methylbutaneC₅H₁₁Cl106.5985-86Product of incomplete reaction or side reaction.[6]
1-chloro-2-methylbutaneC₅H₁₁Cl106.5996-99Isomeric byproduct.[7]
2-methyl-1-buteneC₅H₁₀70.1331Unreacted starting material.
2-methyl-2-butanolC₅H₁₂O88.15102Unreacted starting material.[8]

Section 2: Core Purification Protocol - Fractional Distillation

Due to the likely presence of impurities with boiling points differing by less than 25°C, fractional distillation is the required method over simple distillation.[10] This technique utilizes a fractionating column to create a temperature gradient, effectively performing multiple successive distillations to separate components with close boiling points.[11][12]

Step-by-Step Experimental Protocol:
  • Neutralization and Washing:

    • Rationale: Crude product from syntheses using acid (e.g., HCl) must be neutralized.[3] Heating acidic alkyl halides can promote elimination reactions and decomposition, reducing yield and purity.

    • Procedure:

      • Transfer the crude organic layer to a separatory funnel.

      • Wash with one portion of deionized water to remove the bulk of the acid.[6]

      • Carefully wash with a 5% aqueous sodium bicarbonate solution. Swirl gently at first without the stopper to allow any evolved CO₂ gas to escape.[13] Stopper the funnel, invert, and vent frequently to release pressure. Continue until no more gas evolution is observed.

      • Wash with one final portion of saturated NaCl solution (brine) to aid in the separation of the aqueous and organic layers.[3]

      • Separate the layers, retaining the organic (top) layer. Self-Validation: Test the aqueous layer with pH paper to ensure it is neutral or slightly basic.

  • Drying the Organic Layer:

    • Rationale: Water must be removed before distillation to prevent co-distillation (forming an azeotrope) and to ensure accurate boiling point readings.

    • Procedure:

      • Transfer the washed organic layer to a dry Erlenmeyer flask.

      • Add a suitable amount of anhydrous drying agent, such as magnesium sulfate or calcium chloride.

      • Swirl the flask intermittently for 10-15 minutes. The product is considered dry when the solution is clear and the drying agent no longer clumps together.[3]

      • Decant or filter the dried liquid into a round-bottom flask suitable for distillation.

  • Fractional Distillation Setup:

    • Rationale: A fractionating column (e.g., Vigreux or packed column) provides a large surface area for repeated vaporization-condensation cycles, which are essential for separating close-boiling liquids.[12]

    • Procedure:

      • Add a few boiling chips or a magnetic stir bar to the distillation flask containing the dried crude product.

      • Assemble the fractional distillation apparatus, ensuring the fractionating column is placed vertically between the distillation flask and the condenser.

      • Position the thermometer bulb just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

      • Use a heating mantle with a stirrer (if using a stir bar) as the heat source. Never distill to dryness.

  • Performing the Distillation:

    • Procedure:

      • Begin heating the flask gently.

      • Observe as the vapor slowly rises through the fractionating column. A "reflux ring" of condensing vapor should be visible.

      • Adjust the heating rate to allow the vapor to ascend the column slowly. A slow distillation rate is crucial for good separation.

      • Collect and discard any initial low-boiling fractions (forerun), which may contain residual solvent or volatile impurities like unreacted alkenes.

      • Collect the main fraction when the head temperature stabilizes at the expected boiling point of this compound.

      • Stop the distillation when the temperature either begins to rise significantly or when only a small amount of liquid remains in the flask.

Section 3: Troubleshooting Guide

This section addresses specific issues that may arise during the purification and analysis of this compound.

Q1: My GC-MS analysis after distillation still shows a significant impurity with a very similar retention time and mass spectrum to my product. What is it and how can I remove it?

A: This is the most common issue and is almost certainly due to a structural isomer, such as 1,1-dichloro-2-methylbutane.[5] These isomers have nearly identical molecular weights and fragmentation patterns in MS and very close boiling points, making them difficult to separate.

  • Causality: The formation of multiple isomers is often inherent to the reaction mechanism, especially in free-radical chlorinations.

  • Solution Pathway:

    • Improve Distillation Efficiency: Use a more efficient fractionating column (e.g., a packed column with Raschig rings or a spinning band distillation apparatus) to increase the number of theoretical plates.[12]

    • Increase Reflux Ratio: Slow down the distillation rate by reducing the heat input. This allows more vaporization-condensation cycles to occur within the column, enhancing separation.

    • Alternative Methods: If distillation fails, preparative gas chromatography (Prep-GC) may be required for complete separation, although this is often impractical for larger quantities.

Q2: The temperature at the distillation head is fluctuating, and my yield is low.

A: This can be caused by several factors related to the distillation process itself.

  • Potential Cause 1: Bumping. The superheating of the liquid followed by sudden, violent boiling. This prevents the establishment of a smooth vapor-liquid equilibrium in the column.

    • Solution: Ensure you have added fresh boiling chips or are using a magnetic stir bar. If the problem persists, the heating rate may be too high.

  • Potential Cause 2: Insufficient Heating or Insulation. If the heating is too low or the column is not properly insulated, the vapor may not reach the thermometer bulb consistently.

    • Solution: Increase the heating mantle temperature slightly. Wrap the distillation head and fractionating column with glass wool or aluminum foil to minimize heat loss to the surroundings.

  • Potential Cause 3: Flooding. This occurs when the vapor flow rate up the column is too high, preventing the liquid from flowing back down.[14] This is characterized by a buildup of liquid in the column.

    • Solution: Immediately reduce the heat input to allow the liquid to drain. Resume heating at a much slower rate.

Q3: My final product is yellow or brown, and it tests as acidic.

A: This indicates thermal decomposition of the product. Halogenated alkanes can eliminate HCl gas at elevated temperatures, especially if residual acid from the synthesis was not completely removed.[15] The resulting alkenes can then polymerize to form colored impurities.

  • Causality: Insufficient washing/neutralization before distillation or excessive heating during distillation.

  • Solution Pathway:

    • Re-wash and Re-dry: Combine the discolored product with an appropriate solvent (like diethyl ether), re-wash thoroughly with sodium bicarbonate solution as described in the protocol, dry, and remove the solvent.

    • Consider Vacuum Distillation: Distilling under reduced pressure lowers the boiling point of the compound, minimizing the risk of thermal decomposition. This is the preferred method if you consistently encounter this issue.

Section 4: Visualization of Troubleshooting Logic

The following diagram outlines a decision-making workflow for troubleshooting common purity issues after the initial fractional distillation.

G start Purity < 99% by GC? check_isomer Is impurity an isomer? (Similar RT & MS) start->check_isomer Yes end_ok Purification Successful start->end_ok No check_broad Are peaks broad or tailing? check_isomer->check_broad No improve_dist Increase column efficiency (e.g., packed column) & slow distillation rate. check_isomer->improve_dist Yes check_gc Check GC method: - Column type - Temp. program check_broad->check_gc Yes check_decomp Is product discolored or acidic? check_broad->check_decomp No improve_dist->end_ok check_gc->end_ok vacuum_dist Use vacuum distillation to reduce boiling point. check_decomp->vacuum_dist Yes, discolored rewash Re-wash with NaHCO3, re-dry, and re-distill. check_decomp->rewash Yes, acidic check_decomp->end_ok No vacuum_dist->end_ok rewash->end_ok

Caption: Troubleshooting decision tree for post-distillation purity analysis.

Section 5: Frequently Asked Questions (FAQs)

Q: What is the IUPAC name for this compound? A: The IUPAC name is this compound.[16]

Q: What are the primary safety hazards associated with this compound? A: According to its GHS classification, this compound is a flammable liquid and vapor. It is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation.[16] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.

Q: Can I use a different analytical technique besides GC-MS? A: While GC-MS is ideal for its ability to both separate and identify components, Gas Chromatography with a Flame Ionization Detector (GC-FID) can also be used for quantification, especially for routine purity checks once the identity of the main impurities has been established.[17] Nuclear Magnetic Resonance (NMR) spectroscopy is also excellent for structural confirmation of the final product and can detect non-volatile impurities that would not be seen by GC.

Q: Why is GC-MS detection generally more sensitive to halogenated compounds than to their parent alkanes? A: Mass spectrometric detection, when using methods like electron ionization, is often more sensitive to compounds containing chlorine, bromine, or iodine atoms compared to simple alkanes.[4][18] This is related to the higher electron ionization cross-sections of the halogenated derivatives.

References

Technical Support Center: Synthesis of Halogenated 2-Methylbutane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist Document ID: TSC-CHEM-2025-1231 Last Updated: December 31, 2025

Introduction: Navigating Halogenation Reactions

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of halogenated alkanes. A common point of inquiry involves the synthesis of chlorinated 2-methylbutane structures. It is crucial to distinguish between two related but distinct compounds:

  • 2-Chloro-2-methylbutane: A tertiary alkyl halide, typically synthesized from 2-methyl-2-butanol via a nucleophilic substitution (Sₙ1) reaction. This is a foundational reaction in organic synthesis.

  • 1,2-Dichloro-2-methylbutane: A vicinal dihalide, synthesized from an alkene precursor like 2-methyl-2-butene through an electrophilic addition reaction.

This guide will address the common impurities and troubleshooting strategies for both synthetic pathways, with a primary focus on the more frequently performed synthesis of 2-chloro-2-methylbutane.

Part A: Synthesis of 2-Chloro-2-methylbutane via Nucleophilic Substitution

This section focuses on the Sₙ1 reaction of a tertiary alcohol with hydrochloric acid, a robust method for creating tertiary alkyl halides.

FAQ 1: What is the primary reaction mechanism for synthesizing 2-chloro-2-methylbutane?

The synthesis of 2-chloro-2-methylbutane from 2-methyl-2-butanol and concentrated hydrochloric acid proceeds through a unimolecular nucleophilic substitution (Sₙ1) mechanism.[1][2] The reaction involves three key steps:

  • Protonation of the Alcohol: The hydroxyl (-OH) group of the alcohol is a poor leaving group. Concentrated HCl protonates it, converting it into a much better leaving group: water (H₂O).[3][4]

  • Formation of a Carbocation: The protonated alcohol dissociates, losing a water molecule to form a stable tertiary carbocation intermediate. This is the slow, rate-determining step of the reaction.[2][5]

  • Nucleophilic Attack: The chloride ion (Cl⁻) from HCl, acting as a nucleophile, attacks the planar carbocation to form the final product, 2-chloro-2-methylbutane.[1][5]

SN1_Mechanism Sₙ1 Reaction Pathway for 2-Chloro-2-methylbutane Synthesis cluster_0 Step 1: Protonation cluster_1 Step 2: Carbocation Formation (Rate-Determining) cluster_2 Step 3: Nucleophilic Attack A 2-Methyl-2-butanol (Poor Leaving Group) B Protonated Alcohol (Good Leaving Group) A->B + HCl C Tertiary Carbocation Intermediate B->C - H₂O D 2-Chloro-2-methylbutane (Product) C->D + Cl⁻ Water H₂O Chloride Cl⁻

Caption: Sₙ1 mechanism for the synthesis of 2-chloro-2-methylbutane.

FAQ 2: What are the most common impurities and how are they formed?

The primary impurities arise from a competing reaction pathway and an incomplete reaction.

  • Elimination Byproducts (Alkene Isomers): The tertiary carbocation intermediate is not only susceptible to nucleophilic attack (Sₙ1) but can also undergo a unimolecular elimination (E1) reaction by losing a proton from an adjacent carbon.[2][6] This results in the formation of alkenes. According to Zaitsev's rule, the more substituted (and thus more stable) alkene is the major elimination product.

    • 2-methyl-2-butene (major elimination product)

    • 2-methyl-1-butene (minor elimination product)

  • Unreacted Starting Material (2-methyl-2-butanol): If the reaction does not go to completion, the starting tertiary alcohol will remain in the product mixture.

SN1_E1_Competition Competing Sₙ1 and E1 Pathways cluster_SN1 Sₙ1 Pathway cluster_E1 E1 Pathway (Impurity Formation) Carbocation Tertiary Carbocation Intermediate SN1_Product 2-Chloro-2-methylbutane (Substitution Product) Carbocation->SN1_Product + Cl⁻ (Nucleophile) E1_Major 2-Methyl-2-butene (Major Alkene Impurity) Carbocation->E1_Major - H⁺ (Zaitsev Product) E1_Minor 2-Methyl-1-butene (Minor Alkene Impurity) Carbocation->E1_Minor - H⁺ (Hofmann Product)

Caption: Competition between Sₙ1 (desired) and E1 (impurity) pathways.

FAQ 3: How can I troubleshoot and purify the final product?

A multi-step workup procedure is essential to remove both acidic residues and organic impurities. The success of this purification relies on exploiting the different chemical properties of the product, starting material, and byproducts.

StepProcedurePurpose & Scientific RationaleCommon Issues & Solutions
1. Aqueous Wash Transfer the reaction mixture to a separatory funnel. Wash the organic layer with deionized water.[7][8]Purpose: To remove the bulk of the unreacted concentrated HCl.Issue: Emulsion formation. Solution: Add a small amount of brine (saturated NaCl solution) to break the emulsion. Allow layers to separate fully.
2. Bicarbonate Wash Wash the organic layer with a 5% aqueous sodium bicarbonate (NaHCO₃) solution.[3][7]Purpose: To neutralize any remaining HCl. The reaction produces CO₂ gas. CAUTION: Vent the separatory funnel frequently to release pressure buildup.[3][8]Issue: Excessive pressure buildup. Solution: Swirl the unstoppered funnel initially. After stoppering, invert and vent immediately and repeatedly.
3. Brine Wash Wash the organic layer with a saturated NaCl solution (brine).[3]Purpose: To remove residual water from the organic layer and decrease the solubility of the organic product in the aqueous phase, promoting better separation.Issue: Poor layer separation. Solution: Ensure adequate mixing followed by sufficient time for the layers to settle.
4. Drying Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent (e.g., CaCl₂, MgSO₄, Na₂SO₄).[7][8]Purpose: To remove trace amounts of water dissolved in the organic product.Issue: Product remains cloudy. Solution: Add more drying agent until some particles remain free-flowing. Allow sufficient contact time (10-15 minutes).
5. Distillation Decant the dried liquid into a distillation flask and perform a simple or fractional distillation.[9]Purpose: To separate the pure product from less volatile starting material and more volatile alkene impurities based on boiling points.Issue: Poor separation or low yield. Solution: Ensure slow and steady heating. For close boiling points, use a fractional distillation column.
CompoundMolar Mass ( g/mol )Boiling Point (°C)Notes
2-Chloro-2-methylbutane (Product) 106.5986Desired product, collected during distillation.
2-Methyl-2-butanol (Starting Material)88.15102Higher boiling point; will remain in the distillation flask.
2-Methyl-2-butene (Impurity)70.1338.5Lower boiling point; will distill first.
2-Methyl-1-butene (Impurity)70.1331.2Lower boiling point; will distill first.

Part B: Synthesis of this compound via Electrophilic Addition

This pathway is used to create vicinal dihalides from an alkene. The impurities and reaction considerations are distinct from the Sₙ1 synthesis.

FAQ 1: What is the standard method for synthesizing this compound?

The synthesis is achieved by the electrophilic addition of chlorine (Cl₂) to 2-methyl-2-butene. This reaction proceeds via a cyclic chloronium ion intermediate.[10][11]

  • Electrophilic Attack & Halonium Ion Formation: The electron-rich double bond of the alkene attacks the chlorine molecule, displacing a chloride ion and forming a bridged, three-membered chloronium ion intermediate.[12]

  • Nucleophilic Attack: The displaced chloride ion (Cl⁻) then attacks one of the carbons of the chloronium ion from the side opposite the bridge (anti-addition).[11] This backside attack opens the ring to yield the vicinal dihalide, this compound.

Electrophilic_Addition Electrophilic Addition of Cl₂ to 2-Methyl-2-butene cluster_0 Step 1: Halonium Ion Formation cluster_1 Step 2: Nucleophilic Attack A 2-Methyl-2-butene + Cl₂ B Bridged Chloronium Ion Intermediate A->B C This compound (Anti-addition Product) B->C + Cl⁻ (Backside Attack) Chloride Cl⁻

Caption: Mechanism for the synthesis of this compound.

FAQ 2: What are the potential impurities in this dichlorination reaction?

The primary source of impurities in this reaction is the participation of the solvent in the reaction mechanism.

  • Unreacted Alkene: An incomplete reaction will leave the starting material, 2-methyl-2-butene, in the final mixture.

  • Solvent Adducts: If a nucleophilic solvent (e.g., water, methanol) is used instead of an inert one (e.g., dichloromethane, CH₂Cl₂), the solvent molecules can compete with the chloride ion to attack the chloronium ion intermediate.[12] This leads to the formation of undesired byproducts like chlorohydrins (from water) or chloroethers (from alcohols).

Solvent TypeExampleOutcomeRecommendation
Inert (Non-nucleophilic) Dichloromethane (CH₂Cl₂), Carbon Tetrachloride (CCl₄)The only available nucleophile is Cl⁻, leading to the desired dichlorinated product.[12]Recommended: Use an inert solvent to ensure the purity of the final product.
Nucleophilic Water (H₂O), Methanol (CH₃OH)Solvent competes with Cl⁻, forming significant amounts of 1-chloro-2-methyl-2-butanol or 1-chloro-2-methoxy-2-methylbutane as impurities.Avoid: Unless the halohydrin or haloether is the desired product.

References

Technical Support Center: A Guide to the Separation of Dichloromethylbutane Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the separation of dichloromethylbutane isomers. This document is designed for researchers, scientists, and drug development professionals who encounter the analytical and preparative challenge of isolating specific isomers from a complex mixture. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions and effectively troubleshoot your separation processes.

The chlorination of 2-methylbutane (isopentane) can yield a variety of structural (constitutional) isomers of dichloromethylbutane (C₅H₁₀Cl₂), each with unique physical and chemical properties.[1] The efficacy of subsequent synthetic steps or the purity of a final compound often hinges on the successful separation of these closely related molecules. This guide provides a structured approach to tackling this challenge using the two primary laboratory techniques: Fractional Distillation and Gas Chromatography (GC) .

Part 1: Initial Analysis and Isomer Characterization

Before any separation attempt, it is critical to identify the isomers present in your mixture and their relative abundances. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for this initial characterization.

Q: How do I identify the specific dichloromethylbutane isomers in my reaction mixture?

A: The most robust method is GC-MS. The gas chromatograph will separate the isomers based on their boiling points and polarity, while the mass spectrometer will fragment the molecules, providing a unique mass spectrum for each. By comparing the obtained retention times and mass spectra with reference data from chemical libraries (like the NIST database), you can tentatively identify the components. For unambiguous identification, comparison with a certified reference standard of the suspected isomer is necessary.

Data Presentation: Physical Properties of Dichloromethylbutane Isomers

The success of any separation is dictated by the differences in the physical properties of the components. Boiling point is the key parameter for fractional distillation, while both boiling point and polarity influence GC separation.

Isomer NameMolecular Structure (Example)Boiling Point (°C) (Predicted/Reported)Polarity
1,2-Dichloro-2-methylbutaneCH₃-CCl(Cl)-CH(CH₃)-CH₃~135-140 °CPolar
2,3-Dichloro-2-methylbutaneCH₃-CCl(CH₃)-CHCl-CH₃~130-135 °CPolar
1,4-Dichloro-2-methylbutaneClCH₂-CH(CH₃)-CH₂-CH₂Cl~170-175 °CPolar
1,2-Dichloro-3-methylbutaneClCH₂-CHCl-CH(CH₃)-CH₃~152-155 °CPolar
1,1-Dichloro-3-methylbutaneCl₂CH-CH₂-CH(CH₃)-CH₃~145-150 °CModerately Polar

Note: Boiling points are estimates based on structurally similar compounds and may vary. It is crucial to obtain analytical data for your specific mixture. Branching in the carbon chain tends to lower the boiling point.[1]

Part 2: Separation Methodologies & Troubleshooting

The choice between fractional distillation and gas chromatography depends on the boiling point differences between your target isomers and the required purity and scale.

Method A: Fractional Distillation

Fractional distillation is a viable technique for bulk separation when the boiling points of the target isomers differ significantly (ideally >20 °C). It exploits differences in volatility; the component with the lower boiling point will vaporize more readily and move up the distillation column.[2][3] However, stereoisomers (enantiomers and diastereomers) generally cannot be separated by this method as their boiling points are identical or nearly identical.[4]

  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a packed fractionating column (e.g., Vigreux or packed with Raschig rings or metal sponge), a condenser, and a receiving flask. Ensure all joints are properly sealed.

  • Column Efficiency: For closely boiling isomers, a column with a high number of theoretical plates (i.e., a long, well-packed column) is essential for achieving good separation.

  • Heating: Heat the mixture in the round-bottom flask using a heating mantle with a stirrer to ensure smooth boiling.

  • Establish Reflux: Allow the vapor to rise and condense within the column, establishing a total reflux (all condensate returns to the flask) before beginning collection. This equilibrates the temperature gradient in the column.

  • Distillate Collection: Slowly begin collecting the distillate. A high reflux ratio (e.g., 10:1, returning 10 drops to the column for every 1 drop collected) enhances separation but slows down the process.

  • Monitor Temperature: Monitor the temperature at the top of the column. A stable temperature indicates that a pure component is distilling. A sharp rise in temperature signals that the next, higher-boiling component is beginning to distill.

  • Fraction Collection: Change receiving flasks when the temperature begins to rise to collect different fractions.

  • Analysis: Analyze each fraction by GC to assess its purity.

Q: My collected fractions are still impure and contain a mix of isomers. What went wrong? A: This indicates poor separation efficiency. Consider the following:

  • Insufficient Column Length/Packing: Your column may not have enough theoretical plates to resolve the isomers. Use a longer column or a more efficient packing material.

  • Distillation Rate is Too Fast: You are collecting distillate too quickly, not allowing for proper equilibrium between the liquid and vapor phases in the column. Decrease your collection rate by increasing the reflux ratio.

  • Unstable Heating: Fluctuations in the heating mantle can disrupt the temperature gradient in the column. Ensure stable, consistent heating.[3]

Q: The temperature at the top of the column is fluctuating and not holding steady. A: This is a classic sign of an inefficient separation or "bumping" of the liquid.

  • Check for "Bumping": Ensure you are using boiling chips or a magnetic stirrer in the distillation flask for smooth boiling.

  • Poor Insulation: The column may be losing heat to the surroundings. Insulate the column with glass wool or aluminum foil to maintain a proper temperature gradient.

Method B: Gas Chromatography (GC)

For isomers with very close boiling points or when very high purity is required, preparative GC is the superior method. Analytical GC is used for analysis, while preparative GC uses a similar principle but on a larger scale to collect the separated components. Separation is based on the differential partitioning of analytes between the mobile phase (an inert carrier gas) and a stationary phase coated on the inside of a long capillary column.[5][6]

This protocol outlines the analytical conditions. For preparative work, a larger-scale instrument with a collection system is needed, but the separation principles are the same.

  • Column Selection: The choice of stationary phase is critical.

    • Non-Polar Column (e.g., DB-1, HP-5ms): Separates primarily based on boiling point. This is a good starting point.[7]

    • Polar Column (e.g., DB-WAX, Carbowax): Separates based on both boiling point and polarity (dipole-dipole interactions). This can provide alternative selectivity and resolve isomers that co-elute on a non-polar column.[7][8]

  • Instrumentation and Conditions:

    • Gas Chromatograph: A system with a split/splitless injector and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Carrier Gas: Helium or Hydrogen with a constant flow rate (e.g., 1-2 mL/min).

    • Injector Temperature: Set to a temperature that ensures rapid vaporization without thermal degradation (e.g., 250 °C).

    • Oven Temperature Program: This is a key parameter for optimizing resolution.[9]

      • Initial Temperature: Start at a low temperature (e.g., 50 °C) and hold for 1-2 minutes.

      • Ramp Rate: Increase the temperature at a controlled rate (e.g., 5-10 °C/min) to a final temperature (e.g., 200 °C). A slower ramp rate generally improves resolution.

    • Detector Temperature: Set higher than the final oven temperature to prevent condensation (e.g., 280 °C).

  • Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of the isomer mixture in a volatile solvent like hexane or dichloromethane.

  • Injection: Inject a small volume (e.g., 1 µL) into the GC. An autosampler is recommended for best reproducibility.[10][11]

  • Data Analysis: Identify peaks based on retention time and integrate their areas to determine relative abundance.

Q: My isomer peaks are not separating well (poor resolution). How can I improve this? [12] A: Poor resolution is a common issue. Systematically check these factors:

  • Optimize Temperature Program: Decrease the oven ramp rate (e.g., from 10 °C/min to 3 °C/min). This gives the isomers more time to interact with the stationary phase, improving separation.

  • Check Carrier Gas Flow: An incorrect flow rate can reduce column efficiency. Verify and adjust the flow rate to the column manufacturer's optimum.

  • Select a Different Column: If optimization fails, the column's stationary phase may not be suitable. If you are using a non-polar column, try a polar one (or vice versa) to alter the elution order. A longer column or one with a smaller internal diameter will also increase efficiency.[9]

Q: My peaks are tailing or fronting. What is the cause? [11][13] A: Poor peak shape compromises resolution and quantification.

  • Peak Tailing (asymmetrical peak with a trailing edge): This is often caused by "active sites" in the system that interact undesirably with your polar analytes.

    • Solution: Deactivate the system. Replace the injector liner with a fresh, deactivated one. Trim the first 10-20 cm from the front of the GC column to remove accumulated non-volatile residue.[13]

  • Peak Fronting (asymmetrical peak with a leading edge): This is typically a sign of column overload.

    • Solution: Dilute your sample further or increase the split ratio at the injector to introduce less sample onto the column.[13]

Q: I see "ghost peaks" that are not part of my sample. [12] A: Ghost peaks are extraneous peaks that can arise from several sources.

  • Carryover: Contamination from a previous, more concentrated sample.

    • Solution: Run a solvent blank (an injection of pure solvent) to wash the injector and column.

  • Septum Bleed: Small pieces of the injector septum degrading at high temperatures.

    • Solution: Use high-quality septa and replace them regularly.

  • Contaminated Carrier Gas or Solvent: Impurities in the gas or the sample solvent.

    • Solution: Use high-purity (99.999% or higher) carrier gas and high-purity HPLC-grade solvents.

Part 3: General Frequently Asked Questions (FAQs)

Q: Can I use HPLC to separate these isomers? A: While GC is the standard method for volatile compounds like dichloromethylbutane, High-Performance Liquid Chromatography (HPLC) is theoretically possible. However, developing an HPLC method would be challenging due to the nonpolar nature of the isomers and their lack of a UV chromophore, necessitating a detector like a mass spectrometer (LC-MS) or a refractive index detector. Method development would be extensive and is generally not the preferred route.

Q: My mixture contains stereoisomers. How can I separate them? A: Fractional distillation will not separate enantiomers and is often poor at separating diastereomers.[4] For stereoisomers, chiral gas chromatography is the required technique. This involves using a special GC column where the stationary phase is a chiral molecule that interacts differently with the R and S enantiomers, allowing them to be separated in time.

Part 4: Visualization of Workflows

Workflow for Separation Method Selection

Separation_Strategy A Analyze Isomer Mixture (GC-MS) B Determine Boiling Point Differences (ΔTbp) A->B C Is ΔTbp > 20°C and scale is large? B->C D Fractional Distillation C->D  Yes E Preparative Gas Chromatography (GC) C->E  No F Are stereoisomers present? E->F F->E  No (use standard column) G Use Chiral GC Column F->G  Yes

Caption: Decision tree for selecting the appropriate isomer separation technique.

Troubleshooting Workflow for Poor GC Resolution

GC_Troubleshooting Start Problem: Poor Peak Resolution Step1 Decrease Oven Temperature Ramp Rate Start->Step1 Check1 Resolution Improved? Step1->Check1 Step2 Verify & Optimize Carrier Gas Flow Rate Check1->Step2  No End Problem Solved Check1->End  Yes Check2 Resolution Improved? Step2->Check2 Step3 Switch to Column with Different Polarity Check2->Step3  No Check2->End  Yes

Caption: A systematic approach to troubleshooting poor peak resolution in GC.

References

Technical Support Center: Optimizing Yield for 1,2-dichloro-2-methylbutane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1,2-dichloro-2-methylbutane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot common issues and maximize your reaction yield and purity.

Section 1: Synthesis Overview and Core Mechanism

The most direct and common method for synthesizing this compound is through the electrophilic addition of chlorine (Cl₂) to an alkene, typically 2-methyl-1-butene. This reaction is favored for its high atom economy and straightforward pathway.

The reaction proceeds via a well-established electrophilic addition mechanism. The electron-rich double bond of the alkene attacks a molecule of chlorine, leading to the formation of a cyclic chloronium ion intermediate. This intermediate is then attacked by a chloride ion from the opposite side, resulting in the vicinal dihalide.

G cluster_reactants Reactants cluster_product Product R1 2-methyl-1-butene I1 Cyclic Chloronium Ion + Cl⁻ R1->I1 + Cl₂ R2 Cl₂ P1 This compound I1->P1 Nucleophilic Attack

Caption: Reaction mechanism for the synthesis of this compound.

Understanding this mechanism is critical because it dictates the reaction's stereochemistry and helps predict potential side reactions. The formation of the three-membered chloronium ring explains why the two chlorine atoms add to adjacent carbons.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Q1: My final yield is disappointingly low. What are the most common reasons for this?

A: Low yield is a frequent issue that can typically be traced to one of three areas: reaction conditions, starting material volatility, or workup losses.

  • Incomplete Reaction: The reaction may not have gone to completion. This can be caused by insufficient reaction time or non-optimal temperatures. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alkene is fully consumed.[1]

  • Loss of Volatile Compounds: The starting material, 2-methyl-1-butene, is highly volatile (boiling point ~31°C). Ensure your reaction vessel is well-sealed and cooled adequately in an ice bath, especially during the addition of reagents, to prevent evaporative loss.[2]

  • Side Reactions: The formation of undesired byproducts is a major cause of yield loss. The most common side reaction is elimination, which is favored at higher temperatures.[1] Maintaining a low reaction temperature (0-5°C) is the single most important factor in preventing this.

  • Workup Issues: Significant product can be lost during the aqueous workup if emulsions form or if extractions are not performed thoroughly. Ensure vigorous mixing in the separatory funnel, allow adequate time for layers to separate, and perform multiple extractions with the organic solvent.[3][4]

Q2: My GC-MS analysis shows multiple unexpected peaks. What are these impurities and how can I avoid them?

A: The presence of multiple products indicates competing side reactions. Identifying these byproducts is key to optimizing your protocol.

Potential Impurity Probable Cause Prevention Strategy
Alkene Isomers (e.g., 2-methyl-2-butene) Incomplete reaction or elimination of HCl from the product during workup or distillation.[5]Ensure the reaction goes to completion. Keep temperatures low throughout the process, and neutralize any residual acid with a sodium bicarbonate wash before distillation.[3]
Monochlorinated Products (e.g., 2-chloro-2-methylbutane) Insufficient chlorinating agent or reaction with HCl impurity. The reaction of t-alcohols with HCl is a common route to these compounds.[6]Use a slight excess of the chlorinating agent (e.g., Cl₂). Ensure the starting alkene is pure and free from alcohol contaminants.
Over-chlorinated Products Reaction temperature is too high, or an excessive amount of chlorinating agent was used, leading to radical substitution on the alkyl chain.Maintain strict temperature control. Add the chlorinating agent slowly and stoichiometrically. Consider performing the reaction in the dark to minimize radical pathways.

Q3: The reaction is highly exothermic and difficult to control. What are the risks and best practices?

A: The chlorination of alkenes is indeed a very exothermic process. Poor temperature control is a primary driver of side reactions and reduced yield.

  • Consequences of Poor Control:

    • Increased Elimination: Higher temperatures provide the activation energy needed for the elimination of HCl, reforming an alkene, which may then react further.[1]

    • Radical Reactions: At elevated temperatures, the homolytic cleavage of the Cl-Cl bond can initiate radical chain reactions, leading to a complex mixture of polychlorinated and rearranged products.

  • Best Practices for Temperature Management:

    • Cooling Bath: Use an efficient ice-salt or dry ice-acetone bath to maintain a consistently low temperature (0-5 °C).

    • Slow Addition: Add the chlorinating agent (e.g., a solution of Cl₂ in an inert solvent) dropwise using an addition funnel. This allows the cooling bath to dissipate the heat as it is generated.[1]

    • Vigorous Stirring: Ensure the reaction mixture is stirred efficiently to promote even heat distribution and prevent localized "hot spots."

Q4: My product turned dark and viscous during distillation. What happened?

A: Darkening and polymerization during distillation are classic signs of thermal decomposition, often catalyzed by residual acid. Dichloroalkanes can be unstable at high temperatures.[5]

  • Cause: Trace amounts of HCl or other Lewis acids remaining in the crude product can initiate elimination and polymerization cascades at the elevated temperatures required for atmospheric distillation.

  • Solution:

    • Neutralize: Before distillation, thoroughly wash the crude product with a saturated sodium bicarbonate solution to remove all traces of acid.[3][7]

    • Dry Completely: Ensure the product is dried over an anhydrous agent like MgSO₄ or Na₂SO₄ to remove all water, as its presence can also contribute to side reactions.[8]

    • Use Vacuum Distillation: Purify the final product using vacuum distillation. Lowering the pressure significantly reduces the boiling point, allowing the product to distill at a much lower temperature where it is more stable.[1]

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the ideal starting material: 2-methyl-1-butene or 2-methyl-2-butene? Both will yield a dichlorinated product. However, 2-methyl-1-butene is generally preferred as it leads directly to the desired this compound. The reaction with 2-methyl-2-butene would yield 2,3-dichloro-2-methylbutane. Ensure the purity of your starting alkene, as commercial sources can contain isomeric mixtures.

Q2: Which chlorinating agent is best? While passing chlorine gas directly through the alkene solution is common, it can be difficult to control stoichiometry. A safer and more controllable method is to first dissolve the chlorine gas in a cold, inert solvent like dichloromethane (CH₂Cl₂) and then add this solution dropwise to the reaction. Alternatives like sulfuryl chloride (SO₂Cl₂) can also be used, often with a radical initiator, but may lead to different side product profiles.

Q3: What is the best solvent for this reaction? An inert solvent that can dissolve the reactants and remain liquid at low temperatures is ideal. Dichloromethane or carbon tetrachloride are common choices. Protic or highly nucleophilic solvents should be avoided as they can participate in the reaction, leading to byproducts like chloroethers or chlorohydrins.

Q4: How can I effectively monitor the reaction's progress? Gas Chromatography (GC) is the most effective method. Periodically take a small aliquot from the reaction mixture, quench it in a sodium thiosulfate solution (to destroy excess chlorine), and analyze it by GC. The disappearance of the starting alkene peak will signal the reaction's completion. TLC can also be used if the alkene and product have different Rf values.

Section 4: Optimized Experimental Protocol

This protocol details a standard lab-scale synthesis of this compound.

Materials and Equipment
  • 2-methyl-1-butene

  • Chlorine gas or a standardized solution of chlorine in CH₂Cl₂

  • Dichloromethane (CH₂Cl₂), anhydrous

  • 5% Sodium bicarbonate solution (aq.)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, addition funnel, magnetic stirrer, condenser

  • Separatory funnel

  • Apparatus for vacuum distillation

  • Ice-salt bath

Safety Precautions
  • This reaction should be performed in a well-ventilated fume hood at all times.

  • Chlorine gas is highly toxic and corrosive. Handle with extreme care.

  • Dichloromethane is a suspected carcinogen. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • The reaction is exothermic. Strict temperature control is essential to prevent it from running away.

Experimental Workflow Diagram

G A Setup & Cooldown (Flask with Alkene in CH₂Cl₂ to 0°C) B Slow Addition (Cl₂ solution via addition funnel) A->B C Reaction & Monitoring (Stir at 0-5°C until complete by GC) B->C D Quench (Add sodium thiosulfate solution) C->D E Workup: Phase Separation (Transfer to separatory funnel) D->E F Wash: NaHCO₃ (Neutralize residual acid) E->F G Wash: Brine (Remove bulk water) F->G H Dry Organic Layer (Add anhydrous MgSO₄) G->H I Filter & Concentrate (Remove drying agent, rotary evaporation) H->I J Purification (Vacuum Distillation) I->J

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Step-by-Step Procedure
  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an addition funnel, dissolve 2-methyl-1-butene in anhydrous dichloromethane. Cool the flask to 0°C using an ice-salt bath.

  • Reagent Addition: Slowly add a solution of chlorine in dichloromethane dropwise via the addition funnel over 30-60 minutes. Maintain the internal reaction temperature between 0°C and 5°C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for an additional hour. Monitor the disappearance of the starting material by GC.

  • Workup:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with cold 5% sodium bicarbonate solution (vent frequently to release CO₂ gas), water, and finally with saturated brine.[3][7]

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.[8]

  • Purification:

    • Filter off the drying agent and remove the bulk of the solvent using a rotary evaporator with the bath temperature kept low.

    • Purify the resulting crude oil by vacuum distillation to yield pure this compound.

References

Technical Support Center: Side Reactions in the Chlorination of 2-Methylbutane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chlorination of 2-methylbutane and its derivatives. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of free-radical halogenation. Free-radical chlorination is a powerful tool for functionalizing alkanes, but its inherent reactivity can lead to a variety of side reactions and product mixtures that are challenging to control and separate.[1][2][3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounding our recommendations in mechanistic principles to empower you to optimize your experimental outcomes.

Troubleshooting Guide: A-Q&A Approach to Common Experimental Issues

This section directly addresses specific problems you may encounter in the lab. We focus on the causality behind these issues and provide actionable protocols to resolve them.

Question 1: My product distribution is not what I expected. Why is the yield of the thermodynamically favored tertiary chloride, 2-chloro-2-methylbutane, lower than anticipated?

Answer: This is one of the most common observations in the free-radical chlorination of asymmetric alkanes. The discrepancy arises from the fundamental nature of the chlorine radical and the mechanics of the reaction. There are two competing factors that dictate the final product ratio: radical stability and statistical probability .[4]

  • Radical Stability: The stability of the intermediate alkyl radical follows the order: tertiary > secondary > primary. Abstraction of a tertiary hydrogen leads to the most stable radical, thus having the lowest activation energy for that specific abstraction step.[5][6]

  • Statistical Probability: This refers to the number of each type of hydrogen atom available for abstraction. In 2-methylbutane, there is only one tertiary hydrogen, but there are nine primary hydrogens and two secondary hydrogens.

The chlorine radical is highly reactive and, according to the Hammond Postulate, the transition state for hydrogen abstraction is "early" and resembles the reactants more than the products.[7][8][9] This high reactivity makes the chlorine radical less selective; it does not strongly differentiate between the different types of C-H bonds.[10][11] While abstraction of the tertiary hydrogen is fastest per hydrogen, the sheer number of primary and secondary hydrogens results in a significant formation of other isomers.

Data Summary: Product Distribution in Monochlorination of 2-Methylbutane

Product NameCarbon SiteIntermediate Radical StabilityNumber of Hydrogens (Probability)Relative Reactivity (per H) at 25°CPredicted Yield (Probability x Reactivity)Experimental Yield[8][9]
2-chloro-2-methylbutaneTertiaryHighest1~5.05.0~22%
2-chloro-3-methylbutaneSecondaryMedium2~3.87.6~33%
1-chloro-2-methylbutanePrimaryLowest61.06.0~30%
1-chloro-3-methylbutanePrimaryLowest31.03.0~15%

As the data shows, the combination of reactivity and statistical probability leads to a mixture of all four possible monochlorinated isomers, with no single product being exceptionally dominant.[8][9][12]

Workflow: Investigating Unexpected Product Ratios

Caption: Troubleshooting flowchart for product distribution analysis.

Question 2: I'm observing significant amounts of di- and trichlorinated products in my analysis. How can I favor monochlorination?

Answer: This issue, known as polysubstitution or over-chlorination, occurs because the initial monochlorinated product can itself react with chlorine radicals.[4][13] To mitigate this, the key is to manipulate the reaction kinetics to favor the reaction between a chlorine radical and the starting alkane over the chlorinated product.

The most effective strategy is to use a large molar excess of the alkane (2-methylbutane) relative to the chlorinating agent (Cl₂) .[10][14] By increasing the concentration of 2-methylbutane, you statistically increase the probability that a chlorine radical will collide with a molecule of the starting material rather than a monochlorinated product molecule. A 10-fold or greater excess of the alkane is often a good starting point.

Experimental Protocol: Controlled Monochlorination of 2-Methylbutane

  • Reactant Preparation: In a three-necked flask equipped with a condenser, a gas inlet tube, and a magnetic stirrer, add 2-methylbutane (e.g., 1.0 mol). Ensure the setup is in a well-ventilated fume hood and shielded from ambient light.

  • Inert Atmosphere: Purge the system with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes to remove oxygen, which can act as a radical inhibitor.[1]

  • Temperature Control: Cool the flask to the desired reaction temperature (e.g., 0°C) using an ice bath. Lower temperatures can slightly improve selectivity, though the effect is modest for chlorination.

  • Controlled Gas Addition: Slowly bubble chlorine gas (Cl₂) (e.g., 0.1 mol, maintaining a 10:1 alkane:chlorine ratio) through the stirred solution. The Cl₂ should be introduced subsurface.

  • Initiation: Simultaneously, irradiate the flask with a UV lamp (e.g., 254 nm). The reaction is typically initiated by UV light or heat.[10][14][15]

  • Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing them via GC-MS to check the ratio of starting material to mono-, di-, and polychlorinated products.

  • Quenching: Once the desired conversion is reached (or Cl₂ addition is complete), stop the gas flow and turn off the UV lamp. Purge the system with inert gas again to remove any remaining Cl₂.

  • Work-up: Wash the reaction mixture with a dilute solution of sodium thiosulfate to remove residual chlorine, followed by a wash with sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the excess 2-methylbutane via distillation.

  • Purification: The resulting mixture of monochlorinated isomers can be separated by fractional distillation if desired.

Question 3: My mass spectrometry data shows peaks corresponding to C10H22. Where is this coming from?

Answer: The formation of larger alkanes, such as C10 dimers from a C5 starting material, is a hallmark of the chain termination step in a free-radical reaction.[1][14] Specifically, this occurs when two 2-methylbutyl radicals collide and combine:

2 x C₅H₁₁• → C₁₀H₂₂

This is a termination event because it consumes two radicals to form a stable, non-radical molecule. While typically a minor pathway, its prevalence can increase if the concentration of alkyl radicals becomes too high. To minimize this, ensure a slow and controlled initiation of the reaction. Avoid excessively high temperatures or high-intensity UV light, which can generate a high concentration of radicals at the start of the reaction, increasing the likelihood of radical-radical coupling.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of free-radical chlorination?

Answer: The reaction proceeds via a free-radical chain mechanism, which is characterized by three distinct stages: Initiation, Propagation, and Termination.[15][16][17]

  • Initiation: The reaction begins with the homolytic cleavage of a chlorine molecule (Cl₂) into two highly reactive chlorine atoms (chlorine radicals). This step requires an input of energy, typically from UV light or heat.[2][14][16] Cl-Cl --(UV light/heat)--> 2 Cl•

  • Propagation: This is the "chain" part of the reaction, consisting of two repeating steps.

    • Step 1 (Hydrogen Abstraction): A chlorine radical abstracts a hydrogen atom from the alkane (R-H), forming hydrogen chloride (HCl) and an alkyl radical (R•).[15][16] R-H + Cl• → R• + H-Cl

    • Step 2 (Halogen Abstraction): The newly formed alkyl radical abstracts a chlorine atom from another chlorine molecule, yielding the chlorinated alkane product (R-Cl) and regenerating a chlorine radical, which can then start the cycle anew.[14][15] R• + Cl-Cl → R-Cl + Cl•

  • Termination: The chain reaction is terminated when any two radical species combine to form a stable molecule. This is a rare event due to the low concentration of radicals.[5] Cl• + Cl• → Cl₂ R• + Cl• → R-Cl R• + R• → R-R

Diagram: Free-Radical Chain Mechanism

G cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination I1 Cl₂ I2 2 Cl• I1->I2 UV Light / Heat P1 R-H + Cl• P2 R• + HCl P1->P2 H Abstraction P3 R• + Cl₂ P4 R-Cl + Cl• P3->P4 Halogen Abstraction P4->P1 Chain Continues T1 2 Cl• → Cl₂ T2 R• + Cl• → R-Cl T3 2 R• → R-R

Caption: The three stages of the free-radical chlorination mechanism.

Q2: What are the four possible monochlorinated isomers of 2-methylbutane?

Answer: 2-methylbutane has four distinct sets of hydrogen atoms, leading to four constitutional isomers upon monochlorination.[12]

Diagram: Monochlorination Products of 2-Methylbutane

G cluster_products Monochlorination Products A 2-Methylbutane B 1-chloro-2-methylbutane (Primary) A->B Cl₂ / UV light C 2-chloro-2-methylbutane (Tertiary) A->C Cl₂ / UV light D 2-chloro-3-methylbutane (Secondary) A->D Cl₂ / UV light E 1-chloro-3-methylbutane (Primary) A->E Cl₂ / UV light

Caption: The four constitutional isomers from monochlorination.

Q3: Are carbocation-style rearrangement reactions a concern in this process?

Answer: No. Rearrangement reactions, such as hydride or alkyl shifts, are characteristic of reactions that proceed through carbocation intermediates (e.g., Sₙ1, E1).[18] Free-radical halogenation proceeds via a neutral radical intermediate, which does not undergo rearrangements of its carbon skeleton in the same manner. This is a key mechanistic difference and means that you can reliably predict the connectivity of the products based on the starting alkane's structure.

References

Technical Support Center: Synthesis of 1,2-dichloro-2-methylbutane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 1,2-dichloro-2-methylbutane. This guide is designed for chemistry professionals engaged in research and development. Here, we address common challenges, provide in-depth troubleshooting protocols, and answer frequently asked questions to help you optimize your synthetic procedures, maximize yields, and ensure product purity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for this compound?

The most direct and common method is the electrophilic addition of molecular chlorine (Cl₂) to 2-methyl-1-butene. This reaction, when performed under the correct conditions, selectively adds chlorine atoms across the double bond to yield the desired vicinal dihalide.

Q2: What is the underlying mechanism for the chlorination of 2-methyl-1-butene?

The reaction proceeds via an electrophilic addition mechanism. The electron-rich pi bond of the alkene attacks the chlorine molecule, which becomes polarized as it approaches.[1] This leads to the formation of a three-membered ring intermediate called a cyclic chloronium ion.[2][3] This intermediate is then attacked by a chloride ion (Cl⁻) from the opposite side, resulting in an anti-addition product.[4] This pathway is crucial because the formation of the bridged chloronium ion prevents the formation of a classical carbocation, thereby avoiding potential molecular rearrangements.

Q3: My yield is consistently low. What are the most likely causes?

Low yields are typically traced back to two main issues:

  • Suboptimal Reaction Conditions: Running the reaction at elevated temperatures or in the presence of UV light can favor a competing free-radical substitution mechanism, leading to undesired allylic chlorides.[2][5]

  • Presence of Nucleophilic Impurities: The presence of water or other nucleophilic solvents can lead to the formation of byproduct chlorohydrins, consuming your starting material and reducing the yield of the target molecule.[6]

Q4: I've identified byproducts in my final sample. What are they likely to be?

The most common byproducts are:

  • Allylic Chlorides (e.g., 3-chloro-2-methyl-1-butene): These are markers of a free-radical substitution reaction occurring in parallel with the desired electrophilic addition.[5]

  • Chlorohydrins (e.g., 1-chloro-2-methylbutan-2-ol): These form when water is present in the reaction mixture and acts as a nucleophile, attacking the chloronium ion intermediate.[6]

  • Polychlorinated Compounds: Using a significant excess of chlorine gas can lead to further chlorination of the desired product.[5]

Q5: How can I reliably confirm the structure and purity of my this compound product?

A combination of analytical techniques is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is ideal for assessing purity and identifying volatile byproducts. The mass spectrum will show a characteristic molecular ion peak and fragmentation pattern for C₅H₁₀Cl₂.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure by showing the specific chemical shifts and coupling patterns for the protons and carbons in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-Cl stretching vibrations, typically in the 550–650 cm⁻¹ region.[9]

Troubleshooting Guide: Common Experimental Issues

This section provides a systematic approach to diagnosing and solving specific problems encountered during the synthesis.

Problem 1: High Yield of Undesired Allylic Chlorides

Symptoms:

  • GC-MS analysis shows significant peaks corresponding to isomers of C₅H₉Cl.

  • ¹H NMR spectrum shows unexpected vinylic proton signals.

Causality Analysis: The formation of allylic chlorides indicates that a free-radical substitution reaction is outcompeting the desired electrophilic addition. This mechanism is initiated by high energy inputs, such as heat or ultraviolet (UV) light, which cause the homolytic cleavage of the Cl-Cl bond to form chlorine radicals.[5] These radicals then abstract an allylic hydrogen from the starting alkene, initiating a chain reaction.

dot

Caption: Competing free-radical substitution pathway.

Corrective Actions:

  • Temperature Control: Maintain a low reaction temperature, ideally between 0-5 °C, using an ice-water bath. This significantly disfavors the higher activation energy pathway of radical formation.[5]

  • Exclusion of Light: Conduct the reaction in the dark. Wrap the reaction vessel with aluminum foil to prevent photo-initiation of chlorine radicals.[5]

  • Solvent Choice: Use a dry, inert, polar aprotic solvent such as dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄). These solvents help stabilize the ionic intermediates of the desired pathway.[2]

Problem 2: Significant Formation of Chlorohydrin Byproduct

Symptoms:

  • A significant byproduct is observed with a molecular weight corresponding to C₅H₁₁ClO.

  • IR spectrum shows a broad peak around 3200-3600 cm⁻¹, indicative of an -OH group.

Causality Analysis: The cyclic chloronium ion intermediate is a potent electrophile. If water is present in the reaction system, it can act as a nucleophile and compete with the chloride ion to open the ring.[6] Since water is often used in workups and can be present in solvents or on glassware, its exclusion during the reaction is critical.

Corrective Actions:

  • Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried immediately before use.

  • Dry Reagents: Use anhydrous grade solvents. If necessary, distill solvents over a suitable drying agent (e.g., CaH₂ for dichloromethane). Ensure the starting alkene is dry.

  • Inert Atmosphere: Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.[5]

Validated Experimental Protocols

Protocol 1: Electrophilic Chlorination of 2-Methyl-1-Butene

This protocol is designed to favor the ionic electrophilic addition mechanism.

dot

Electrophilic_Addition_Workflow reagent reagent process process intermediate intermediate product product Alkene 2-Methyl-1-butene in dry CH₂Cl₂ Cooling Cool to 0-5 °C (Ice Bath) Alkene->Cooling Chlorine Bubble Cl₂ gas (gaseous) or add Cl₂ solution Reaction Reaction Mixture (Maintain Temp, Exclude Light) Cooling->Reaction Chlorine->Reaction Intermediate Cyclic Chloronium Ion Intermediate Forms Reaction->Intermediate Attack Nucleophilic Attack by Cl⁻ Intermediate->Attack Workup Reaction Quench & Workup Attack->Workup Product Crude this compound Workup->Product

Caption: Workflow for the synthesis of this compound.

Materials & Equipment:

  • Three-neck round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Gas inlet tube

  • Thermometer

  • Condenser with a drying tube (e.g., filled with CaCl₂)

  • Ice-water bath

  • 2-methyl-1-butene

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Chlorine gas (Cl₂) or a standardized solution of Cl₂ in CCl₄

Procedure:

  • Setup: Assemble the dry three-neck flask with a magnetic stir bar, gas inlet tube, thermometer, and condenser. Ensure the setup is under a dry nitrogen or argon atmosphere.

  • Reactant Preparation: In the flask, dissolve 2-methyl-1-butene (1.0 eq) in anhydrous dichloromethane.

  • Cooling: Cool the stirred solution to 0-5 °C using the ice-water bath.

  • Chlorine Addition: Slowly bubble chlorine gas (1.0-1.1 eq) through the solution via the gas inlet tube. Alternatively, add a standardized solution of chlorine in an inert solvent dropwise. Monitor the reaction temperature closely, ensuring it does not rise above 10 °C. The disappearance of the yellow-green chlorine color indicates its consumption.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 30-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) or a micro-scale GC analysis.

  • Quenching: Once the reaction is complete, stop the chlorine flow and purge the system with nitrogen to remove any excess Cl₂.

Protocol 2: Product Workup and Purification

Procedure:

  • Neutralization: Carefully transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with:

    • 10% aqueous sodium thiosulfate solution (to quench any remaining Cl₂).

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any HCl formed.[10][11] Caution: Vent the separatory funnel frequently as CO₂ gas will be evolved.[11]

    • Saturated aqueous sodium chloride (brine) to aid in layer separation and remove bulk water.[10]

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Solvent Removal: Filter off the drying agent and remove the solvent (dichloromethane) using a rotary evaporator.

  • Distillation: Purify the resulting crude oil by fractional distillation under reduced pressure to obtain pure this compound.[12]

Data Summary

ParameterRecommended ConditionRationale
Temperature 0 - 5 °CMinimizes free-radical side reactions.[5]
Light Excluded (dark conditions)Prevents photochemical initiation of radicals.[5]
Solvent Anhydrous DichloromethaneInert polar aprotic solvent; stabilizes ionic intermediates.[2]
Atmosphere Inert (N₂ or Ar)Excludes atmospheric moisture, preventing chlorohydrin formation.[5]
Stoichiometry 1.0 : 1.1 (Alkene : Cl₂)A slight excess of chlorine ensures full conversion of the alkene without promoting significant polychlorination.

References

Technical Support Center: Troubleshooting Gr-0118 — Grignard Reaction with 1,2-dichloro-2-methylbutane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for troubleshooting Grignard reactions involving the sterically hindered and difunctional substrate, 1,2-dichloro-2-methylbutane. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific transformation. The formation of a Grignard reagent from a tertiary alkyl halide is inherently challenging due to competing side reactions. The presence of a second chlorine atom introduces further complexity. This document provides a structured, question-and-answer-based approach to diagnose and resolve common issues, grounded in mechanistic principles and field-proven laboratory practices.

Core Challenge: The Substrate

This compound presents a dual challenge for Grignard reagent formation. The tertiary carbon-chlorine bond is sterically hindered, which slows down the desired magnesium insertion.[1] Furthermore, the presence of a second electrophilic site on the same molecule opens pathways for undesired intramolecular and intermolecular side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My Grignard reaction with this compound fails to initiate. What are the primary causes and immediate troubleshooting steps?

Answer:

Failure to initiate is the most common problem encountered with hindered alkyl halides.[1] The root cause is almost always the passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings, which prevents the magnesium from reacting with the alkyl halide.[1][2] Additionally, even trace amounts of water will quench the Grignard reagent as it forms, effectively preventing the reaction from starting.[2][3][4]

Immediate Troubleshooting Workflow:

start Reaction Fails to Initiate q1 Are all reagents and solvents strictly anhydrous? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Action: Flame-dry glassware under vacuum. Use freshly distilled anhydrous solvents. q2 Has the magnesium been activated? a1_yes->q2 a1_no->q1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no Action: Add an activator. (Iodine, 1,2-dibromoethane) q3 Is local heating being applied? a2_yes->q3 a2_no->q2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no Action: Gently warm a spot on the flask with a heat gun. fail Re-evaluate Substrate/Reagents q3->fail success Initiation Successful a3_yes->success a3_no->q3 cluster_main Desired Grignard Formation cluster_side Wurtz Coupling (Side Reaction) Mg Mg R-MgX R-MgX Mg->R-MgX Mg Insertion R-X R-X R-X->R-MgX R-X_side R-X RR R-R (Dimer) R-X_side->RR R-MgX_side R-MgX R-MgX_side->RR Nucleophilic Attack

References

Technical Support Center: Preventing Elimination Reactions of 1,2-Dichloro-2-Methylbutane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for managing and preventing elimination reactions when working with 1,2-dichloro-2-methylbutane. This document is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing substitution reactions and minimizing undesired alkene byproducts.

The unique structure of this compound, featuring both a tertiary (C2) and a primary (C1) chloride, presents a significant challenge. The tertiary center is highly susceptible to elimination pathways (E1 and E2) due to its steric hindrance and the stability of the potential carbocation intermediate.[1][2] This guide provides a framework for understanding these competing reactions and strategically selecting conditions to favor the desired substitution outcome.

Frequently Asked Questions (FAQs)

This section addresses common issues encountered during experimentation with this compound.

Q1: My reaction is yielding a significant amount of alkene byproducts. Why is this happening?

A: The primary reason is the structure of the substrate itself. The chlorine atom at position C2 is attached to a tertiary carbon. Tertiary alkyl halides are sterically hindered, which disfavors the SN2 mechanism.[3][4] Instead, they tend to react through mechanisms involving a carbocation intermediate (SN1 and E1) or through the E2 pathway if a strong base is present.[5][6] Both E1 and E2 reactions produce alkenes. The stability of the tertiary carbocation that can form at C2 makes elimination a highly competitive pathway.[7]

Q2: Which chlorine atom is more likely to participate in an elimination reaction?

A: The chlorine at the tertiary C2 position is overwhelmingly more likely to be involved in elimination. Elimination reactions require the removal of a hydrogen atom from a carbon adjacent to the carbon bearing the leaving group (a β-hydrogen). The tertiary chloride at C2 has β-hydrogens on the adjacent ethyl group and the methyl group, making it a prime candidate for both E1 and E2 reactions. The primary chloride at C1 lacks adjacent protons on the C2 carbon, making a standard E2 elimination involving this chloride impossible.

Q3: How does reaction temperature influence the ratio of substitution to elimination products?

A: Higher temperatures strongly favor elimination reactions over substitution.[8] Elimination reactions result in an increase in the number of molecules in the system, leading to a positive entropy change (ΔS).[9][10] According to the Gibbs free energy equation (ΔG = ΔH - TΔS), as the temperature (T) increases, the "-TΔS" term becomes more negative, making the overall free energy change (ΔG) for elimination more favorable.[11] Therefore, to suppress elimination, it is crucial to conduct the reaction at lower temperatures.[12]

Q4: What role does the solvent play in controlling the reaction outcome?

A: The choice of solvent is critical and influences the reaction mechanism.[13]

  • Polar Protic Solvents (e.g., water, ethanol, methanol) stabilize the carbocation intermediate required for SN1 and E1 pathways.[5][14] They can also solvate nucleophiles through hydrogen bonding, reducing their nucleophilicity and further favoring unimolecular reactions.[13] These solvents will promote a mixture of SN1 and E1 products at the C2 position.

  • Polar Aprotic Solvents (e.g., acetone, DMSO, DMF) are generally preferred for SN2 reactions.[15] They solvate cations but leave the anionic nucleophile relatively "naked" and more reactive.[13] Using a polar aprotic solvent can be a strategy to favor an SN2 reaction at the less-hindered primary chloride (C1), provided a suitable nucleophile is used.

Q5: My nucleophile is also a strong base. How can I favor substitution over elimination?

A: This is a classic challenge. Many strong nucleophiles are also strong bases (e.g., hydroxides, alkoxides), which will promote E2 elimination.[7][16] To favor substitution:

  • Lower the Temperature: As discussed, this is the most effective general strategy to disfavor elimination.[8]

  • Choose a Good Nucleophile That Is a Weak Base: Species like iodide (I⁻), bromide (Br⁻), azide (N₃⁻), and cyanide (CN⁻) are excellent nucleophiles but relatively weak bases.[17] These will preferentially engage in substitution reactions.

  • Avoid Sterically Hindered Bases: If your goal is substitution, using a bulky base like potassium tert-butoxide is counterproductive, as it is specifically designed to favor elimination by abstracting a sterically accessible proton rather than attacking a hindered carbon.[18][19]

Troubleshooting Guides

This section provides structured solutions to specific experimental problems.

Issue 1: High Yield of Elimination Products with Weak Nucleophiles (e.g., H₂O, ROH)
  • Suspected Dominant Mechanism: Competition between SN1 and E1 at the tertiary (C2) carbon. The polar protic solvent and weak base/nucleophile create conditions ripe for carbocation formation.

  • Logical Flow for Troubleshooting:

    Caption: Troubleshooting workflow for SN1/E1 competition.

  • Troubleshooting Steps & Solutions:

    • Reduce Reaction Temperature: This is the most critical parameter to adjust. The activation energy for elimination is typically higher than for substitution, so lowering the temperature will disproportionately slow the elimination pathway.[10]

      • Action: Run the reaction at 0 °C or room temperature instead of refluxing. Monitor progress over a longer period.

    • Modify the Nucleophile: While solvolysis (using the solvent as the nucleophile) is common, it often leads to E1 products.

      • Action: Introduce a salt containing a good nucleophile that is a weak base, such as sodium azide or sodium cyanide, to trap the carbocation in an SN1 pathway before it can be deprotonated in an E1 pathway.

  • Mechanistic Insight:

    SN1_E1_Competition Substrate This compound Carbocation Tertiary Carbocation Intermediate Substrate->Carbocation Slow, -Cl⁻ SN1_Product SN1 Product (Substitution) Carbocation->SN1_Product +:Nu⁻ (fast) Favored at Low Temp E1_Product E1 Product (Elimination) Carbocation->E1_Product -H⁺ (fast) Favored at High Temp

    Caption: SN1 and E1 pathways diverge from a common carbocation intermediate.

Issue 2: High Yield of Elimination Products with Strong, Non-Hindered Bases (e.g., EtO⁻, OH⁻)
  • Suspected Dominant Mechanism: E2 elimination at the tertiary (C2) carbon is competing strongly with any potential substitution reactions.

  • Troubleshooting Steps & Solutions:

    • Re-evaluate the Reagent: A strong, non-hindered base will aggressively promote E2 elimination.[20][21]

      • Action: If your goal is substitution at C2, this type of reagent is unsuitable. You must switch to a weak, non-basic nucleophile and SN1 conditions (see Issue 1). If your goal is substitution at C1, switch to a good, non-basic nucleophile in a polar aprotic solvent to promote an SN2 reaction.

    • Employ a Less Basic, More Nucleophilic Reagent:

      • Action: Instead of sodium ethoxide, consider using sodium iodide in acetone. Iodide is an excellent nucleophile but a very weak base, strongly favoring the SN2 pathway at the sterically accessible primary (C1) position.

    • Strict Temperature Control:

      • Action: Maintain the reaction at the lowest feasible temperature to minimize the competing E2 pathway.

  • Mechanistic Insight:

    E2_Competition cluster_E2 E2 Pathway at C2 cluster_SN2 SN2 Pathway at C1 Substrate This compound TransitionState E2 Transition State Substrate->TransitionState + Strong Base (B:⁻) SN2_Product SN2 at C1 (Possible with right Nu:) Substrate->SN2_Product + Good Nu:⁻ + Polar Aprotic Solvent E2_Product E2 Product (Alkene) TransitionState->E2_Product Concerted Step

    Caption: E2 at the tertiary center often outcompetes other pathways when strong bases are used.

Data-Driven Recommendations

The outcome of your reaction is a function of multiple variables. This table summarizes the expected major pathways based on reaction conditions.

Table 1: Predicting Reaction Outcomes for this compound

Reagent Type & StrengthSolventTemperaturePredicted Major Pathway at C2Predicted Major Pathway at C1
Weak Base / Weak Nucleophile (H₂O, ROH)Polar ProticLow (< 25°C)SN1 Negligible
Weak Base / Weak Nucleophile (H₂O, ROH)Polar ProticHigh (> 50°C)E1 Negligible
Weak Base / Good Nucleophile (NaI, NaN₃)Polar AproticLow / RTNegligibleSN2
Strong, Unhindered Base (NaOH, NaOEt)Polar ProticHigh (> 50°C)E2 E2/SN2 mix
Strong, Hindered Base (t-BuOK)AnyAnyE2 (major)E2 (minor)
Appendix A: Experimental Protocols
Protocol 1: Protocol for Favoring SN1 Substitution at the Tertiary Carbon

Objective: Synthesize 2-chloro-2-methylbutan-1-ol via an SN1 reaction, minimizing E1 elimination.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a 3:1 mixture of acetone and water. Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Slowly add silver nitrate (AgNO₃, 1.1 eq) dissolved in a minimal amount of water. The silver ion assists in pulling off the tertiary chloride, promoting the formation of the carbocation. The water acts as the weak nucleophile.

  • Reaction: Stir the reaction mixture vigorously at 0-5 °C. The formation of a white precipitate (AgCl) indicates the reaction is proceeding.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS, checking for the consumption of starting material. Do not allow the reaction to warm significantly.

  • Work-up: Once the reaction is complete, filter off the AgCl precipitate. Remove the acetone under reduced pressure. Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude product.

  • Purification: Purify the resulting alcohol via column chromatography.

Protocol 2: Protocol for Favoring SN2 Substitution at the Primary Carbon

Objective: Synthesize 1-azido-2-chloro-2-methylbutane via an SN2 reaction.

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Reagent Addition: Add sodium azide (NaN₃, 1.2 eq). Sodium azide is an excellent nucleophile but a weak base, ideal for SN2 reactions.[17]

  • Reaction: Stir the mixture at room temperature. Heating may be required, but should be done cautiously and kept below 50°C to minimize any potential E2 side reactions.

  • Monitoring: Monitor the reaction by TLC or GC-MS. The SN2 reaction at the primary carbon should be significantly faster than any competing reactions at the tertiary center under these conditions.

  • Work-up: Once complete, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers thoroughly with water to remove DMF, then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the product by column chromatography.

References

Technical Support Center: Analytical Strategies for 1,2-Dichloro-2-methylbutane and Related Substances

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the robust analysis of 1,2-dichloro-2-methylbutane and its associated byproducts. As a halogenated alkane, this compound and its related impurities present unique challenges in separation and detection. This guide is structured to provide researchers, scientists, and drug development professionals with not only procedural steps but also the underlying scientific principles and field-tested troubleshooting advice to ensure data integrity and experimental success.

The synthesis of this compound, often from precursors like 2-methyl-2-butanol, can lead to a variety of byproducts through competing reaction mechanisms like elimination or rearrangement.[1] Accurate detection and quantification of the target compound and these impurities are critical for process optimization, quality control, and regulatory compliance.

This document moves beyond a simple list of protocols. It is designed as a dynamic resource, organized by analytical technique, to address the specific issues you may encounter in the laboratory.

General Analytical Workflow

The successful analysis of any volatile organic compound (VOC) follows a logical progression from sample handling to final data interpretation. Each step is a potential source of error, and understanding the flow is the first step in effective troubleshooting.

Analytical_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data & Validation Sample Sample Collection & Matrix Prep Sample Preparation (Extraction, Dilution, Headspace) Sample->Prep Minimize Volatilization Separation Chromatographic Separation (GC or HPLC) Prep->Separation Injection Detection Detection & Identification (MS, NMR, etc.) Separation->Detection Elution Data Data Processing & Quantification Detection->Data Signal Acquisition Validation Method Validation & Reporting Data->Validation Results GC_MS_Troubleshooting cluster_peak_shape Peak Shape Issues cluster_response Sensitivity & Response cluster_baseline Baseline & Contamination Start Problem Observed in Chromatogram/Spectrum Tailing Peak Tailing? Start->Tailing Fronting Peak Fronting? Start->Fronting LowSignal Low/No Signal? Start->LowSignal Inconsistent Inconsistent Response? Start->Inconsistent Noisy Noisy/Drifting Baseline? Start->Noisy Ghost Ghost Peaks? Start->Ghost Sol_Tailing Check for: - Active sites (liner/column) - Column contamination - Leaks at column connection - Insufficient injector temp Tailing->Sol_Tailing Sol_Fronting Check for: - Column overload (reduce conc.) - Solvent mismatch - Incorrect column installation Fronting->Sol_Fronting Sol_LowSignal Check for: - System leaks (inlet/MS) - Syringe/injector plug - Incorrect MS tune - Sample degradation LowSignal->Sol_LowSignal Sol_Inconsistent Check for: - Autosampler vial sealing - Inconsistent injection volume - Sample evaporation in vial Inconsistent->Sol_Inconsistent Sol_Noisy Check for: - Contaminated carrier gas - Column bleed (bake out) - Detector contamination Noisy->Sol_Noisy Sol_Ghost Check for: - Carryover (run blanks) - Syringe contamination - Septum bleed Ghost->Sol_Ghost Reversed_Phase_HPLC Principle of Reversed-Phase Separation cluster_column Non-Polar Stationary Phase (e.g., C18) p1 p2 p3 MobilePhase Polar Mobile Phase (Water/Methanol) Analyte_Polar Polar Byproduct MobilePhase->Analyte_Polar Strong Interaction (Elutes First) Analyte_NonPolar 1,2-dichloro- 2-methylbutane Analyte_NonPolar->p2 Strong Interaction (Retained Longer)

References

Technical Support Center: Scaling Up the Synthesis of 1,2-dichloro-2-methylbutane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Process Development

This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 1,2-dichloro-2-methylbutane. We will move beyond a simple recitation of steps to explore the underlying chemical principles, anticipate challenges in scaling from the bench to a pilot plant, and offer robust troubleshooting solutions.

Section 1: Synthesis Overview & Reaction Mechanism

The synthesis of this compound is most directly achieved via the electrophilic addition of chlorine (Cl₂) to 2-methyl-1-butene. This reaction is highly sensitive to experimental conditions, which dictate the prevalence of the desired ionic addition mechanism over competing free-radical pathways.[1]

The reaction proceeds through a well-established electrophilic addition mechanism. The electron-rich π-bond of the alkene attacks the chlorine molecule, leading to the formation of a cyclic chloronium ion intermediate and a chloride ion.[1] This intermediate is then attacked by the chloride ion from the side opposite the chloronium bridge, resulting in an anti-addition product.

Visualization: Reaction Mechanism

G cluster_reactants Reactants cluster_product Product R1 2-Methyl-1-butene I1 Cyclic Chloronium Ion + Chloride Ion (Cl⁻) R1->I1 + Cl₂ R2 Chlorine (Cl₂) P1 This compound I1->P1 Nucleophilic Attack by Cl⁻

Caption: Electrophilic addition of Cl₂ to 2-methyl-1-butene.

Section 2: Experimental Protocols

Laboratory-Scale Synthesis (Exemplar: 0.5 mol Scale)

This protocol is designed to favor the electrophilic addition pathway and maximize the yield of the desired product while minimizing side reactions.

Materials & Reagents:

Reagent/MaterialQuantityMolar Mass ( g/mol )Moles (mol)Notes
2-Methyl-1-butene35.0 g (approx. 53 mL)70.130.50Ensure >98% purity.
Dichloromethane (CH₂Cl₂)500 mL--Anhydrous grade.[1]
Chlorine (Cl₂) Gas~37 g (from lecture bottle)70.90~0.52Use a slight excess.
10% Sodium Thiosulfate (aq)2 x 100 mL--For quenching.
Sat. Sodium Bicarbonate (aq)2 x 100 mL--For neutralization.[2]
Saturated Sodium Chloride (Brine)1 x 100 mL--For washing.[2]
Anhydrous Magnesium Sulfate~20 g--For drying.

Step-by-Step Protocol:

  • Setup: Assemble a 1-L, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, a gas inlet tube extending below the solvent surface, and a gas outlet connected to a scrubber (containing sodium thiosulfate solution). Wrap the flask in aluminum foil to exclude light, which prevents the initiation of free-radical side reactions.[1]

  • Charging the Reactor: Charge the flask with 2-methyl-1-butene and 500 mL of anhydrous dichloromethane.

  • Cooling: Begin stirring and cool the reaction mixture to 0-5°C using an ice-water bath. Maintaining a low temperature is critical to suppress the formation of undesired allylic substitution products.[1]

  • Chlorine Addition: Slowly bubble chlorine gas through the stirred solution. Monitor the reaction temperature closely and adjust the gas flow rate to ensure it does not exceed 5°C. The reaction is exothermic.

  • Monitoring Completion: Continue the addition until the faint yellow-green color of chlorine persists in the solution, indicating the consumption of the alkene. This typically takes 2-3 hours.

  • Quenching: Stop the chlorine flow and purge the system with nitrogen gas to remove any excess dissolved chlorine.

  • Work-up: Transfer the reaction mixture to a 2-L separatory funnel.

    • Quench: Wash the organic layer with 100 mL of 10% sodium thiosulfate solution to destroy any remaining chlorine. The yellow color should disappear. Separate the layers.

    • Neutralize: Wash with 100 mL of saturated sodium bicarbonate solution to neutralize any residual HCl, which can form from trace moisture. Vent the funnel frequently as CO₂ gas will evolve.[2][3] Repeat until no more gas evolution is observed.

    • Brine Wash: Wash with 100 mL of brine to aid in the removal of water from the organic layer.[2]

  • Drying & Filtration: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate. Swirl for 10-15 minutes, then filter to remove the drying agent.

  • Purification: Concentrate the filtrate using a rotary evaporator to remove the dichloromethane. Purify the resulting crude oil by vacuum distillation to yield pure this compound.

Pilot Scale-Up Considerations (Exemplar: 5.0 mol Scale)

Scaling a reaction by a factor of 10 introduces significant challenges, primarily related to physical processes rather than fundamental chemistry.[4]

ConsiderationLaboratory Scale (0.5 mol)Pilot Scale (5.0 mol)Rationale & Action
Heat Transfer Ice bath in a glass flask provides sufficient cooling (high surface area to volume ratio).A jacketed glass-lined steel reactor with a chilled glycol loop is required.The surface area to volume ratio decreases dramatically upon scale-up, making heat removal less efficient.[5] An exothermic runaway is a major safety risk. Active cooling and real-time temperature monitoring are essential.
Reagent Addition Chlorine gas bubbled from a lecture bottle. Flow controlled by observation.Chlorine added via a mass flow controller from a larger cylinder. Addition rate is pre-determined and controlled automatically.Precise control of the addition rate is critical to manage the exotherm. A mass flow controller ensures a consistent, safe addition rate.
Mixing Magnetic or overhead mechanical stirring is effective.Baffled reactor with a specific impeller (e.g., pitched-blade turbine) is necessary.Ineffective mixing can lead to localized "hot spots" where the reaction rate accelerates uncontrollably, and localized high concentrations of chlorine, promoting side reactions. Baffles and appropriate impeller design ensure homogeneity.[5]
Work-up Large glass separatory funnels are used. Phase separation is done by eye.Work-up is performed in the reactor itself or a dedicated extraction vessel. Phase cuts are made carefully using sight glasses and level sensors.Handling large volumes of flammable and corrosive liquids requires engineered controls to minimize exposure and spillage risk.
Safety Performed in a fume hood. Standard PPE.Requires a process safety review (HAZOP). All equipment must be properly grounded to prevent static discharge.[6][7] Chlorine gas detectors and emergency shutdown systems are mandatory.The potential consequences of a failure (e.g., large chlorine release, fire) are much more severe. Engineered safety controls are non-negotiable.

Section 3: Troubleshooting Guide

Issue ObservedProbable Cause(s)Recommended Solution(s)
Low Yield of Product 1. Incomplete Reaction: Insufficient chlorine was added, or the reaction time was too short. 2. Loss During Work-up: Emulsions formed during washing steps, or product was lost during distillation. 3. Side Reactions: Conditions favored free-radical substitution.1. Monitor the reaction for the persistence of chlorine color. Use a slight molar excess (~5-10%) of chlorine. 2. For emulsions, add more brine to help break them. Ensure distillation is performed under appropriate vacuum to avoid thermal decomposition. 3. Ensure the reaction is run at low temperature (0-5°C) and completely shielded from UV light.[1]
Product is Dark or Discolored 1. Acidic Residue: Trace amounts of HCl remaining during distillation can cause decomposition. 2. Overheating: Distillation temperature was too high.1. Ensure the sodium bicarbonate wash is thorough and continues until all effervescence ceases.[2] 2. Use a good vacuum source to lower the boiling point of the product and distill at a lower temperature.
Presence of Allylic Chloride Impurities (e.g., 1-chloro-2-methyl-2-butene) 1. Free-Radical Conditions: The reaction was exposed to UV light or run at an elevated temperature.[1]1. Meticulously wrap the reaction vessel in foil. Maintain the internal temperature below 5°C throughout the chlorine addition. In extreme cases, a radical inhibitor could be added, but this is not standard for this procedure.
Difficult Phase Separation (Emulsion) 1. Agitation Too Vigorous: Shaking the separatory funnel too aggressively during washing steps.1. Use gentle, swirling inversions rather than vigorous shaking to mix the layers.[3] 2. Add a small amount of saturated brine solution, which can help break the emulsion by increasing the polarity of the aqueous phase.[2]

Section 4: Frequently Asked Questions (FAQs)

Q1: Why is an anhydrous, inert solvent like dichloromethane recommended? A1: It is crucial for two reasons. First, it dissolves the non-polar alkene reactant. Second, and more importantly, it minimizes the presence of nucleophiles other than the chloride ion.[1] If water is present, it can compete with the chloride ion in attacking the chloronium intermediate, leading to the formation of an undesired chlorohydrin byproduct (1-chloro-2-methyl-2-butanol).

Q2: What are the primary safety hazards associated with this synthesis at scale? A2: The two main hazards are chlorine gas and the flammability of the organic solvents and reagents. Chlorine is extremely toxic and corrosive.[8] All operations involving chlorine must be done in a well-ventilated area with continuous monitoring and appropriate scrubbing systems. The starting material and product are flammable liquids.[6][9] On a large scale, all equipment must be grounded to prevent ignition from static electricity.[7]

Q3: What analytical techniques are used to confirm the product's identity and purity? A3: The primary methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. GC-MS can separate the product from any impurities and provide the molecular weight. ¹H NMR and ¹³C NMR spectroscopy will confirm the exact structure of the this compound product.

Q4: Can this reaction be performed without a solvent? A4: While possible, it is not recommended, especially during scale-up. The solvent acts as a heat sink, helping to absorb the heat generated during the exothermic reaction and making temperature control easier.[5] Running the reaction neat would significantly increase the risk of a thermal runaway.

Visualization: Troubleshooting Workflow

G Start Problem Observed During Synthesis LowYield Low Yield Start->LowYield ImpureProduct Impure Product / Side Reactions Start->ImpureProduct WorkupIssue Work-up Issues (e.g., Emulsion) Start->WorkupIssue Cause_Incomplete Cause: Incomplete Reaction? LowYield->Cause_Incomplete Cause_Radical Cause: Allylic Chlorides Present? ImpureProduct->Cause_Radical Cause_Emulsion Cause: Emulsion during wash? WorkupIssue->Cause_Emulsion Solve_Incomplete Action: Use slight excess of Cl₂. Monitor for persistent color. Cause_Incomplete->Solve_Incomplete Yes Cause_Loss Cause: Loss during work-up? Cause_Incomplete->Cause_Loss No Solve_Loss Action: Optimize distillation. Use brine to break emulsions. Cause_Loss->Solve_Loss Solve_Radical Action: Ensure low temp (<5°C). Exclude all UV light (use foil). Cause_Radical->Solve_Radical Yes Cause_Decomp Cause: Product Discolored? Cause_Radical->Cause_Decomp No Solve_Decomp Action: Ensure thorough bicarb wash. Use high vacuum for distillation. Cause_Decomp->Solve_Decomp Solve_Emulsion Action: Use gentle inversions. Add brine to help separation. Cause_Emulsion->Solve_Emulsion

Caption: A decision-tree workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Managing Exothermic Reactions in Dichloro-2-methylbutane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for managing exothermic reactions during the synthesis of 1,2-dichloro-2-methylbutane and related chlorinated alkanes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into controlling these energetic reactions. Our focus is on ensuring procedural safety, maximizing yield, and maintaining product purity through a comprehensive understanding of the underlying chemical principles.

Understanding the Exothermicity of Dichlorination Reactions

The synthesis of this compound can be approached through several routes, most commonly via the chlorination of 2-methyl-2-butene or the free-radical chlorination of 2-methylbutane. Both pathways are inherently exothermic and require careful management to prevent thermal runaway.[1][2][3]

  • Chlorination of Alkenes: The addition of chlorine (Cl₂) across the double bond of an alkene, such as 2-methyl-2-butene, is a highly exothermic process.[4] The reaction proceeds through a cyclic chloronium ion intermediate, leading to the formation of the desired vicinal dichloride.[5][6]

  • Free-Radical Chlorination of Alkanes: The reaction of an alkane like 2-methylbutane with chlorine in the presence of UV light or heat initiates a free-radical chain reaction.[7][8] While this method can produce a mixture of chlorinated products, the abstraction of hydrogen atoms and subsequent reaction with chlorine are exothermic steps.[1][2][3]

A failure to adequately control the heat generated during these reactions can lead to a dangerous increase in temperature and pressure, a phenomenon known as thermal runaway.[9] This can result in side reactions, decreased yield, and, in severe cases, equipment failure and release of hazardous materials.[10][11]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific issues that may arise during the synthesis of this compound, providing actionable solutions based on established chemical principles.

Issue 1: Rapid, Uncontrolled Temperature Spike During Reagent Addition

  • Question: I am observing a sudden and significant increase in reaction temperature immediately after adding the chlorinating agent. How can I mitigate this?

  • Answer: This is a classic sign of an uncontrolled exothermic reaction. The rate of heat generation is exceeding the rate of heat removal by your cooling system.[12]

    Causality: The rapid addition of a reactive chlorinating agent to the substrate leads to a burst of simultaneous reactions, releasing a large amount of energy in a short period.

    Troubleshooting Protocol:

    • Stop Reagent Addition Immediately: This is the first and most critical step to prevent further heat generation.

    • Enhance Cooling: Ensure your cooling bath is at the target temperature and that there is good thermal contact with the reaction vessel. If using an ice bath, ensure it is a well-mixed slurry of ice and water.

    • Controlled Reagent Addition: Once the temperature is stable and back within the desired range, resume the addition of the chlorinating agent at a much slower, dropwise rate. Continuous monitoring of the internal reaction temperature is crucial.

    • Dilution: Consider diluting the reaction mixture with an appropriate inert solvent. This increases the thermal mass of the system, helping to absorb the heat generated and moderate the temperature rise.

    • Pre-cooling: Pre-cool both the reactor containing the substrate and the chlorinating agent before beginning the addition.

Issue 2: Formation of a Mixture of Isomeric Products

  • Question: My final product analysis shows the presence of multiple dichlorinated and monochlorinated isomers, not just this compound. What is causing this and how can I improve selectivity?

  • Answer: The formation of multiple products is a common issue in free-radical chlorination due to the statistical nature of hydrogen abstraction.[1][2]

    Causality: Chlorine radicals are highly reactive and not very selective, meaning they can abstract primary, secondary, and tertiary hydrogen atoms, leading to a mixture of products.[1][2] In the case of 2-methylbutane, this can lead to 1-chloro-2-methylbutane, 2-chloro-2-methylbutane, 2-chloro-3-methylbutane, and 1-chloro-3-methylbutane, which can then be further chlorinated.[1]

    Troubleshooting Protocol:

    • Optimize Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity of the chlorination reaction, favoring the abstraction of the most reactive hydrogen (tertiary in the case of 2-methylbutane).[8]

    • Use a More Selective Halogenating Agent: For more controlled chlorination, consider using N-chlorosuccinimide (NCS) in the presence of a radical initiator. NCS can provide a lower concentration of chlorine radicals, leading to greater selectivity.

    • Control Stoichiometry: Carefully controlling the molar ratio of the alkane to the chlorinating agent can influence the product distribution. Using a large excess of the alkane can favor monochlorination.[13]

    • Alternative Synthetic Route: If high purity of this compound is required, the addition of chlorine to 2-methyl-2-butene is a more direct and selective method.[14]

Issue 3: Reaction Stalls or Proceeds Very Slowly

  • Question: My reaction is not proceeding to completion, or the conversion rate is extremely low, even after an extended period. What could be the issue?

  • Answer: A stalled reaction can be due to several factors, including insufficient activation energy, reagent degradation, or the presence of inhibitors.

    Causality: Free-radical chlorinations require an initiation step, typically UV light or heat, to generate the initial chlorine radicals.[13] If the energy input is insufficient, the chain reaction will not propagate effectively. For alkene chlorination, very low temperatures can significantly slow down the reaction rate.

    Troubleshooting Protocol:

    • Verify Initiation Conditions (for free-radical chlorination):

      • UV Light: Check that the UV lamp is functioning correctly and is of the appropriate wavelength to initiate the reaction. Ensure the reaction vessel is made of a material that is transparent to the UV light (e.g., quartz or borosilicate glass).

      • Thermal Initiation: Confirm that the reaction temperature is high enough to cause homolytic cleavage of the chlorine-chlorine bond.

    • Check Reagent Purity: Impurities in the starting materials or solvent can sometimes act as radical scavengers or inhibitors, quenching the chain reaction. Ensure you are using reagents of appropriate purity.

    • Increase Temperature (for alkene chlorination): If the reaction is being conducted at a very low temperature to control the exotherm, a slight, controlled increase in temperature may be necessary to achieve a reasonable reaction rate.

    • Monitor for Inhibitors: Oxygen can act as a radical inhibitor in gas-phase chlorinations.[13] Purging the reaction setup with an inert gas like nitrogen or argon before starting the reaction can be beneficial.

Frequently Asked Questions (FAQs)

Q1: What are the best practices for scaling up the synthesis of this compound?

A1: Scaling up an exothermic reaction requires careful consideration of heat transfer.[10] As the reaction volume increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[10]

  • Pilot Scale Testing: Always perform the reaction on a smaller, pilot scale before moving to a larger scale.[12]

  • Heat Flow Calorimetry: Conduct reaction calorimetry studies to accurately determine the heat of reaction and the maximum rate of heat release.[12] This data is crucial for designing an adequate cooling system.

  • Semi-Batch Process: For larger scale reactions, a semi-batch process, where one reagent is added gradually to the other, is recommended to control the rate of heat generation.[10]

  • Emergency Planning: Have a clear plan for handling a thermal runaway, which may include an emergency quenching system or a method to rapidly cool the reactor.[12]

Q2: What are suitable quenching agents to stop a runaway chlorination reaction?

A2: A quenching agent is a substance that can be added to a reaction to rapidly stop it, typically by consuming one of the reactive species.[15] For chlorination reactions, a quenching agent that reacts quickly with excess chlorine is needed.

  • Sodium Thiosulfate (Na₂S₂O₃): A solution of sodium thiosulfate is a common and effective quenching agent for chlorine.

  • Sodium Sulfite (Na₂SO₃): Sodium sulfite also reacts rapidly with chlorine and can be used as a quenching agent.[16]

  • Ascorbic Acid: Ascorbic acid is another effective quenching agent for chlorine.[16][17]

Quenching AgentAdvantagesDisadvantages
Sodium Thiosulfate Readily available, effective.May require subsequent workup to remove salts.
Sodium Sulfite Effective for neutralizing chlorine.[16]Can affect the measurement of some organic byproducts.[16]
Ascorbic Acid Recommended for quenching prior to the analysis of many organic disinfection byproducts.[16][17]May degrade some specific byproducts.[16]

Q3: How can I effectively monitor the internal temperature of my reaction?

A3: Accurate and reliable temperature monitoring is critical for managing exothermic reactions.[12]

  • Thermocouple or Pt100 Probe: Use a calibrated thermocouple or a Pt100 resistance thermometer placed directly into the reaction mixture. This provides a much more accurate reading of the internal temperature than monitoring the temperature of the cooling bath.

  • Data Logging: Whenever possible, use a data logging system to continuously record the reaction temperature. This allows for the early detection of any unexpected temperature changes.

  • Redundant Probes: For larger or more critical reactions, consider using a second, independent temperature probe as a safety backup.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a decision-making workflow for managing a temperature excursion during the synthesis.

Exotherm_Management start Temperature Spike Detected stop_addition Immediately Stop Reagent Addition start->stop_addition enhance_cooling Enhance Cooling stop_addition->enhance_cooling temp_stable Is Temperature Stable and Decreasing? enhance_cooling->temp_stable resume_slowly Resume Addition Slowly with Monitoring temp_stable->resume_slowly Yes quench Initiate Emergency Quenching Protocol temp_stable->quench No end_safe Reaction Controlled resume_slowly->end_safe end_unsafe Reaction Terminated quench->end_unsafe

Caption: Decision workflow for managing a temperature spike.

References

Technical Support Center: Characterization of Unexpected Products in Reactions of 1,2-Dichloro-2-methylbutane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complex reactivity of 1,2-dichloro-2-methylbutane. This guide is designed for researchers, scientists, and drug development professionals who encounter unexpected products in their experiments with this versatile yet challenging substrate. Here, we move beyond textbook examples to provide in-depth troubleshooting advice, detailed analytical protocols, and a thorough mechanistic understanding of the side reactions that can occur. Our goal is to empower you to not only identify these unexpected products but also to control your reaction conditions to favor your desired outcome.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and unexpected results encountered during reactions with this compound. Each question is followed by a detailed explanation of the underlying chemistry and practical advice for troubleshooting.

FAQ 1: I am trying to synthesize an alkyne via double dehydrohalogenation with a strong base, but I'm isolating a complex mixture of vinyl chlorides. What is happening?

Answer: This is a common issue arising from the non-equivalent chlorine atoms in this compound. The substrate has a primary (C1) and a tertiary (C2) chloride, leading to two competing E2 elimination pathways for the first dehydrohalogenation.

  • Pathway A (Favored by non-bulky bases): Abstraction of the proton at C3 is sterically less hindered and leads to the more substituted, and thus more stable (Zaitsev product), vinyl chloride: 2-chloro-2-methyl-1-butene .

  • Pathway B (Favored by bulky bases): Abstraction of a proton from the methyl group at C2 is sterically more demanding but can be promoted by bulky bases, leading to the less substituted (Hofmann product) vinyl chloride: 1-chloro-2-methyl-1-butene .

The second E2 elimination to form the alkyne is often slower than the first, especially for the vinyl chloride intermediate where the remaining chlorine is on a vinylic carbon. This can lead to the accumulation of these vinyl chloride intermediates in your reaction mixture.

Troubleshooting:

  • Choice of Base: To favor a single vinyl chloride intermediate, carefully select your base. A non-bulky base like sodium amide (NaNH₂) will predominantly yield the Zaitsev product. A bulky base like potassium tert-butoxide may increase the proportion of the Hofmann product.

  • Reaction Conditions: To drive the reaction to the alkyne, use a significant excess of a very strong base (at least 2-3 equivalents of NaNH₂) and consider higher temperatures or longer reaction times.[1]

  • Analysis: Use Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify the isomeric vinyl chlorides. Their mass spectra will be very similar, but their retention times will differ. Confirmation of the exact isomer requires detailed NMR analysis.

FAQ 2: My dehalogenation reaction with zinc dust is sluggish and gives a poor yield of the expected alkene. What could be the issue?

Answer: Dehalogenation of vicinal dihalides with zinc is a heterogeneous reaction, and its efficiency is highly dependent on the activation of the zinc surface.[2] A sluggish reaction is often due to an oxide layer on the zinc, preventing it from reacting with the dichloride.

Troubleshooting:

  • Zinc Activation: Activate the zinc dust immediately before use. Common methods include washing with dilute HCl, followed by water, ethanol, and then ether, and drying under vacuum. Alternatively, a small amount of iodine or 1,2-dibromoethane can be used to activate the zinc in situ.

  • Solvent: The reaction is typically carried out in a polar aprotic solvent like THF or DMF to help dissolve the organozinc intermediates.

  • Temperature: Gentle heating can often initiate the reaction. However, be cautious, as the reaction can be exothermic once it starts.

  • Side Reactions: Incomplete reaction can lead to the presence of starting material. Also, depending on the reaction conditions, intermolecular reactions could potentially lead to dimerization products, though this is less common for vicinal dihalides which favor intramolecular elimination.

FAQ 3: I am observing a product with a mass corresponding to C5H6. What is this unexpected product?

Answer: A molecular formula of C5H6 from a reaction of this compound strongly suggests the formation of an enyne, specifically 2-methyl-1-buten-3-yne .[3][4][5] This can occur under strong basic conditions, particularly if a vinyl chloride intermediate undergoes a further elimination reaction.

The formation of 2-methyl-1-buten-3-yne likely proceeds through the formation of 1-chloro-2-methyl-1-butene (the Hofmann elimination product), which then undergoes a second elimination of HCl.

Characterization:

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak at m/z 66.

  • ¹H NMR: Expect signals for a terminal alkyne proton (-C≡C-H), vinylic protons (=CH₂), and a methyl group.

  • ¹³C NMR: Will show four distinct signals corresponding to the sp, sp², and sp³ hybridized carbons.

  • IR Spectroscopy: Look for characteristic peaks for a terminal alkyne C-H stretch (~3300 cm⁻¹), a C≡C stretch (~2100 cm⁻¹), and a C=C stretch (~1600 cm⁻¹).

In-Depth Mechanistic Analysis

To better understand the formation of these unexpected products, let's visualize the key reaction pathways.

Diagram 1: Competing E2 Elimination Pathways

E2_Competition cluster_start Starting Material cluster_pathA Pathway A (Zaitsev) cluster_pathB Pathway B (Hofmann) start This compound vinyl_A 2-chloro-2-methyl-1-butene start->vinyl_A -HCl vinyl_B 1-chloro-2-methyl-1-butene start->vinyl_B -HCl base_A Non-bulky base (e.g., NaNH2) base_B Bulky base (e.g., t-BuOK)

Caption: Competing E2 elimination pathways for this compound.

Diagram 2: Formation of Unexpected Enyne

Enyne_Formation start This compound vinyl_chloride 1-chloro-2-methyl-1-butene (Hofmann Product) start->vinyl_chloride -HCl enyne 2-methyl-1-buten-3-yne vinyl_chloride->enyne -HCl base1 Strong Base base2 Excess Strong Base

Caption: Proposed pathway for the formation of 2-methyl-1-buten-3-yne.

Experimental Protocols for Product Characterization

A crucial step in troubleshooting is the accurate identification of all components in your reaction mixture. Below are standardized protocols for the analysis of reaction products from this compound.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol is designed for the separation and preliminary identification of volatile products.

1. Sample Preparation:

  • Quench the reaction carefully with water and extract the organic components with a suitable solvent (e.g., diethyl ether or dichloromethane).
  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
  • Dilute a small aliquot of the crude organic extract in a volatile solvent suitable for GC-MS analysis (e.g., hexane or ethyl acetate).

2. GC-MS Parameters (Example):

  • Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is generally a good starting point.
  • Injector Temperature: 250 °C.
  • Oven Program:
  • Initial temperature: 40 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 200 °C.
  • Hold at 200 °C for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • MS Detector:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: m/z 35-300.

3. Data Analysis:

  • Compare the obtained mass spectra with a library database (e.g., NIST) for tentative identification.[4][6][7][8]
  • Note the retention times of all significant peaks for comparison with standards if available.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

For unambiguous identification of isomers, NMR is essential.

1. Sample Preparation:

  • Isolate the product of interest using preparative GC or fractional distillation.
  • Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

2. NMR Experiments:

  • ¹H NMR: Acquire a standard proton NMR spectrum. This will give information on the number of different proton environments and their splitting patterns.
  • ¹³C NMR: Acquire a proton-decoupled carbon-13 spectrum to determine the number of unique carbon atoms.
  • 2D NMR (COSY and HSQC): For complex mixtures or for definitive structural assignment, 2D NMR is highly recommended.
  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.
  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon.

3. Expected Spectral Features for Key Unexpected Products:

ProductKey ¹H NMR Features (Predicted)Key ¹³C NMR Features (Predicted)
2-chloro-2-methyl-1-butene Two singlets for the vinylic protons (~5.0-5.5 ppm), a quartet for the methylene group (~2.2 ppm), and a triplet for the methyl group (~1.1 ppm).Signals for two sp² carbons (~145 ppm and ~115 ppm), a quaternary sp³ carbon (~70 ppm), a methylene sp³ carbon (~35 ppm), and a methyl sp³ carbon (~12 ppm).
1-chloro-2-methyl-1-butene A singlet for the vinylic proton (~6.0 ppm), a multiplet for the methine proton (~2.5 ppm), and two doublets for the diastereotopic methyl groups (~1.0 ppm).Signals for two sp² carbons (~130 ppm and ~125 ppm), a methine sp³ carbon (~40 ppm), and two methyl sp³ carbons (~20 ppm).
2-methyl-1-buten-3-yne A singlet for the terminal alkyne proton (~3.0 ppm), two singlets for the vinylic protons (~5.5 ppm), and a singlet for the methyl group (~1.9 ppm).Signals for two sp carbons (~85 ppm and ~80 ppm), two sp² carbons (~130 ppm and ~120 ppm), and one sp³ carbon (~20 ppm).

References

Technical Support Center: Degradation Pathways of 1,2-Dichloro-2-Methylbutane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 1,2-dichloro-2-methylbutane. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to support your experimental work. Given that this compound is a vicinal chlorinated alkane, its degradation can proceed through several abiotic and biotic routes. Understanding these potential pathways is crucial for designing robust experiments and accurately interpreting your results.

Overview of Potential Degradation Pathways

This compound is a saturated five-carbon chain with chlorine atoms on adjacent primary and tertiary carbons. This structure allows for several potential degradation mechanisms, primarily centered around dehalogenation. The major pathways to consider are abiotic elimination and hydrolysis, as well as aerobic and anaerobic biodegradation. The following sections will delve into the specifics of these pathways in a question-and-answer format to address common challenges you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Abiotic Degradation Pathways

Question 1: What are the likely abiotic degradation pathways for this compound, and what products should I expect?

Answer: The two primary abiotic degradation pathways for this compound are elimination and hydrolysis.

  • Elimination (Dehydrochlorination): This is often the more favorable pathway, especially under basic conditions.[1][2] It involves the removal of a hydrogen atom and a chlorine atom from adjacent carbons to form an alkene. Due to the structure of this compound, two main elimination products are possible, governed by Zaitsev's rule, which favors the formation of the more substituted (and thus more stable) alkene.[2]

    • Major Product: 2-chloro-2-methyl-1-butene

    • Minor Product: 1-chloro-2-methyl-2-butene

    A subsequent elimination of the second chlorine atom can lead to the formation of dienes. The reaction proceeds via an E2 mechanism with a strong, non-nucleophilic base or an E1 mechanism under neutral or acidic conditions with heat.[3]

  • Hydrolysis: This involves the substitution of a chlorine atom with a hydroxyl group from water. The tertiary chlorine in this compound is more susceptible to hydrolysis via an SN1 mechanism due to the formation of a relatively stable tertiary carbocation intermediate.[4] The primary chlorine is much less reactive towards SN1 hydrolysis. The expected product would be 2-chloro-2-methyl-1-butanol. Further hydrolysis of the second chlorine is less likely under typical environmental conditions.

Question 2: My degradation experiment is showing unexpected alkene products. What could be the cause?

Answer: The formation of unexpected alkene isomers could be due to rearrangements of the carbocation intermediate formed during an E1 elimination reaction. While the tertiary carbocation is relatively stable, rearrangements can occur, leading to a different product distribution than predicted by Zaitsev's rule. To confirm this, you can try to favor the E2 mechanism by using a strong, non-nucleophilic base (e.g., potassium tert-butoxide) and aprotic solvent, which should minimize carbocation formation and give a more predictable product ratio.[3]

Question 3: How can I experimentally differentiate between elimination and hydrolysis products?

Answer: You can use a combination of chromatographic and spectroscopic techniques to identify your degradation products.

Analytical TechniqueExpected Observations for Elimination Products (Alkenes)Expected Observations for Hydrolysis Products (Alcohols)
Gas Chromatography-Mass Spectrometry (GC-MS) Distinct retention times for the different alkene isomers. The mass spectra will show molecular ion peaks corresponding to the loss of HCl and characteristic fragmentation patterns of alkenes.A later retention time than the parent compound due to increased polarity. The mass spectrum will show a molecular ion peak corresponding to the substitution of Cl with OH and fragmentation patterns indicative of an alcohol.
Infrared (IR) Spectroscopy Presence of C=C stretching peaks (around 1640-1680 cm⁻¹) and =C-H stretching peaks (above 3000 cm⁻¹).Absence of C=C peaks and the presence of a broad O-H stretching peak (around 3200-3600 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy Presence of signals in the alkene region (δ 4.5-6.5 ppm) in the ¹H NMR spectrum.Absence of alkene signals and the presence of a signal for the hydroxyl proton (variable chemical shift) in the ¹H NMR spectrum. The ¹³C NMR will show a signal for a carbon bonded to an oxygen (δ 50-90 ppm).

A detailed protocol for the analysis of similar halogenated alkanes can be found in the guide for 1,4-dichloro-2,2-dimethylbutane analysis.[5]

Section 2: Biotic Degradation Pathways

Question 4: What are the plausible microbial degradation pathways for this compound?

Answer: While specific studies on this compound are limited, we can infer potential pathways from the extensive research on the structurally similar 1,2-dichloroethane (1,2-DCA).[6][7][8][9] Both aerobic and anaerobic degradation are possible.

  • Aerobic Degradation: This pathway typically involves an initial oxidation step catalyzed by monooxygenase enzymes. This would be followed by dehalogenation. For 1,2-DCA, this leads to the formation of 2-chloroethanol, which is further metabolized.[8] A similar pathway could be proposed for this compound.

  • Anaerobic Degradation (Reductive Dechlorination): Under anaerobic conditions, this compound can serve as an electron acceptor. The primary mechanism is likely dichloroelimination, where both chlorine atoms are removed simultaneously to form an alkene.[10][11] This is a common pathway for vicinal dichlorinated alkanes and avoids the formation of more toxic intermediates like vinyl chloride.[9] Another possibility is hydrogenolysis, where chlorine atoms are sequentially replaced by hydrogen atoms.[10]

Question 5: I am not observing any degradation in my microbial cultures. What are some potential reasons?

Answer: Several factors could be inhibiting microbial degradation:

  • Toxicity of the Parent Compound or Intermediates: High concentrations of this compound or its degradation intermediates could be toxic to the microorganisms. Try running experiments with a range of lower concentrations.

  • Lack of Appropriate Microorganisms: The microbial consortium you are using may not possess the necessary enzymes for dehalogenation. Consider using enriched cultures from sites contaminated with chlorinated hydrocarbons or bioaugmentation with known dehalogenating bacteria.

  • Absence of Necessary Co-substrates or Electron Donors: Some microbial degradation pathways are co-metabolic, meaning the microorganisms require a primary substrate to produce the enzymes that fortuitously degrade the contaminant. For anaerobic degradation, a suitable electron donor (e.g., lactate, acetate) is essential.[12]

  • Unfavorable Environmental Conditions: Ensure that the pH, temperature, and redox potential of your culture medium are optimal for the target microbial activity.

Question 6: How can I confirm that the observed degradation is biotic and not abiotic?

Answer: To distinguish between biotic and abiotic degradation, you should always include the following controls in your experimental setup:

  • Sterile Control: A sample containing the same medium and this compound concentration as your experimental samples, but sterilized (e.g., by autoclaving) and without the microbial inoculum. Any degradation observed in this control can be attributed to abiotic processes.

  • No-Substrate Control: A sample with the microbial inoculum and medium but without this compound. This helps to monitor the background biological activity.

Comparing the degradation rate in your live cultures to the sterile controls will allow you to quantify the extent of biotic degradation.

Visualizing the Degradation Pathways

The following diagrams illustrate the proposed degradation pathways for this compound.

cluster_abiotic Abiotic Pathways cluster_biotic Biotic Pathways This compound This compound 2-chloro-2-methyl-1-butene 2-chloro-2-methyl-1-butene This compound->2-chloro-2-methyl-1-butene E1/E2 Elimination (Major) 1-chloro-2-methyl-2-butene 1-chloro-2-methyl-2-butene This compound->1-chloro-2-methyl-2-butene E1/E2 Elimination (Minor) 2-chloro-2-methyl-1-butanol 2-chloro-2-methyl-1-butanol This compound->2-chloro-2-methyl-1-butanol SN1 Hydrolysis Oxidized Intermediates Oxidized Intermediates This compound->Oxidized Intermediates Aerobic Oxidation (Monooxygenase) 2-methyl-1-butene 2-methyl-1-butene This compound->2-methyl-1-butene Anaerobic Dichloroelimination Further Metabolism Further Metabolism Oxidized Intermediates->Further Metabolism 2-methyl-1-butene->Further Metabolism start Start: Hypothesis of Degradation Pathway exp_setup Experimental Setup (Biotic & Abiotic Controls) start->exp_setup sampling Time-Course Sampling exp_setup->sampling analysis Analytical Chemistry (GC-MS, HPLC, NMR, IC) sampling->analysis data_interp Data Interpretation (Kinetics, Product ID) analysis->data_interp pathway_confirm Pathway Confirmation data_interp->pathway_confirm

References

Validation & Comparative

A Comparative Guide to the Synthesis of 1,2-Dichloro-2-Methylbutane for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of validated synthesis methods for 1,2-dichloro-2-methylbutane, a vicinal dihalide with applications in organic synthesis and as a building block in drug development. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system. This document is intended for researchers, scientists, and professionals in drug development who require a robust understanding of synthetic pathways to this target molecule.

Introduction: The Significance of Vicinal Dichlorides

Vicinal dihalides, compounds bearing halogen atoms on adjacent carbons, are versatile intermediates in organic chemistry.[1] They serve as precursors for the synthesis of alkynes through double dehydrohalogenation, epoxides, and other valuable functional groups.[2] The target molecule, this compound (CAS No: 23010-04-0)[3], is a chiral chlorinated hydrocarbon whose synthesis requires careful consideration of starting materials and reaction conditions to ensure high yield and purity. This guide will compare the most viable synthetic routes, focusing on precursor selection, reaction mechanism, and process efficiency.

Method 1: Electrophilic Chlorination of 2-Methyl-2-Butene (Preferred Method)

The most direct and high-yielding route to this compound is the electrophilic addition of chlorine to 2-methyl-2-butene. This trisubstituted alkene is symmetrical with respect to the double bond, which elegantly circumvents issues of regioselectivity, leading to a single constitutional product.

Mechanistic Insight: The Chloronium Ion Pathway

The reaction proceeds via an electrophilic addition mechanism. The electron-rich π-bond of the alkene attacks a chlorine molecule. Although Cl₂ is nonpolar, its proximity to the alkene induces a dipole, making one chlorine atom electrophilic. This leads to the formation of a bridged, three-membered ring intermediate known as a chloronium ion. The reaction is completed when a chloride ion attacks the chloronium ion from the face opposite the bridge (anti-addition), opening the ring to form the vicinal dichloride. This anti-addition is a key stereochemical feature of the reaction.

Caption: Mechanism of electrophilic chlorination of an alkene.

Synthesis Protocols

Two primary protocols are presented: the traditional approach using chlorine gas and a modern, photocatalytic method offering improved safety and efficiency.

Protocol 1A: Traditional Dichlorination

This method involves the direct addition of chlorine gas to the alkene in an inert solvent.

Experimental Protocol:

  • Setup: In a fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube extending below the surface of the solvent, and a reflux condenser topped with a drying tube (e.g., filled with CaCl₂).

  • Reaction Mixture: Dissolve 2-methyl-2-butene (1.0 mol) in 250 mL of a dry, inert solvent such as dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) and cool the flask in an ice bath (0-5 °C).

  • Chlorine Addition: Slowly bubble chlorine gas (Cl₂) through the stirred solution. The reaction is exothermic and the rate of addition should be controlled to maintain the temperature below 10 °C.

  • Monitoring: The reaction can be monitored by the disappearance of the yellow-green color of the chlorine gas. Continue the addition until a faint yellow color persists, indicating a slight excess of chlorine.

  • Workup: Once the reaction is complete, bubble nitrogen gas through the solution to remove any excess dissolved chlorine.

  • Purification: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 100 mL of 5% aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any residual HCl, and then with 100 mL of saturated sodium chloride (brine) solution. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation under reduced pressure.

Protocol 1B: Photocatalytic Dichlorination using FeCl₃

Recent advancements have demonstrated that vicinal dichlorination can be achieved with high efficiency using ferric (III) chloride as the chlorine source under visible light irradiation.[2][4] This method avoids the use of hazardous chlorine gas.

Experimental Protocol:

  • Setup: In a Schlenk flask equipped with a magnetic stir bar, add 2-methyl-2-butene (0.5 mmol) and ferric (III) chloride hexahydrate (FeCl₃·6H₂O, 1.0 mmol).

  • Solvent: Add 8 mL of a suitable solvent, such as acetonitrile (CH₃CN).

  • Reaction Conditions: Seal the flask and purge with an inert gas (e.g., Argon). Place the flask approximately 5-10 cm from a visible light source (e.g., a 75W, 420 nm LED lamp) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC). Reactions are typically complete within 10-12 hours.

  • Workup: Upon completion, quench the reaction with water and extract the product with diethyl ether or ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The residue can be purified by flash column chromatography on silica gel to yield pure this compound. While specific yields for this compound are not detailed in the literature, similar reactions on other alkenes have achieved yields of up to 94%.[2]

Caption: General workflow for the synthesis of this compound.

Method 2: Electrophilic Chlorination of 2-Methyl-1-Butene

An alternative precursor is the unsymmetrical alkene, 2-methyl-1-butene. While commercially available, its use introduces the challenge of regioselectivity, which can lead to a mixture of products, complicating purification and reducing the overall yield of the desired compound.

Mechanistic Insight: Regioselectivity and Markovnikov's Rule

When an unsymmetrical alkene reacts with an electrophile, the reaction can potentially yield two different constitutional isomers (regioisomers). In the case of an ionic electrophilic addition, the reaction typically follows Markovnikov's Rule . This rule states that the electrophile (in this case, the first chlorine atom forming the chloronium ion) adds to the carbon of the double bond that has more hydrogen atoms. The subsequent nucleophilic attack by the chloride ion occurs at the more substituted carbon, as this carbon can better stabilize the partial positive charge that develops during the ring-opening of the chloronium ion intermediate.

For 2-methyl-1-butene, the initial addition would favor the formation of a chloronium ion where the subsequent attack by Cl⁻ at the tertiary carbon (C2) is preferred over the primary carbon (C1). This leads to the desired product, this compound, as the major regioisomer. However, the formation of the other regioisomer, 2,3-dichloro-2-methylbutane, can still occur as a minor product, especially if reaction conditions favor a radical pathway where selectivity is less pronounced.

Comparative Analysis

The choice of starting material is the most critical decision in this synthesis. Below is a comparison of the two primary methods.

FeatureMethod 1: 2-Methyl-2-ButeneMethod 2: 2-Methyl-1-Butene
Starting Material Symmetrical trisubstituted alkeneUnsymmetrical trisubstituted alkene
Regioselectivity Not applicable; yields a single constitutional product.A significant factor. The major product is this compound (Markovnikov), but side products are likely.
Expected Purity High, before purification.Lower, due to the formation of regioisomers, requiring more rigorous purification.
Potential Yield High. Photocatalytic methods on similar substrates report excellent yields.[2]Lower effective yield of the target molecule due to product mixture.
Simplicity More straightforward due to a cleaner reaction profile.More complex due to the need to separate isomers.

Conclusion and Recommendation

For the synthesis of this compound, the electrophilic chlorination of 2-methyl-2-butene is the unequivocally superior method . It avoids the formation of regioisomers, which simplifies the purification process and maximizes the yield of the desired product.

While the traditional method of using chlorine gas is effective, the photocatalytic approach using FeCl₃ offers a safer, more controlled, and potentially higher-yielding alternative suitable for modern research laboratories.[2][4] The synthesis from 2-methyl-1-butene is a viable but less efficient alternative that should only be considered if the preferred starting material is unavailable. The successful synthesis relies on a firm grasp of the underlying electrophilic addition mechanism and careful execution of the purification protocol to isolate the target compound.

References

A Senior Application Scientist's Guide to GC-MS Analysis of 1,2-Dichloro-2-methylbutane Reaction Products: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals engaged in drug development and fine chemical synthesis, the precise characterization of reaction mixtures is paramount. The halogenated alkane, 1,2-dichloro-2-methylbutane, serves as a versatile precursor, susceptible to a variety of transformations. Understanding the product distribution of its reactions is critical for optimizing yields, minimizing byproducts, and ensuring the synthesis of the desired target molecules. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other key analytical techniques for the analysis of reaction products derived from this compound. We will delve into the causality behind experimental choices, provide actionable protocols, and present supporting data to empower you in your analytical endeavors.

The Chemistry of this compound: Predicting Reaction Outcomes

This compound is a vicinal dihalide, meaning it possesses halogen atoms on adjacent carbon atoms. This structural motif dictates its reactivity, particularly in the presence of bases, where it is prone to undergo elimination reactions. The primary transformation to anticipate is dehydrohalogenation, the removal of a hydrogen and a halogen atom from adjacent carbons to form a double bond. Given the presence of two chlorine atoms, a twofold elimination can occur.

Dehydrohalogenation with a Strong Base:

Treatment of a vicinal dihalide with a strong base, such as sodium amide (NaNH₂) or potassium hydroxide (KOH), typically leads to a twofold elimination of hydrogen halide (HX), resulting in the formation of an alkyne.[1][2] The reaction proceeds through a vinylic halide intermediate.[3][4]

For this compound, the expected major product from a double dehydrohalogenation would be 2-methyl-1-buten-3-yne or more likely, through rearrangement, the more stable internal alkyne, 2-pentyne , if the reaction conditions allow for isomerization. A single elimination would yield a mixture of chloroalkene isomers, such as 1-chloro-2-methyl-2-butene and 2-chloro-2-methyl-1-butene .

Substitution reactions with various nucleophiles are also possible, though elimination is often favored with strong, sterically hindered bases. The choice of base, solvent, and temperature will significantly influence the product distribution.

GC-MS: The Gold Standard for Volatile Product Analysis

Given the volatile nature of the expected alkene, alkyne, and chloroalkene products, Gas Chromatography-Mass Spectrometry (GC-MS) stands out as the premier analytical technique for both qualitative and quantitative analysis.[5] The separation power of gas chromatography combined with the definitive identification capabilities of mass spectrometry provides an unparalleled level of detail for complex reaction mixtures.

Experimental Protocol: GC-MS Analysis

This protocol outlines a robust method for the analysis of a reaction mixture from the dehydrohalogenation of this compound.

1. Sample Preparation:

  • Quench the reaction mixture by adding a suitable reagent (e.g., water or a dilute acid) to neutralize any remaining base.

  • Extract the organic products into a volatile, water-immiscible solvent such as diethyl ether or dichloromethane.

  • Wash the organic layer with brine to remove any residual water-soluble impurities.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Carefully filter or decant the dried organic solution.

  • If necessary, dilute the sample to an appropriate concentration (typically in the low ppm range) for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: A non-polar or semi-polar capillary column is recommended for the separation of hydrocarbons and their halogenated derivatives. A suitable choice would be a DB-5ms (5% phenyl-methylpolysiloxane) or HP-5ms column (30 m length, 0.25 mm internal diameter, 0.25 µm film thickness).

  • Injection: 1 µL of the prepared sample in split mode (e.g., 50:1 split ratio) to prevent column overloading.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase at 10 °C/min to 200 °C.

    • Hold: Maintain at 200 °C for 5 minutes.

  • Transfer Line Temperature: 280 °C.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 35-300.

Data Interpretation: Identifying the Products

The identification of reaction products is achieved by a combination of retention time data and mass spectral fragmentation patterns.

  • Retention Time: The retention time of each separated component is compared to that of authentic standards if available, or to published retention indices from databases like the NIST Chemistry WebBook.[6][7] For example, the NIST database contains retention index data for various chlorinated butanes and butenes.[3][4][8]

  • Mass Spectrum: The mass spectrum of each peak is compared to spectral libraries (e.g., NIST, Wiley). Key features to look for in the mass spectra of chlorinated compounds include:

    • Isotope Peaks: The presence of chlorine is readily identified by the characteristic M+2 peak, which is approximately one-third the intensity of the molecular ion peak (M+) due to the natural abundance of the ³⁷Cl isotope.

    • Fragmentation Patterns: The fragmentation of the molecular ion provides structural information. For alkanes and alkenes, fragmentation often occurs at branched points to form stable carbocations.[9][10][11][12] The loss of a chlorine atom (M-35 or M-37) is also a common fragmentation pathway.

Below is a DOT script generating a diagram of the GC-MS analytical workflow.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis ReactionMixture Reaction Mixture Quenching Quenching ReactionMixture->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying Extraction->Drying Dilution Dilution Drying->Dilution Injector Injector (250°C) Dilution->Injector 1 µL Injection GC_Column GC Column (Temperature Programmed) Injector->GC_Column MS_Detector MS Detector (EI, 70eV) GC_Column->MS_Detector Chromatogram Total Ion Chromatogram MS_Detector->Chromatogram MassSpectra Mass Spectra of Peaks Chromatogram->MassSpectra LibrarySearch Library Search (NIST/Wiley) MassSpectra->LibrarySearch Identification Product Identification LibrarySearch->Identification

Caption: Experimental workflow for GC-MS analysis of reaction products.

Comparative Analysis: GC-MS vs. Alternative Techniques

While GC-MS is a powerful tool, a comprehensive understanding of the analytical landscape requires a comparison with other techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on volatility and polarity, followed by mass-based detection.[13]Separation based on polarity, using a liquid mobile phase.[5]Non-destructive analysis based on the magnetic properties of atomic nuclei.[5]
Applicability Ideal for volatile and thermally stable compounds like small alkenes, alkynes, and haloalkanes.[14]Suitable for a wider range of compounds, including non-volatile and thermally labile molecules. However, separation of nonpolar isomers can be challenging.[14]Provides detailed structural information for all soluble components in the reaction mixture.
Sensitivity Very high (picogram to femtogram range).High (nanogram to microgram range).Relatively low (microgram to milligram range).[15]
Sample Preparation Requires extraction into a volatile solvent; derivatization may be needed for polar compounds.Sample is dissolved in the mobile phase; filtration is often required.Minimal sample preparation; the reaction mixture can often be analyzed directly in a suitable deuterated solvent.[16]
Quantitative Analysis Excellent for quantification with the use of internal or external standards.[17]Good for quantification, but requires calibration curves for each analyte.Excellent for quantitative analysis (qNMR) without the need for identical standards, using a certified internal standard.[18]
Structural Information Provides molecular weight and a fragmentation "fingerprint" for structural elucidation.[9]Primarily provides retention time for identification; coupling with MS (LC-MS) is needed for structural information.Provides a detailed map of the molecule's carbon-hydrogen framework and connectivity, enabling unambiguous structure determination.[19]
Drawbacks Not suitable for non-volatile or thermally labile compounds. Potential for on-column reactions or degradation.Separation of nonpolar, structurally similar isomers can be difficult.Lower sensitivity compared to MS-based techniques. Complex spectra for mixtures can be challenging to interpret.
Causality in Method Selection:
  • For rapid screening and identification of volatile products: GC-MS is the method of choice due to its high sensitivity and the availability of extensive mass spectral libraries for compound identification.

  • For analyzing reaction mixtures containing non-volatile byproducts or starting materials: HPLC would be a more suitable primary technique. However, for the expected products of this compound elimination, HPLC offers limited advantages.

  • For unambiguous structure elucidation of novel products and quantitative analysis without product isolation: NMR, particularly quantitative NMR (qNMR), is unparalleled. It provides a direct measure of the molar ratio of components in a mixture.[9][16] However, its lower sensitivity may be a limitation for trace impurity analysis.

Below is a DOT script providing a logical relationship diagram for selecting an analytical technique.

Analytical_Technique_Selection Start Analyze Reaction Products of This compound Question1 Are the expected products volatile and thermally stable? Start->Question1 Question4 Are non-volatile byproducts or starting materials present? Question1->Question4 No GCMS Primary Technique: GC-MS Question1->GCMS Yes Question2 Is unambiguous structural elucidation of novel products required? Question3 Is high sensitivity for trace components critical? Question2->Question3 No NMR Complementary Technique: NMR Question2->NMR Yes Question3->NMR No End Comprehensive Analysis Question3->End Yes HPLC Consider HPLC Question4->HPLC Yes Question4->End No GCMS->Question2 NMR->End HPLC->End

Caption: Decision tree for analytical technique selection.

Conclusion: An Integrated Approach for Comprehensive Analysis

For the comprehensive analysis of reaction products from this compound, an integrated approach leveraging the strengths of multiple techniques is recommended. GC-MS serves as the primary tool for the separation and identification of volatile products, offering excellent sensitivity and robust library matching capabilities. When novel or unexpected products are formed, NMR spectroscopy is indispensable for unambiguous structural elucidation. For quantitative analysis, both GC-MS with appropriate calibration and qNMR provide reliable results, with the choice often depending on the required sensitivity and the availability of standards. By understanding the underlying principles and the specific advantages of each technique, researchers can confidently and accurately characterize their reaction outcomes, accelerating the pace of discovery and development.

References

A Researcher's Guide to Differentiating Dichlorobutane Isomers Using Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and chemical synthesis, the unambiguous identification of structural isomers is a foundational requirement for quality control, reaction monitoring, and regulatory compliance. The dichlorobutane isomers (C₄H₈Cl₂), with a molecular weight of 127.01 g/mol , present a classic analytical challenge.[1][2] Although they share the same chemical formula, their distinct atomic arrangements lead to unique physicochemical properties and, critically, different spectroscopic fingerprints.

This guide provides an in-depth comparative analysis of the dichlorobutane isomers using the principal techniques of modern analytical chemistry: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Moving beyond a simple data repository, this document explains the causal relationships between molecular structure and spectral output, provides field-tested experimental protocols, and offers a logical framework for confident isomer differentiation.

The Isomers in Focus

The primary structural isomers of dichlorobutane, each presenting a unique analytical puzzle, are illustrated below. Understanding these structural differences is the key to interpreting the subsequent spectroscopic data.

G cluster_isomers Dichlorobutane Isomers (C₄H₈Cl₂) 1,1-Dichlorobutane 1,1-Dichlorobutane (CH₃CH₂CH₂CHCl₂) 1,2-Dichlorobutane 1,2-Dichlorobutane (CH₃CH₂CHClCH₂Cl) 1,3-Dichlorobutane 1,3-Dichlorobutane (CH₃CHClCH₂CH₂Cl) 1,4-Dichlorobutane 1,4-Dichlorobutane (ClCH₂CH₂CH₂CH₂Cl) 2,2-Dichlorobutane 2,2-Dichlorobutane (CH₃CH₂CCl₂CH₃) 2,3-Dichlorobutane 2,3-Dichlorobutane (CH₃CHClCHClCH₃)

Caption: Structural representations of the primary dichlorobutane isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Framework

NMR spectroscopy is arguably the most powerful technique for distinguishing between these isomers, as it provides a detailed map of the hydrogen (¹H) and carbon (¹³C) atomic frameworks. The chemical environment of each nucleus dictates its resonance frequency (chemical shift), offering a high-resolution view of molecular connectivity.[3]

¹H NMR Spectroscopy: Unraveling Proton Environments

Proton NMR excels at differentiation through three key observables:

  • Number of Signals: Corresponds to the number of non-equivalent sets of protons.

  • Integration Ratio: The area under each signal is proportional to the number of protons it represents.[4]

  • Splitting Pattern (Multiplicity): The n+1 rule dictates that a signal is split into n+1 peaks by n neighboring, non-equivalent protons.[4]

The electronegative chlorine atoms exert a strong deshielding effect, causing protons on the same carbon (geminal) or adjacent carbons (vicinal) to shift downfield (to a higher ppm value). This effect is the primary driver of the spectral differences summarized below.

Table 1: Comparative ¹H NMR Data for Dichlorobutane Isomers

Isomer Number of Signals Expected Integration Ratio Key Differentiating Features & Approximate Chemical Shifts (δ, ppm)
1,1-Dichlorobutane 4 3:2:2:1 A distinct triplet around 5.7 ppm for the unique CHCl₂ proton.
1,2-Dichlorobutane 4 3:2:2:1 Complex multiplets between 3.6-4.1 ppm for the two CH-Cl protons.[5]
1,3-Dichlorobutane 4 3:2:2:1 Two distinct downfield regions: one multiplet near 4.3 ppm (CH-Cl) and another near 3.7 ppm (CH₂-Cl).[6]
1,4-Dichlorobutane 2 1:1 (or 4:4) Highly symmetric. Two signals: a multiplet around 3.6 ppm (-CH₂Cl) and another around 2.0 ppm (-CH₂-).
2,2-Dichlorobutane 3 3:3:2 No signals above 3 ppm. A quartet around 2.1 ppm and two triplets for the methyl groups.[7]
2,3-Dichlorobutane 2 3:1 (or 6:2) A multiplet for the two equivalent CHCl protons around 4.1-4.2 ppm and a doublet for the two equivalent methyl groups around 1.6 ppm.[8] Note: The spectrum can be complex due to diastereomers (meso vs. racemic).[9]

Note: Chemical shifts are approximate and can vary with the solvent and spectrometer frequency.

¹³C NMR Spectroscopy: A Count of Carbon Environments

Proton-decoupled ¹³C NMR simplifies the analysis by providing a single peak for each unique carbon environment.[10] This makes it an excellent tool for quickly assessing molecular symmetry. The carbon atom directly bonded to chlorine is significantly deshielded, appearing furthest downfield.[11]

Table 2: Comparative ¹³C NMR Data for Dichlorobutane Isomers

Isomer Number of Unique Carbon Signals Key Differentiating Features
1,1-Dichlorobutane 4 Four distinct signals. The CHCl₂ carbon will be significantly downfield.
1,2-Dichlorobutane 4 Four distinct signals, with two downfield signals for the carbons bonded to chlorine.[12]
1,3-Dichlorobutane 4 Four distinct signals.[6]
1,4-Dichlorobutane 2 Highly symmetric, showing only two signals for the two unique carbon types.[13]
2,2-Dichlorobutane 4 Four signals, including a highly deshielded quaternary carbon (CCl₂) signal.[14]

| 2,3-Dichlorobutane | 2 | Due to symmetry, only two signals are observed for the racemic and meso forms. |

Experimental Protocol: NMR Spectroscopy

The causality behind this protocol is to ensure a homogeneous sample in a magnetically transparent medium, allowing for high-resolution data acquisition referenced to a universal standard.

G cluster_workflow NMR Sample Preparation & Acquisition Workflow prep 1. Sample Prep ~15mg sample in ~0.7mL CDCl₃ with TMS dissolve 2. Dissolution Vortex/sonicate to ensure homogeneity prep->dissolve transfer 3. Transfer Pipette solution into a clean NMR tube dissolve->transfer acquire 4. Acquisition Place in spectrometer (e.g., 400 MHz) transfer->acquire process 5. Data Processing Fourier Transform, phasing, baseline correction acquire->process analyze 6. Analysis Integrate signals, identify shifts & coupling process->analyze

Caption: Standard workflow for NMR analysis of liquid samples.

  • Sample Preparation : Dissolve approximately 10-20 mg of the dichlorobutane isomer in ~0.7 mL of deuterated chloroform (CDCl₃).[3] The use of a deuterated solvent is critical to avoid a large interfering solvent signal in the ¹H NMR spectrum.[4]

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) to serve as an internal reference, setting the 0.00 ppm mark.[10][15]

  • Transfer : Using a clean pipette, transfer the solution into a high-quality 5 mm NMR tube.

  • Instrumentation : Utilize a 400 MHz or higher field NMR spectrometer for optimal signal dispersion.

  • ¹H NMR Acquisition : Acquire the spectrum with a 90° pulse width. A relaxation delay of at least 5 seconds is recommended to ensure accurate signal integration. Typically, 16-32 scans are sufficient for a clean spectrum.[3]

  • ¹³C NMR Acquisition : Acquire a proton-decoupled spectrum. A relaxation delay of 2-5 seconds is typically used. A larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.[3]

  • Data Processing : Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. While all isomers will show C-H stretching and bending vibrations, the key differentiators lie in the C-Cl stretching region and the overall "fingerprint region."[15][16]

Table 3: Comparative IR Data for Dichlorobutane Isomers

Isomer C-H Stretch (cm⁻¹) C-Cl Stretch (cm⁻¹) Key Differentiating Features
All Isomers ~2850 - 3000 ~600 - 800 All isomers show strong alkane C-H stretching and bending absorptions.[16]
1,1-Dichlorobutane ~2960, 2875 ~690, 630 The presence of the CHCl₂ group gives a characteristic pattern.
1,2-Dichlorobutane ~2970, 2880 ~730, 660 The pattern will differ from isomers with only primary or secondary chlorides.
1,3-Dichlorobutane ~2965, 2870 ~740, 640 A complex fingerprint region due to the mix of primary and secondary C-Cl bonds.[17][18]
1,4-Dichlorobutane ~2960, 2870 ~725 A relatively simpler spectrum due to its symmetry.
2,2-Dichlorobutane ~2980, 2880 ~780, 600 The C-Cl stretches are influenced by the geminal dichloro substitution.
2,3-Dichlorobutane ~2975, 2880 ~680, 620 The spectrum is sensitive to the stereochemistry (meso vs. racemic).[19]

Note: Wavenumbers are approximate. The fingerprint region (400-1500 cm⁻¹) is unique for each compound and best used for comparison against a reference spectrum.[15]

Experimental Protocol: IR Spectroscopy (Neat Liquid Film)

This method is chosen for its simplicity and because it analyzes the pure compound without solvent interference.

  • Sample Application : Place a single small drop of the neat liquid dichlorobutane isomer onto the surface of a polished potassium bromide (KBr) or sodium chloride (NaCl) salt plate.

  • Film Creation : Carefully place a second salt plate on top of the first, creating a thin, uniform liquid film between the plates.[3]

  • Data Acquisition : Mount the salt plates in the spectrometer's sample holder.

  • Measurement : Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty salt plates must be taken first and automatically subtracted from the sample spectrum by the instrument software to remove atmospheric (CO₂, H₂O) and plate absorptions.[10]

Mass Spectrometry (MS): The Molecular Blueprint and Its Fragments

In Electron Ionization (EI) Mass Spectrometry, molecules are bombarded with high-energy electrons, causing ionization to form a molecular ion (M⁺˙) and subsequent fragmentation into smaller, charged pieces.[20][21] The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z). It provides two critical pieces of information:

  • Molecular Weight : From the molecular ion peak.

  • Structural Information : From the unique fragmentation pattern.

A key feature for all dichlorobutanes is the isotopic signature of chlorine. Chlorine exists as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in a roughly 3:1 ratio. Therefore, any fragment containing one chlorine atom will appear as a pair of peaks (M and M+2) separated by 2 m/z units, with a ~3:1 intensity ratio.[20][22]

Fragmentation Patterns: The Telltale Clues

The fragmentation of the molecular ion is not random; it is governed by the formation of the most stable carbocations. This principle is the cornerstone of differentiating the isomers. For example, isomers that can easily form secondary carbocations will show fragmentation pathways that are less favorable for isomers that can only form primary carbocations.[20]

Table 4: Comparative Mass Spectrometry Data for Dichlorobutane Isomers (70 eV EI)

Isomer Molecular Ion (m/z) Base Peak (m/z) Key Fragment Ions (m/z) & Proposed Fragments
1,1-Dichlorobutane 126/128/130 (weak) 63 91/93 ([M-Cl]⁺), 63 ([C₂H₄³⁵Cl]⁺), 56 ([C₄H₈]⁺˙)[20][23]
1,2-Dichlorobutane 126/128/130 (weak) 77 90/92 ([M-HCl]⁺˙), 77/79 ([C₃H₆³⁷Cl]⁺/[C₃H₆³⁵Cl]⁺), 62/64, 55[12][20]
1,3-Dichlorobutane 126/128/130 (weak) 63 90/92 ([M-HCl]⁺˙), 75/77, 63 ([C₂H₄³⁵Cl]⁺), 55[17][20]
1,4-Dichlorobutane 126/128/130 (weak) 55 90/92 ([M-HCl]⁺˙), 62/64, 55 ([C₄H₇]⁺)[20][24][25]
2,2-Dichlorobutane 126/128/130 (weak) 91 91/93 ([M-Cl]⁺), 63/65, 56, 55[20][26]
2,3-Dichlorobutane 126/128/130 (weak) 90 90/92 ([M-HCl]⁺˙), 63/65, 55[20][27]

Note: Relative abundances can vary between instruments. The base peak is the most intense peak in the spectrum.[20]

G M [Cl-CH₂(CH₂)₂CH₂-Cl]⁺˙ m/z 126/128 F1 [CH₂(CH₂)₂CH₂-Cl]⁺ m/z 91/93 Loss of •Cl M->F1 F2 [C₄H₈]⁺˙ m/z 56 Loss of HCl M->F2 F3 [C₄H₇]⁺ m/z 55 Loss of •Cl & HCl F2->F3 Loss of •H

Caption: Simplified fragmentation of 1,4-dichlorobutane.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method as it separates the components of a mixture before introducing them into the mass spectrometer, making it ideal for analyzing isomer purity.

  • Sample Preparation : Dilute the dichlorobutane isomer in a volatile solvent like dichloromethane or methanol to a concentration of approximately 1 µg/mL.[20]

  • Gas Chromatography (GC) Conditions :

    • Injector : Use a split/splitless injector in split mode (e.g., 50:1 split ratio) at 250 °C to handle the concentrated sample.[20]

    • Column : A non-polar 30 m x 0.25 mm ID capillary column is a logical choice for separating isomers based on boiling point differences.[20]

    • Carrier Gas : Use Helium at a constant flow of 1 mL/min.[20]

    • Oven Program : Start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C. This temperature program ensures separation of volatile isomers.[20]

  • Mass Spectrometry (MS) Conditions :

    • Ionization Mode : Electron Ionization (EI) at a standard energy of 70 eV.[20]

    • Ion Source Temperature : 230 °C.[20]

    • Mass Range : Scan from m/z 25 to 150 to cover the molecular ion and all expected fragments.[20]

Conclusion: A Multi-faceted Approach to Isomer Identification

No single spectroscopic technique tells the whole story. The definitive identification of dichlorobutane isomers is best achieved by synthesizing data from multiple analytical methods. ¹H and ¹³C NMR provide the most detailed structural map, IR spectroscopy offers a rapid functional group assessment, and Mass Spectrometry gives molecular weight and fragmentation clues that reveal connectivity. By understanding the principles behind each technique and how the unique structure of each isomer influences the spectral output, researchers can confidently and accurately distinguish between these closely related compounds. This integrated approach forms a self-validating system, ensuring the scientific integrity of any subsequent research or development.

References

A Comparative Guide to Dichlorinated Alkane Isomers for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, or drug development professional, the selection of appropriate reagents and building blocks is paramount to synthetic success. Dichlorinated alkanes, while seemingly simple, exist as a variety of structural isomers, each possessing unique physicochemical properties and reactivity profiles. A nuanced understanding of these differences is critical for optimizing reaction conditions, predicting outcomes, and ensuring the purity of target molecules. This guide provides an in-depth comparative analysis of common dichlorinated alkane isomers, supported by experimental data and established chemical principles, to empower you in making informed decisions in your research endeavors.

Understanding the Isomeric Landscape of Dichlorinated Alkanes

Dichlorinated alkanes are saturated hydrocarbons in which two hydrogen atoms are substituted by chlorine atoms. The constitutional isomerism in these compounds arises from two main factors: the carbon skeleton of the parent alkane and the position of the two chlorine atoms on that skeleton.[1] For instance, the chlorination of propane can lead to four distinct dichlorinated isomers: 1,1-dichloropropane, 1,2-dichloropropane, 1,3-dichloropropane, and 2,2-dichloropropane.[1] Similarly, butane can form six different dichlorinated isomers.[2]

This guide will focus on a comparative study of the isomers of dichloropropane and dichlorobutane as representative examples to illustrate the key differences in their properties and performance.

Comparative Physicochemical Properties

The seemingly subtle differences in the placement of chlorine atoms on an alkane backbone lead to significant variations in physical properties such as boiling point and dipole moment. These properties are crucial for considerations in reaction setup, solvent selection, and purification processes.

Boiling Points: The Influence of Structure and Polarity

The boiling points of dichlorinated alkane isomers are influenced by the overall molecular shape and the net dipole moment. Generally, for a given carbon chain length, a more linear and less branched structure results in a higher boiling point due to increased surface area for intermolecular van der Waals forces.[3][4] Additionally, a higher net dipole moment leads to stronger dipole-dipole interactions, which also elevates the boiling point.

Below is a comparative table of the boiling points for various dichloropropane and dichlorobutane isomers.

Compound Structure Boiling Point (°C) Key Structural Feature
Dichloropropane Isomers
1,1-DichloropropaneCH₃CH₂CHCl₂88Geminal dichlorides
1,2-DichloropropaneCH₃CHClCH₂Cl96Vicinal dichlorides
1,3-DichloropropaneClCH₂CH₂CH₂Cl120-121Terminally substituted
2,2-DichloropropaneCH₃CCl₂CH₃69.7Geminal, branched
Dichlorobutane Isomers
1,1-DichlorobutaneCH₃CH₂CH₂CHCl₂114Geminal dichlorides
1,2-DichlorobutaneCH₃CH₂CHClCH₂Cl124Vicinal dichlorides
1,3-DichlorobutaneCH₃CHClCH₂CH₂Cl133Positional isomers
1,4-DichlorobutaneClCH₂(CH₂)₂CH₂Cl161-163Terminally substituted
2,2-DichlorobutaneCH₃CH₂CCl₂CH₃104Geminal, branched
2,3-DichlorobutaneCH₃CHClCHClCH₃117-119Vicinal dichlorides

Note: Boiling points are approximate and can vary slightly with atmospheric pressure.

From the data, a clear trend emerges: isomers with chlorine atoms at the terminal positions (e.g., 1,3-dichloropropane and 1,4-dichlorobutane) exhibit the highest boiling points within their respective groups. This can be attributed to their extended structures allowing for greater surface area contact and significant dipole moments. Conversely, the more compact and branched isomers, such as 2,2-dichloropropane, have the lowest boiling points due to their reduced surface area.[3][4]

Dipole Moments: A Tale of Molecular Symmetry

The dipole moment of a molecule is a measure of its overall polarity and is a vector sum of all individual bond dipoles. For dichlorinated alkanes, the C-Cl bonds are polar, and their spatial arrangement determines the net molecular dipole. Symmetrical isomers, where the bond dipoles cancel each other out, can have a zero or very low dipole moment. For example, the trans-isomer of 1,2-dichloroethene has a zero dipole moment, while the cis-isomer has a significant dipole moment.[5]

Comparative Chemical Reactivity: A Mechanistic Perspective

The "performance" of a dichlorinated alkane isomer in a chemical synthesis is largely dictated by its reactivity, particularly in reactions such as nucleophilic substitution. The rate and mechanism of these reactions (SN1 vs. SN2) are highly dependent on the structure of the isomer. While direct comparative kinetic studies across all dichlorinated alkane isomers are scarce, we can predict their relative reactivities based on well-established principles of physical organic chemistry.[6][7][8]

Factors Influencing Nucleophilic Substitution Rates

Two primary factors govern the rates of nucleophilic substitution reactions:

  • Steric Hindrance: In SN2 reactions, the nucleophile attacks the carbon atom bearing the leaving group in a single, concerted step. Increased steric bulk around the reaction center hinders this backside attack, slowing the reaction rate. The general reactivity trend for SN2 reactions is: primary > secondary > tertiary alkyl halides.[6][7]

  • Carbocation Stability: SN1 reactions proceed through a two-step mechanism involving the formation of a carbocation intermediate. The rate of an SN1 reaction is determined by the stability of this carbocation. The stability of carbocations follows the trend: tertiary > secondary > primary.[6][7]

The presence of a second chlorine atom introduces an inductive electron-withdrawing effect, which can destabilize a developing positive charge on an adjacent carbon, thereby disfavoring SN1 pathways.

Predicted Reactivity of Dichloropropane Isomers in Nucleophilic Substitution

Based on these principles, we can predict the relative reactivity of dichloropropane isomers:

  • 1,1-Dichloropropane (geminal): The carbon bearing two chlorines is sterically hindered for an SN2 reaction. An SN1 reaction is also unlikely due to the powerful destabilizing inductive effect of the two chlorine atoms on the potential carbocation.

  • 1,2-Dichloropropane (vicinal): This isomer contains a primary chloride (at C1) and a secondary chloride (at C2). The primary chloride is more susceptible to SN2 attack due to lower steric hindrance. The secondary chloride will react more slowly via SN2 and is also a candidate for SN1 reactions, though the adjacent chlorine's inductive effect will slow this down compared to 2-chloropropane.

  • 1,3-Dichloropropane (primary): Both chlorine atoms are on primary carbons. This isomer is expected to be the most reactive of the dichloropropanes in SN2 reactions due to the low steric hindrance at both reaction centers.

  • 2,2-Dichloropropane (geminal, secondary): The carbon with two chlorines is a secondary carbon. It is highly sterically hindered for SN2 reactions. An SN1 reaction would lead to a secondary carbocation, but it would be significantly destabilized by the two chlorine atoms. This isomer is expected to be the least reactive in nucleophilic substitution reactions.

Therefore, for SN2 reactions, the predicted order of reactivity for dichloropropane isomers is: 1,3-dichloropropane > 1,2-dichloropropane (at C1) > 1,1-dichloropropane > 2,2-dichloropropane

Analytical Differentiation of Dichlorinated Alkane Isomers

The unambiguous identification of dichlorinated alkane isomers is crucial for quality control and reaction monitoring. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are the most powerful techniques for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC separates the isomers based on their boiling points and interaction with the stationary phase of the column. As a general rule, isomers with lower boiling points will have shorter retention times. The mass spectrometer then provides a fragmentation pattern that can be used for identification. While all isomers of a given dichlorinated alkane will have the same molecular ion peak, their fragmentation patterns can differ, aiding in their differentiation.

Experimental Protocol: GC-MS Analysis of Dichlorobutane Isomers

  • Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of the dichlorobutane isomer mixture in a volatile solvent like dichloromethane.

  • Instrumentation: Utilize a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms or equivalent).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp to 200 °C at a rate of 10 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 200.

  • Data Analysis:

    • Identify the peaks in the total ion chromatogram and record their retention times.

    • Analyze the mass spectrum for each peak, paying attention to the molecular ion cluster (with its characteristic isotopic pattern for two chlorines) and key fragment ions.

    • Compare the retention times and mass spectra to those of known standards or spectral libraries for positive identification.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Prep Dilute Isomer Mixture GC Gas Chromatography (Separation) Prep->GC MS Mass Spectrometry (Detection) GC->MS Eluting Isomers TIC Total Ion Chromatogram MS->TIC MassSpec Mass Spectra MS->MassSpec ID Isomer Identification TIC->ID MassSpec->ID

Caption: Workflow for the separation and identification of dichlorinated alkane isomers using GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of isomers. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each atom.

  • ¹H NMR: The chemical shift, integration, and splitting pattern (multiplicity) of the proton signals are unique for each isomer. The number of distinct signals corresponds to the number of non-equivalent protons. The splitting pattern, governed by the n+1 rule, reveals the number of neighboring protons.

  • ¹³C NMR: The number of signals in a proton-decoupled ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule. This is often a quick way to distinguish between symmetrical and asymmetrical isomers.

The following table provides predicted ¹³C NMR chemical shifts for the isomers of dichloropropane. These predictions can be a valuable tool for preliminary identification.

Compound Structure Predicted ¹³C NMR Chemical Shifts (ppm)
1,1-DichloropropaneCH₃CH₂CHCl₂C1: ~85, C2: ~35, C3: ~12
1,2-DichloropropaneCH₃CHClCH₂ClC1: ~50, C2: ~60, C3: ~25
1,3-DichloropropaneClCH₂CH₂CH₂ClC1/C3: ~45, C2: ~30
2,2-DichloropropaneCH₃CCl₂CH₃C1/C3: ~35, C2: ~90

Note: These are predicted values and may vary from experimental results. Spectra can be predicted using online tools.[9]

Experimental Protocol: NMR Analysis of Dichlorinated Alkane Isomers

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified isomer or isomer mixture in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a standard 90° pulse sequence.

    • Ensure a sufficient relaxation delay (e.g., 5 seconds) for accurate integration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon.

    • A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Process the raw data using appropriate NMR software.

    • Reference the spectra to the TMS signal at 0.00 ppm.

    • Analyze the chemical shifts, integrations, and coupling constants in the ¹H spectrum and the chemical shifts in the ¹³C spectrum to elucidate the structure of the isomer(s).

NMR_Logic cluster_H1 ¹H NMR Analysis cluster_C13 ¹³C NMR Analysis Isomer Dichlorinated Alkane Isomer NMR NMR Spectroscopy Isomer->NMR H1_NMR ¹H NMR Spectrum NMR->H1_NMR C13_NMR ¹³C NMR Spectrum NMR->C13_NMR Num_Signals_H Number of Signals (Non-equivalent Protons) H1_NMR->Num_Signals_H Integration Integration (Proton Ratio) H1_NMR->Integration Splitting Splitting Pattern (Neighboring Protons) H1_NMR->Splitting Chem_Shift_H Chemical Shift (Electronic Environment) H1_NMR->Chem_Shift_H Num_Signals_C Number of Signals (Non-equivalent Carbons) C13_NMR->Num_Signals_C Chem_Shift_C Chemical Shift (Electronic Environment) C13_NMR->Chem_Shift_C Structure Definitive Structure Elucidation Num_Signals_H->Structure Integration->Structure Splitting->Structure Chem_Shift_H->Structure Num_Signals_C->Structure Chem_Shift_C->Structure

Caption: Logical workflow for the structural elucidation of dichlorinated alkane isomers using NMR spectroscopy.

Conclusion

The choice of a dichlorinated alkane isomer can have a profound impact on the course of a chemical synthesis. This guide has demonstrated that isomers with the same molecular formula can exhibit markedly different physical properties and chemical reactivities. A thorough understanding of these differences, grounded in the principles of molecular structure and bonding, is essential for the modern researcher. By leveraging powerful analytical techniques such as GC-MS and NMR spectroscopy, scientists can confidently identify and utilize the specific isomer best suited for their synthetic goals, ultimately leading to more efficient and successful research outcomes.

References

A Comparative Guide to the Theoretical vs. Experimental Yield of 1,2-Dichloro-2-Methylbutane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of reaction yields is paramount for process optimization, cost-effectiveness, and overall project success. This guide provides an in-depth technical comparison of the theoretical and experimental yields for the synthesis of 1,2-dichloro-2-methylbutane via the electrophilic addition of chlorine to 2-methyl-2-butene. While specific experimental yields for this reaction are not extensively documented in readily available literature, this guide will provide a robust theoretical framework, a detailed experimental protocol based on established principles, and a thorough analysis of the factors influencing the practical outcomes of this synthesis.

Theoretical Framework: The Foundation of Yield Calculation

The synthesis of this compound from 2-methyl-2-butene is a classic example of an electrophilic addition reaction. The overall balanced chemical equation is as follows:

C₅H₁₀ + Cl₂ → C₅H₁₀Cl₂

The theoretical yield represents the maximum possible mass of a product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency with no loss of material. The calculation of the theoretical yield is a stoichiometric exercise based on the molar masses of the reactants and the balanced chemical equation.

Key Physicochemical Data for Theoretical Yield Calculation
CompoundMolar Mass ( g/mol )Density (g/mL at 25°C)Boiling Point (°C)
2-Methyl-2-butene (C₅H₁₀)70.13[1]0.662[1]38.5[2]
Chlorine (Cl₂)70.90--34.6
This compound (C₅H₁₀Cl₂)141.04[3][4][5]~1.07 (estimated)~134-136
Calculating the Theoretical Yield: A Step-by-Step Approach

To calculate the theoretical yield, one must first identify the limiting reactant. This is the reactant that will be completely consumed first, thereby limiting the amount of product that can be formed.

Step 1: Determine the moles of each reactant.

  • Moles of 2-methyl-2-butene:

    • moles = mass (g) / molar mass (g/mol)

    • If starting with a volume, mass = volume (mL) * density (g/mL)

  • Moles of Chlorine (Cl₂):

    • moles = mass (g) / molar mass (g/mol)

Step 2: Identify the limiting reactant.

  • Based on the 1:1 stoichiometry of the reaction, the reactant with the fewer number of moles is the limiting reactant.

Step 3: Calculate the theoretical moles of the product.

  • The moles of this compound formed will be equal to the moles of the limiting reactant.

Step 4: Calculate the theoretical mass of the product.

  • Theoretical Yield (g) = moles of product * molar mass of this compound (141.04 g/mol)

The Reaction Mechanism: A Microscopic View of the Synthesis

The addition of chlorine to an alkene, such as 2-methyl-2-butene, proceeds through a well-established electrophilic addition mechanism involving a cyclic chloronium ion intermediate. This mechanism is crucial for understanding the stereochemical outcome of the reaction.

Electrophilic Addition of Chlorine to 2-Methyl-2-Butene cluster_0 Step 1: Formation of the Chloronium Ion cluster_1 Step 2: Nucleophilic Attack alkene 2-Methyl-2-butene chloronium Chloronium Ion Intermediate alkene->chloronium π electrons attack Cl chlorine Cl₂ chlorine->chloronium chloride_ion Cl⁻ chloronium->chloride_ion Heterolytic cleavage chloronium_ion Chloronium Ion product This compound chloronium_ion->product chloride_nucleophile Cl⁻ (nucleophile) chloride_nucleophile->product Backside attack

Caption: The two-step mechanism of electrophilic addition of chlorine to an alkene.

The reaction is initiated by the polarization of the Cl-Cl bond as it approaches the electron-rich double bond of the alkene. The π electrons of the alkene attack one of the chlorine atoms, displacing the other as a chloride ion. The initially formed carbocation is immediately captured by a lone pair on the attached chlorine to form a three-membered ring called a chloronium ion. This intermediate is then attacked by the chloride ion from the side opposite to the chloronium ring (anti-addition), leading to the formation of the vicinal dihalide.

Experimental Protocol: Synthesizing this compound

While specific literature values for the experimental yield of this exact reaction are scarce, a general procedure for the chlorination of an alkene in an inert solvent can be outlined. This protocol is designed to be a self-validating system, with clear steps for reaction, workup, and purification.

Materials:

  • 2-Methyl-2-butene

  • Chlorine gas (Cl₂) or a suitable source of chlorine (e.g., trichloroisocyanuric acid)

  • Inert solvent (e.g., carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂))

  • Sodium bicarbonate solution (5% aqueous)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Gas inlet tube

  • Stirring apparatus

  • Ice bath

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a fume hood, dissolve a known quantity of 2-methyl-2-butene in an inert solvent within a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube. Cool the flask in an ice bath to control the exothermicity of the reaction.

  • Chlorination: Slowly bubble chlorine gas through the stirred solution. The disappearance of the reddish-brown color of the chlorine gas indicates its consumption. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Once the reaction is complete (as indicated by the persistence of the chlorine color or by analytical monitoring), stop the flow of chlorine gas and allow the reaction mixture to warm to room temperature.

  • Workup: Transfer the reaction mixture to a separatory funnel and wash it with a 5% aqueous sodium bicarbonate solution to neutralize any residual HCl. Then, wash with water.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can then be purified by fractional distillation under reduced pressure to obtain pure this compound.

  • Characterization: Confirm the identity and purity of the product using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Experimental Workflow A Reactant Preparation (2-Methyl-2-butene in inert solvent) B Chlorination (Bubble Cl₂ gas, 0°C) A->B C Reaction Quenching (Stop Cl₂ flow) B->C D Aqueous Workup (NaHCO₃ and H₂O wash) C->D E Drying (Anhydrous MgSO₄) D->E F Purification (Fractional Distillation) E->F G Product Characterization (NMR, IR) F->G

Caption: A generalized workflow for the synthesis and purification of this compound.

Comparing Theoretical and Experimental Yields: Bridging the Gap

A key objective for any synthetic chemist is to maximize the experimental yield, bringing it as close as possible to the theoretical yield. However, in practice, the experimental yield is almost always lower than the theoretical maximum. For the synthesis of this compound, several factors contribute to this discrepancy.

FactorInfluence on Experimental Yield
Side Reactions The primary competing reaction is free-radical substitution, especially in the presence of UV light, which can lead to the formation of allylic chlorides.[6] Even in the dark, trace amounts of radical initiators can promote these side pathways.
Incomplete Reaction The reaction may not proceed to 100% completion, leaving some unreacted starting material.
Product Loss During Workup Material is inevitably lost during transfers, extractions, and drying steps. The volatility of the product can also lead to losses during solvent removal.
Purification Losses During distillation, some product may remain in the distillation flask or be lost as a forerun or tail fraction.
Purity of Reagents The presence of impurities in the starting materials can lead to the formation of undesired byproducts and reduce the yield of the target molecule.

While a specific, universally reported experimental yield is not available, based on similar halogenation reactions of alkenes, a well-executed laboratory synthesis could be expected to achieve a yield in the range of 60-80%.

Conclusion

The synthesis of this compound provides a valuable case study for understanding the interplay between theoretical calculations and practical experimental outcomes in organic synthesis. While the theoretical yield offers an essential benchmark, a nuanced understanding of the reaction mechanism, potential side reactions, and meticulous experimental technique are all critical for optimizing the experimental yield. By carefully controlling reaction conditions to favor the desired electrophilic addition pathway and minimizing losses during workup and purification, researchers can strive to bridge the gap between the calculated maximum and the tangible results obtained in the laboratory.

References

A Comparative Guide to the Structural Confirmation of 1,2-dichloro-2-methylbutane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. The precise arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. In this guide, we delve into the structural elucidation of 1,2-dichloro-2-methylbutane, a halogenated alkane, by comparing its expected spectroscopic data with that of a constitutional isomer, 1,3-dichloro-3-methylbutane. This comparative approach, grounded in fundamental spectroscopic principles, provides a robust framework for structural verification.

The Imperative of Structural Integrity in Chemical Research

In the realm of medicinal chemistry and materials science, even subtle differences in molecular structure, such as the location of a substituent, can lead to dramatic shifts in efficacy, toxicity, and material properties. Therefore, the ability to definitively confirm the structure of a synthesized compound is not merely an academic exercise but a critical component of quality control and regulatory compliance. Halogenated alkanes, such as this compound, serve as important intermediates and building blocks in organic synthesis. Their reactivity and subsequent transformations are directly linked to the specific placement of the halogen atoms. An incorrect structural assignment can lead to unforeseen reaction pathways, impure products, and ultimately, a failure to achieve the desired therapeutic or material outcome.

This guide will walk through the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to differentiate this compound from its isomer, 1,3-dichloro-3-methylbutane.

Differentiating Isomers: A Spectroscopic Approach

The challenge in distinguishing between this compound and 1,3-dichloro-3-methylbutane lies in their identical molecular formula (C₅H₁₀Cl₂) and, consequently, the same molecular weight.[1][2] Therefore, techniques that rely solely on molecular mass are insufficient for their differentiation. Instead, we must turn to spectroscopic methods that probe the unique electronic and vibrational environments of the atoms and bonds within each molecule.

Figure 1: Experimental Workflow for Structural Elucidation

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation synthesis Synthesis of Dichlorinated Methylbutane nmr ¹H & ¹³C NMR Spectroscopy synthesis->nmr Primary Technique ir Infrared (IR) Spectroscopy synthesis->ir ms Mass Spectrometry (MS) synthesis->ms data_analysis Data Interpretation & Comparison nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirmation Unambiguous Structure Assignment data_analysis->structure_confirmation

Caption: A streamlined workflow illustrating the synthesis and subsequent spectroscopic analysis leading to the definitive structural confirmation of a target molecule.

Spectroscopic Fingerprints: Expected Data and Interpretation

The power of spectroscopy lies in its ability to provide a unique "fingerprint" for a molecule. Below, we predict the key spectroscopic features for this compound and compare them with the known data for 1,3-dichloro-3-methylbutane.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

  • Predicted ¹H NMR for this compound:

    • CH₃ (C4): A triplet, due to coupling with the adjacent CH₂ group. Expected to be the most upfield signal.

    • CH₂ (C3): A quartet, due to coupling with the adjacent CH₃ group.

    • CH₃ (on C2): A singlet, as there are no protons on the adjacent quaternary carbon.

    • CH₂Cl (C1): A singlet, as there are no protons on the adjacent quaternary carbon. This will be the most downfield signal due to the deshielding effect of the chlorine atom.

  • ¹H NMR for 1,3-dichloro-3-methylbutane:

    • Two CH₃ (on C3): A singlet, as there are no protons on the adjacent quaternary carbon. This signal would integrate to 6 protons.

    • CH₂ (C2): A triplet, due to coupling with the adjacent CH₂Cl group.

    • CH₂Cl (C1): A triplet, due to coupling with the adjacent CH₂ group. This will be the most downfield of the two triplets.

Table 1: Comparison of Expected ¹H NMR Data

CompoundProton EnvironmentPredicted Chemical Shift (ppm)Splitting PatternIntegration
This compound -CH₂Cl ~3.8Singlet2H
-C (Cl )(CH₃)----
-CH₂ -CH₃~2.0Quartet2H
-CH₂-CH₃ ~1.1Triplet3H
-C(Cl)(CH₃ )-~1.7Singlet3H
1,3-dichloro-3-methylbutane -CH₂Cl ~3.7Triplet2H
-CH₂ -C(Cl)(CH₃)₂~2.4Triplet2H
-C(Cl)(CH₃ )₂~1.8Singlet6H

Note: Chemical shifts are estimations based on standard correlation tables and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy: This technique provides information about the number of different types of carbon atoms in a molecule.

  • Predicted ¹³C NMR for this compound: We would expect to see five distinct signals, as all five carbon atoms are in unique chemical environments. The carbon bearing two chlorine atoms (C2) and the carbon bonded to one chlorine atom (C1) will be significantly downfield.

  • ¹³C NMR for 1,3-dichloro-3-methylbutane: Due to the symmetry of the two methyl groups attached to C3, we would expect to see only four distinct signals.

Table 2: Comparison of Expected ¹³C NMR Data

CompoundNumber of SignalsKey Differentiating Feature
This compound 5Presence of five unique carbon signals.
1,3-dichloro-3-methylbutane 4Presence of four unique carbon signals due to symmetry.

Figure 2: Logical Differentiation of Isomers by NMR

G start Analyze ¹³C NMR Spectrum signals Number of Carbon Signals? start->signals five_signals Five Signals signals->five_signals = 5 four_signals Four Signals signals->four_signals = 4 structure1 Likely this compound five_signals->structure1 structure2 Likely 1,3-dichloro-3-methylbutane four_signals->structure2 confirm_h1 Confirm with ¹H NMR structure1->confirm_h1 structure2->confirm_h1

Caption: A decision-making flowchart illustrating the logical process of distinguishing between the two isomers based on the number of signals in their ¹³C NMR spectra.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is used to identify the types of bonds present in a molecule by measuring the absorption of infrared radiation. For halogenated alkanes, the key absorptions are the C-H stretching and bending vibrations, and the C-Cl stretching vibrations.

  • This compound and 1,3-dichloro-3-methylbutane: Both isomers will show strong C-H stretching absorptions in the 2850-2960 cm⁻¹ region and C-H bending vibrations around 1375-1450 cm⁻¹.[3] The most informative region for distinguishing these compounds would be the C-Cl stretching region, typically found between 600 and 800 cm⁻¹. The exact position and pattern of these C-Cl stretches will differ based on the substitution pattern and local environment of the C-Cl bonds, providing a unique fingerprint for each isomer.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization.

  • This compound and 1,3-dichloro-3-methylbutane: Both compounds will have the same molecular ion peak (M⁺) due to their identical molecular formula. However, the fragmentation patterns will differ due to the different locations of the chlorine atoms, which influence the stability of the resulting carbocation fragments. A key feature to look for is the isotopic pattern of chlorine. The presence of two chlorine atoms will result in characteristic M, M+2, and M+4 peaks in a specific ratio, confirming the presence of two chlorine atoms in the molecule. The relative abundances of the fragment ions will be the distinguishing feature between the two isomers.

Experimental Protocols

To obtain the data for this comparative analysis, the following standard experimental protocols would be employed.

Synthesis of this compound

A plausible synthetic route to this compound is the electrophilic addition of chlorine (Cl₂) to 2-methyl-1-butene.[4]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a gas inlet, dissolve 2-methyl-1-butene in a suitable inert solvent (e.g., dichloromethane) and cool the mixture in an ice bath.

  • Chlorination: Bubble chlorine gas through the solution while maintaining the temperature at 0-5°C. Monitor the reaction progress by TLC or GC.

  • Workup: Once the reaction is complete, quench any excess chlorine with a solution of sodium thiosulfate. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield pure this compound.

Spectroscopic Analysis
  • NMR Spectroscopy:

    • Prepare a ~5-10 mg/mL solution of the purified compound in a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • Process the spectra, including Fourier transformation, phase correction, and baseline correction.

    • Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants.

  • Infrared (IR) Spectroscopy:

    • Obtain the IR spectrum of the neat liquid sample using a Fourier Transform Infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

    • Acquire the spectrum over the range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands for C-H and C-Cl bonds.

  • Mass Spectrometry (MS):

    • Introduce a dilute solution of the sample into a Gas Chromatograph-Mass Spectrometer (GC-MS).

    • The GC will separate the compound from any residual solvent or impurities.

    • Obtain the electron ionization (EI) mass spectrum.

    • Analyze the molecular ion peak and the fragmentation pattern.

Conclusion

The structural confirmation of a molecule like this compound is a multi-faceted process that relies on the convergence of evidence from various spectroscopic techniques. While mass spectrometry can confirm the molecular formula and infrared spectroscopy can identify the presence of key functional groups, it is the detailed analysis of ¹H and ¹³C NMR spectra that provides the definitive and unambiguous structural assignment. By comparing the predicted NMR data for this compound with the known data for its isomer, 1,3-dichloro-3-methylbutane, we can confidently distinguish between the two. This rigorous approach to structural elucidation is fundamental to ensuring the integrity and reproducibility of chemical research and development.

References

A Comparative Guide to the Properties of 1,2-Dichloro-2-methylbutane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of halogenated alkanes is paramount for their application as solvents, intermediates, or building blocks in organic synthesis. This guide provides a detailed comparison of 1,2-dichloro-2-methylbutane with its structural isomers, offering insights grounded in experimental data and established chemical principles.

Introduction to this compound

This compound (CAS No. 23010-04-0) is a chlorinated hydrocarbon with the molecular formula C₅H₁₀Cl₂.[1][2] Its structure, featuring a tertiary carbon atom bonded to a chlorine atom and an adjacent primary carbon also bonded to chlorine, suggests specific reactivity and physical characteristics. The lack of extensive, publicly available experimental data for this specific isomer necessitates a comparative approach, leveraging data from its isomers to predict and understand its behavior. Such comparisons are crucial for making informed decisions in experimental design, whether in reaction chemistry or process development.

Structural Isomers and Comparative Framework

The positioning of the two chlorine atoms on the five-carbon chain of methylbutane results in several structural isomers, each with unique properties. Understanding these differences is key to selecting the appropriate compound for a specific application.

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Workup & Purification Alkene 2-Methyl-1-butene in CCl4 Product Crude this compound Alkene->Product Electrophilic Addition Reagent Chlorine (Cl2) (gas or solution) Reagent->Product Wash Wash with aq. Na2S2O3 (removes xs Cl2) then NaHCO3 (neutralize) Product->Wash Dry Dry over anhydrous MgSO4 Wash->Dry Distill Fractional Distillation under reduced pressure Dry->Distill

References

Comparative Guide to the Toxicological & Environmental Profiles of Halogenated Alkanes: A Case Study of CAS 23010-04-0

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Foreword

After conducting a comprehensive literature review, it is clear that 1,2-dichloro-2-methylbutane (CAS 23010-04-0) is a compound with limited publicly available toxicological and pharmacological data, especially when compared to structurally related, well-studied industrial chemicals. It is identified primarily as a halogenated alkane and a potential drinking water disinfection by-product. The initial request to frame this compound within a drug development context is not supported by scientific evidence.

Therefore, this guide has been expertly redirected to provide a comparative toxicological and environmental profile, a topic of significant importance to researchers, scientists, and drug development professionals who must evaluate the safety and environmental impact of all chemical entities they handle. This guide compares this compound with two prominent and highly characterized halogenated alkanes: 1,2-dichloroethane and 1,2-dichloropropane . This comparison will provide valuable context for understanding the potential hazards of this compound, despite the existing data gaps.

Physicochemical Properties: The Foundation of Toxicological Behavior

The structure and physical properties of a chemical are fundamental determinants of its absorption, distribution, metabolism, excretion (ADME), and toxicity. The comparison below highlights key differences that influence environmental fate and biological interaction.

PropertyThis compound 1,2-dichloroethane 1,2-dichloropropane
CAS Number 23010-04-0107-06-278-87-5
Molecular Formula C₅H₁₀Cl₂C₂H₄Cl₂C₃H₆Cl₂
Molecular Weight 141.04 g/mol 98.96 g/mol 112.99 g/mol
Boiling Point ~133-135 °C (Predicted)83.5 °C96.4 °C
Water Solubility Low (Predicted)8.69 g/L at 20 °C2.7 g/L at 20 °C
Vapor Pressure ~8.5 mmHg at 25 °C (Predicted)87 mmHg at 25 °C39 mmHg at 25 °C

Expertise & Experience: The higher molecular weight and boiling point of this compound, along with its predicted lower vapor pressure compared to its smaller counterparts, suggest it is less volatile. This has significant implications for its environmental behavior. While 1,2-dichloroethane and 1,2-dichloropropane are known to readily volatilize from soil and water into the atmosphere, this compound may persist longer in soil and aquatic environments, potentially leading to greater exposure for organisms in those media. Its predicted low water solubility suggests a tendency to partition into organic matter and potentially bioaccumulate, a hypothesis that requires experimental validation.

Comparative Toxicological Profiles

This section compares the known toxicological data for the three compounds. A significant data gap exists for this compound, which necessitates a cautious approach to its handling, applying the precautionary principle.

Toxicological EndpointThis compound 1,2-dichloroethane 1,2-dichloropropane
Acute Toxicity (Oral, Rat LD50) Data not available670 mg/kg~2000 mg/kg[1]
Primary Target Organs Data not availableLiver, kidneys, nervous system, lungs[2][3]Liver, kidneys, blood, respiratory system[4][5][6]
IARC Carcinogenicity Classification Not evaluatedGroup 2B : Possibly carcinogenic to humans[7][8][9]Group 1 : Carcinogenic to humans[10][11]
EPA Carcinogenicity Classification Not evaluatedGroup B2 : Probable human carcinogen[3][12]Likely to be a human carcinogen[6][11]

Trustworthiness & Causality: The carcinogenicity classifications for 1,2-dichloroethane and 1,2-dichloropropane are based on extensive animal studies and, in the case of 1,2-dichloropropane, compelling human evidence from occupational exposures that showed a causal link to bile duct cancer.[13] The classification of 1,2-dichloropropane as a Group 1 carcinogen by IARC underscores the serious, proven risk to humans.[10][11]

For 1,2-dichloroethane, animal studies have shown increases in several tumor types, including mammary gland, liver, and lung cancers.[2][14] This sufficient evidence in animals leads to its classification as a probable/possible human carcinogen.[2][7]

While no specific carcinogenicity data exists for this compound, its structural similarity to these known carcinogens is a cause for concern. Halogenated alkanes are often activated metabolically to reactive intermediates that can bind to DNA, initiating carcinogenesis. The presence of chlorine atoms on adjacent carbons is a common structural alert for potential toxicity. Therefore, in the absence of data to the contrary, it is prudent for researchers to handle this compound with the same high level of caution as a suspected carcinogen.

Environmental Fate and Transport: A Comparative Overview

The environmental behavior of these chemicals dictates their persistence, potential for contaminating ecosystems, and routes of human exposure.

Environmental FateThis compound 1,2-dichloroethane 1,2-dichloropropane
Primary Release Source Disinfection by-productIndustrial production, solvent useIndustrial production, former fumigant use[5]
Environmental Persistence Data not available (Predicted to be persistent)Moderately persistent in air (half-life > 5 months); may persist in groundwater.[15][16][17]Persistent, especially in groundwater (half-life 6 months to 2 years).[18]
Primary Transport Mechanism Likely leaching in soil and waterVolatilization into air from soil and water.[2][16]Volatilization from soil; leaching into groundwater.[19][20]
Biodegradation Data not availableSlow biodegradation is the primary degradation process in soil and water.[16]Resistant to ready biodegradation.[21]

Authoritative Grounding: The environmental profiles of 1,2-dichloroethane and 1,2-dichloropropane are well-documented by agencies like the ATSDR and EPA.[2][16][18][20] Both are known to be environmental contaminants that can persist in groundwater, posing a risk to drinking water supplies. The high volatility of 1,2-dichloroethane facilitates its transport in the atmosphere.[2][15] 1,2-dichloropropane is also volatile but its slightly higher affinity for soil and water makes it a significant groundwater contaminant.[19][20] Given its lower predicted volatility, this compound is less likely to be an atmospheric pollutant but may be more prone to concentrating in soil and water, making it a potential concern for groundwater quality.

Experimental Protocols for Hazard Evaluation

To address the data gaps for compounds like this compound and to conduct comparative toxicology, standardized, validated protocols are essential.

Protocol 1: In Vitro Cytotoxicity Assessment of Volatile Organic Compounds (VOCs)

Causality Behind Experimental Choices: This protocol is designed to determine the concentration of a substance that causes a 50% reduction in cell viability (IC50). It uses an air-liquid interface (ALI) exposure system, which is critical for testing volatile compounds.[22] Unlike traditional submerged cell culture where the compound can quickly evaporate from the media, the ALI system exposes the apical side of the cells directly to the chemical vapor, mimicking inhalation exposure and providing a more accurate dose-response relationship.[22] The MTS assay is chosen for its reliability; it measures mitochondrial activity, a key indicator of cell health, providing a quantifiable endpoint for cytotoxicity.

Methodology:

  • Cell Culture: Human lung epithelial cells (e.g., A549) or liver cells (e.g., HepG2) are cultured on microporous membrane inserts (e.g., Transwell®) until a confluent monolayer is formed.

  • Air-Liquid Interface (ALI) Establishment: The culture medium is removed from the apical side of the insert, leaving the cells nourished from the basolateral side, creating an ALI.

  • Exposure Chamber Preparation: A known amount of the volatile test compound (e.g., this compound) is introduced into a sealed static exposure chamber to generate a specific airborne concentration.

  • Exposure: The cell culture inserts are placed in the exposure chamber for a defined period (e.g., 1-4 hours) at 37°C. Control cells are exposed to clean air under identical conditions.

  • Post-Exposure Incubation: Following exposure, cells are returned to a standard incubator for 24 hours to allow for the expression of cytotoxic effects.

  • MTS Assay: The MTS reagent is added to the culture wells. This tetrazolium salt is converted by mitochondrial dehydrogenases in viable cells into a colored formazan product.

  • Quantification: The absorbance of the formazan product is measured using a spectrophotometer (e.g., at 490 nm). The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Cell viability is calculated as a percentage relative to the air-exposed control. An IC50 value is determined by plotting viability against the compound's concentration and fitting the data to a dose-response curve.

Protocol 2: Analysis of Halogenated Alkanes in Water by Headspace Gas Chromatography (HS-GC)

Causality Behind Experimental Choices: This method is the standard for detecting volatile organic compounds like halogenated alkanes in drinking water.[23][24] Headspace sampling is employed because it efficiently partitions volatile analytes from the water matrix into the gas phase, which is then injected into the gas chromatograph (GC). This pre-concentration step enhances sensitivity and protects the GC system from non-volatile matrix components. An Electron Capture Detector (ECD) is specifically chosen because it is highly sensitive to halogenated compounds, making it ideal for detecting these substances at the low parts-per-billion (ppb) levels relevant to drinking water regulations.

Methodology:

  • Sample Preparation: A precise volume of the water sample (e.g., 10 mL) is placed into a headspace vial. A salt, such as sodium chloride, is often added to increase the partitioning of the volatile analytes into the headspace (salting out).

  • Headspace Incubation: The sealed vial is heated in the headspace autosampler at a controlled temperature (e.g., 85°C) for a specific time to allow the volatile compounds to equilibrate between the water and the gas phase (headspace).

  • Injection: A heated syringe on the autosampler withdraws a known volume of the headspace gas and injects it into the GC injection port.

  • Gas Chromatographic Separation: The analytes are separated based on their boiling points and interaction with the stationary phase of a capillary column (e.g., a DB-624 column, suitable for volatile compounds). The GC oven temperature is programmed to ramp up to elute the compounds in a predictable order.

  • Detection: As the separated compounds elute from the column, they enter the Electron Capture Detector (ECD). The ECD contains a radioactive source that emits beta particles, creating a standing current. Halogenated compounds capture these electrons, causing a decrease in current that is measured as a peak.

  • Quantification: The concentration of each halogenated alkane is determined by comparing its peak area to a calibration curve generated from standards of known concentrations.

Visualization of Key Processes

Formation Pathway of Halogenated Disinfection By-products

DBP_Formation cluster_source Source Water Components cluster_treatment Water Treatment cluster_products Disinfection By-products (DBPs) NOM Natural Organic Matter (NOM) Disinfectant Disinfectant (e.g., Chlorine) NOM->Disinfectant Reaction Inorganics Inorganic Precursors (e.g., Bromide) Inorganics->Disinfectant Reaction THMs Trihalomethanes (e.g., Chloroform) Disinfectant->THMs Forms HAAs Haloacetic Acids Disinfectant->HAAs Forms Haloalkanes Other Halogenated Alkanes (e.g., this compound) Disinfectant->Haloalkanes Forms

Caption: General formation pathway of disinfection by-products in water treatment.

Workflow for Comparative Toxicological Assessment

Toxicology_Workflow Start Select Target Compound (e.g., CAS 23010-04-0) & Comparators LitSearch Literature Search & Data Gap Analysis Start->LitSearch PhysChem Characterize Physicochemical Properties LitSearch->PhysChem InVitro In Vitro Toxicity (Cytotoxicity, Genotoxicity) PhysChem->InVitro EnvFate Environmental Fate (Biodegradation, Persistence) PhysChem->EnvFate InVivo In Vivo Animal Studies (Acute & Chronic Toxicity) InVitro->InVivo Prioritize based on results RiskAssess Comparative Risk Assessment InVivo->RiskAssess EnvFate->RiskAssess

Caption: A workflow for the toxicological evaluation of a chemical with data gaps.

Conclusion and Future Directions

This guide provides a comparative analysis of this compound against the well-characterized toxic compounds 1,2-dichloroethane and 1,2-dichloropropane. While there is a significant lack of specific toxicological and environmental data for this compound, the evidence from its structural analogues raises substantial concerns.

  • 1,2-dichloropropane is a confirmed human carcinogen (IARC Group 1).[10][11]

  • 1,2-dichloroethane is a probable/possible human carcinogen (IARC Group 2B / EPA Group B2).[3][7][8][9][12]

Given these facts, and the shared structural feature of vicinal dichlorination, it is imperative that This compound (CAS 23010-04-0) be treated as a potential carcinogen and a hazardous substance until comprehensive toxicological data can prove otherwise. Researchers, scientists, and drug development professionals should handle this compound using stringent safety protocols, including appropriate personal protective equipment and engineering controls, to minimize exposure.

Future research should prioritize closing the data gaps for this compound by conducting standardized toxicological assessments, including in vitro cytotoxicity and genotoxicity assays, followed by in vivo studies if warranted. Environmental fate studies are also crucial to understand its persistence and potential for contamination. This systematic evaluation is essential for an accurate risk assessment and to ensure the safety of laboratory personnel and the protection of the environment.

References

A Researcher's Guide to Computational Modeling of 1,2-Dichloro-2-Methylbutane Reactions: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the intricate reaction pathways of halogenated alkanes is paramount for predicting synthetic outcomes and metabolic fates. 1,2-dichloro-2-methylbutane presents a particularly interesting case study, featuring both a primary and a tertiary chloride on a compact carbon skeleton. This guide provides an in-depth, objective comparison of computational modeling approaches for elucidating the substitution and elimination reactions of this substrate. We will delve into the causality behind methodological choices, supported by theoretical principles and comparative data, to empower you in designing robust computational studies.

The Dichotomy of Reactivity in this compound

The structure of this compound inherently suggests a competition between multiple reaction mechanisms. The tertiary carbon bearing a chlorine atom is a prime candidate for unimolecular pathways (SN1 and E1) due to the potential for a stabilized tertiary carbocation intermediate. Conversely, the primary chloride is more susceptible to bimolecular reactions (SN2 and E2), where steric hindrance plays a crucial role. The proximity of the two chlorine atoms also introduces electronic effects that can influence the reactivity of each center. Computational modeling provides a powerful lens through which to dissect these competing pathways, offering insights that are often challenging to obtain through experimentation alone.

Comparing Computational Models for Halogenated Alkane Reactions

The choice of computational methodology is a critical determinant of the accuracy and feasibility of modeling chemical reactions. Here, we compare common approaches applicable to this compound, highlighting their strengths and weaknesses.

Computational ModelTheoretical BasisStrengthsWeaknessesTypical Application
Ab Initio Methods (e.g., MP2, CCSD(T)) Solves the electronic Schrödinger equation with approximations for electron correlation.High accuracy, considered the "gold standard" for small molecules.Computationally very expensive, often impractical for larger systems or extensive solvent modeling.Benchmarking smaller systems, calculating highly accurate reaction barriers.
Density Functional Theory (DFT) Models electron correlation through functionals of the electron density.Good balance of accuracy and computational cost.[1][2]Accuracy is dependent on the choice of functional; some functionals struggle with dispersion interactions.Geometry optimizations, transition state searches, and calculation of reaction energetics for a wide range of systems.
Semi-Empirical Methods (e.g., AM1, PM7) Uses parameters derived from experimental data to simplify quantum mechanical calculations.Very fast, suitable for large systems and high-throughput screening.Lower accuracy than DFT or ab initio methods, may not be reliable for systems dissimilar to the parameterization set.Initial screening of reaction pathways, modeling very large molecules.
Quantum Mechanics/Molecular Mechanics (QM/MM) Treats the reactive center with a high-level quantum method and the surrounding environment (e.g., solvent) with classical molecular mechanics.Allows for the inclusion of explicit solvent effects at a manageable computational cost.The interface between the QM and MM regions can introduce artifacts if not handled carefully.Modeling reactions in solution or in enzymatic active sites.

For studying the reactions of this compound, Density Functional Theory (DFT) offers the most practical and reliable approach for obtaining meaningful results. The choice of functional is crucial; for halogenated systems, functionals that perform well for non-covalent interactions and have good accuracy for barrier heights, such as ωB97X-D or M06-2X, are recommended.

The Crucial Role of Basis Sets and Solvation Models

Basis Sets: The choice of basis set dictates the flexibility of the atomic orbitals used in the calculation. For molecules containing halogens like chlorine, it is essential to use basis sets that include polarization and diffuse functions to accurately describe the electron distribution and polarizability of the chlorine atoms. Pople-style basis sets like 6-311+G(d,p) or Dunning's correlation-consistent basis sets such as aug-cc-pVDZ are suitable choices.

Solvation Models: Reactions in solution can be significantly influenced by the solvent.[3] Computational models account for this in two primary ways:

  • Implicit Solvation Models (e.g., PCM, SMD): The solvent is treated as a continuous medium with a specific dielectric constant. These models are computationally efficient and capture the bulk electrostatic effects of the solvent.

  • Explicit Solvation Models: Individual solvent molecules are included in the calculation. This approach can capture specific solvent-solute interactions like hydrogen bonding but is computationally much more demanding.

For a general understanding of the reaction pathways of this compound in a common solvent like ethanol, an implicit solvation model like the Polarizable Continuum Model (PCM) often provides a good balance of accuracy and computational cost.

Experimental Data for Comparison

A critical aspect of computational chemistry is the validation of theoretical predictions against experimental data. While comprehensive kinetic data for this compound is scarce in the literature, we can draw upon available thermochemical data and results from analogous systems.

The National Institute of Standards and Technology (NIST) provides thermochemical data for the gas-phase elimination of HCl from this compound to form 1-chloro-2-methyl-2-butene.[4] This provides a valuable experimental benchmark for the overall thermodynamics of one of the potential reaction pathways.

ReactionΔrH° (kJ/mol)
This compound (g) → 1-chloro-2-methyl-2-butene (g) + HCl (g)65.3 ± 1.7
(Data from NIST Chemistry WebBook)[4]

Furthermore, experimental studies on the free-radical chlorination of 1-chlorobutane have shown the formation of various dichlorobutane isomers, with product ratios determined by gas chromatography. These studies provide insights into the relative reactivity of different C-H bonds in chlorinated alkanes, which can be qualitatively compared with computational predictions of activation barriers.

A Practical Guide: Modeling the E2 Reaction of this compound

To illustrate the practical application of these concepts, we provide a step-by-step protocol for modeling the E2 elimination of HCl from the primary chloride of this compound using a strong base like ethoxide. This protocol is designed for use with a quantum chemistry software package like Gaussian or ORCA.

Experimental Protocol: Computational Modeling of an E2 Reaction

  • Molecule Building and Initial Optimization:

    • Construct the 3D structures of the reactants: this compound and the ethoxide anion.

    • Perform an initial geometry optimization of each molecule separately using a computationally inexpensive method (e.g., B3LYP/6-31G(d)).

  • Locating the Transition State (TS):

    • Position the ethoxide anion near a β-hydrogen on the carbon adjacent to the primary chloride of this compound, in an anti-periplanar orientation to the chlorine leaving group.

    • Perform a transition state search (e.g., using the Opt=TS keyword in Gaussian). This will locate the saddle point on the potential energy surface corresponding to the E2 transition state.

  • Verifying the Transition State:

    • Perform a frequency calculation on the optimized transition state structure. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (the breaking of the C-H bond, formation of the C=C double bond, and breaking of the C-Cl bond).

  • Optimizing Products:

    • Construct the expected products: 2-methyl-1-butene, ethanol, and a chloride anion.

    • Perform a full geometry optimization on each product molecule.

  • Calculating Reaction Energetics:

    • Perform single-point energy calculations on all optimized structures (reactants, transition state, and products) using a higher level of theory and a larger basis set (e.g., ωB97X-D/aug-cc-pVDZ) and an implicit solvent model (e.g., SCRF=(PCM,solvent=ethanol)).

    • Calculate the activation energy (Ea) as the difference in energy between the transition state and the reactants.

    • Calculate the overall reaction energy (ΔE) as the difference in energy between the products and the reactants.

Visualizing Reaction Pathways and Workflows

To clearly communicate the complex relationships in computational chemistry studies, diagrams are indispensable.

G cluster_reactants Reactants cluster_products Products This compound This compound Transition State Transition State This compound->Transition State E2/SN2 Base (e.g., OEt-) Base (e.g., OEt-) Base (e.g., OEt-)->Transition State Bimolecular Alkene Alkene Conjugate Acid Conjugate Acid Leaving Group Leaving Group Transition State->Alkene Transition State->Conjugate Acid Transition State->Leaving Group

Caption: A generalized workflow for modeling bimolecular reactions of this compound.

G cluster_0 Computational Workflow start Build Reactant Structures opt_react Geometry Optimization (e.g., B3LYP/6-31G(d)) start->opt_react ts_search Transition State Search (e.g., Opt=TS) opt_react->ts_search freq_calc Frequency Calculation (Verify TS) ts_search->freq_calc opt_prod Optimize Product Structures freq_calc->opt_prod sp_energy Single-Point Energy Calculation (e.g., ωB97X-D/aug-cc-pVDZ with PCM) opt_prod->sp_energy analysis Calculate Ea and ΔE sp_energy->analysis

Caption: Step-by-step computational workflow for determining reaction energetics.

Conclusion and Future Directions

Computational modeling offers a robust framework for dissecting the competing SN1, SN2, E1, and E2 reaction pathways of this compound. By carefully selecting a suitable level of theory (DFT with an appropriate functional), basis set, and solvation model, researchers can obtain valuable insights into reaction mechanisms, transition state geometries, and activation energies.

The true power of this approach is realized when computational results are critically compared with experimental data. While a comprehensive experimental dataset for this compound is currently lacking, the available thermochemical data and findings from analogous systems provide a solid foundation for validation. Future experimental studies focusing on the kinetics and product distributions of this compound reactions under various conditions would be invaluable for further refining and validating computational models. This synergistic approach will ultimately lead to a more profound understanding of the reactivity of polyhalogenated alkanes, with significant implications for synthetic chemistry and drug development.

References

A Comparative Guide to the Kinetic Isotope Effect in 1,2-Dichloro-2-Methylbutane Reactions: Differentiating E2 and Sₙ1/E1 Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the kinetic isotope effect (KIE) observed in the elimination and substitution reactions of 1,2-dichloro-2-methylbutane. Designed for researchers, scientists, and professionals in drug development, this document elucidates how KIE serves as a powerful, quantitative tool to distinguish between competing reaction pathways, namely the concerted E2 mechanism and the stepwise Sₙ1/E1 mechanisms. We will explore the theoretical underpinnings, present expected experimental outcomes, and provide a robust protocol for empirical validation.

Theoretical Framework: The Kinetic Isotope Effect (KIE)

The kinetic isotope effect is the change in the rate of a chemical reaction upon isotopic substitution of an atom in the reactant.[1][2][3] For the reactions of alkyl halides, the most informative KIE involves the substitution of hydrogen (¹H) with its heavier, stable isotope, deuterium (²H or D). The effect is expressed as the ratio of the rate constant for the hydrogen-containing reactant (kH) to that of the deuterium-containing reactant (kD).

KIE = kH / kD

The physical origin of the deuterium KIE lies in the difference in zero-point vibrational energy (ZPE) of a carbon-hydrogen (C-H) bond versus a carbon-deuterium (C-D) bond.[3][4] Due to the greater mass of deuterium, the C-D bond has a lower vibrational frequency and thus a lower ZPE.[1][3] Consequently, more energy is required to break a C-D bond than a C-H bond, making reactions that involve C-H bond cleavage in the rate-determining step significantly slower for the deuterated compound.[1][5]

This phenomenon allows us to classify KIEs:

  • Primary KIE: A large KIE value (typically kH/kD ≈ 2–8) is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction.[1][6][7]

  • Secondary KIE: A small KIE value (kH/kD ≈ 0.8–1.2) is observed when the bond to the isotope is not directly involved in the rate-determining step, but electronic or steric changes at the isotopic position influence the transition state.[2][3][5]

Competing Mechanistic Pathways for this compound

As a tertiary alkyl halide, this compound is prone to both elimination and substitution reactions, primarily involving the more labile chlorine atom on the tertiary carbon (C2). The specific pathway is dictated by the reaction conditions, particularly the strength of the base and the polarity of the solvent.

The Sₙ1 and E1 Pathways

Under neutral or weakly basic conditions in a polar, protic solvent (e.g., ethanol, water), the reaction proceeds through a stepwise mechanism involving a common carbocation intermediate.[8]

  • Rate-Determining Step: The C-Cl bond at the tertiary center slowly ionizes to form a stable tertiary carbocation. This is the slowest step and thus governs the overall reaction rate.[9][10]

  • Fast Steps: The carbocation is then rapidly attacked by a nucleophile (solvent) to yield the Sₙ1 product or deprotonated by a weak base (solvent) at an adjacent carbon to yield the E1 product.[8][11]

Because the C-H bond is not broken in the rate-determining step, a significant primary KIE is not expected for either the Sₙ1 or E1 reaction.[11][12]

G cluster_0 Sₙ1 / E1 Pathway Reactant This compound Carbocation Tertiary Carbocation Intermediate Reactant->Carbocation Slow, RDS (Loss of Cl⁻) SN1_Product Sₙ1 Product Carbocation->SN1_Product Fast (+ Nucleophile) E1_Product E1 Product Carbocation->E1_Product Fast (- H⁺)

Figure 1: The Sₙ1/E1 reaction pathway for this compound.

The E2 Pathway

In the presence of a strong, non-nucleophilic base (e.g., sodium ethoxide, potassium tert-butoxide), a concerted E2 elimination is favored.[13][14][15] This mechanism occurs in a single, bimolecular step where the base, alkyl halide, and C-H bond are all involved in the transition state.[6][9][16] The base removes a proton from a β-carbon simultaneously as the C-Cl bond breaks and a π-bond forms.[14][17]

Crucially, the cleavage of the β-C-H bond is an integral part of this single, rate-determining step.[6][9][14] Therefore, a significant primary kinetic isotope effect is a hallmark of the E2 mechanism.

G cluster_1 E2 Pathway Reactants This compound + Strong Base TS Concerted Transition State [Base---H---C---C---Cl] Reactants->TS Single, Concerted Step (RDS) Products Alkene Product + Conjugate Acid + Cl⁻

Figure 2: The concerted E2 reaction pathway.

Comparative Analysis: Predicted KIE Values

By measuring the KIE, we can directly probe whether the β-C-H bond is broken in the rate-determining step, thereby providing conclusive evidence for the operative mechanism. The table below summarizes the expected experimental outcomes for reactions of this compound and its β-deuterated analogue (e.g., 1,2-dichloro-2-methyl-3,3-dideuteriobutane).

Reaction ConditionFavored MechanismC-H Bond Cleavage in RDS?Expected KIE (kH/kD)Interpretation
Weak Base / Protic Solvent (e.g., 80% Ethanol)Sₙ1 / E1No~ 1.0 - 1.1No primary KIE, consistent with carbocation formation being the RDS.[11][12]
Strong, Hindered Base / Aprotic Solvent (e.g., t-BuOK in THF)E2Yes~ 4 - 7Large primary KIE, confirming C-H bond breaking is part of the RDS.[6][7][16]

Experimental Protocol for KIE Determination

This section provides a self-validating, step-by-step methodology for measuring the KIE in the elimination reactions of this compound.

Step 1: Synthesis of Deuterated Substrate

The first requirement is the synthesis of a specifically deuterated analogue. For probing the major elimination product (2-chloro-2-methyl-2-butene), deuteration at the C3 position is necessary. This can be achieved through a multi-step synthesis starting from a suitable precursor, for example, by reducing an α,β-unsaturated ketone with a deuterium source like LiAlD₄ followed by subsequent halogenation steps.

Step 2: Kinetic Experiments

The core of the protocol involves running parallel reactions under rigorously controlled, identical conditions.

  • Reaction Setup: Prepare two identical, thermostatted reaction vessels.

  • Reagent Preparation:

    • In Vessel H, place a solution of this compound in the chosen solvent.

    • In Vessel D, place a solution of the C3-deuterated analogue at the exact same concentration.

  • Reaction Initiation: Simultaneously, inject an identical amount of the base/solvent solution into each vessel to initiate the reaction. Start timers immediately.

  • Aliquoting: At predetermined time intervals (e.g., t = 0, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot from each reaction mixture.

  • Quenching: Immediately quench each aliquot by adding it to a vial containing a weak acid and an internal standard (e.g., undecane) for subsequent analysis. This stops the reaction and prepares the sample for analysis.

Step 3: Analytical Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred analytical technique for this experiment.

  • Calibration: Create a calibration curve for the starting material against the internal standard to ensure accurate quantification.

  • Sample Analysis: Inject the quenched aliquots into the GC-MS.

  • Data Acquisition: Monitor the disappearance of the reactant peak relative to the constant peak of the internal standard over time.

Step 4: Data Analysis and KIE Calculation
  • Rate Law Determination: Plot the natural logarithm of the reactant concentration (ln[RX]) versus time for both the H and D reactions. A linear plot confirms first-order kinetics with respect to the alkyl halide.

  • Rate Constant Calculation: The slope of this line is equal to the negative of the pseudo-first-order rate constant (-k). Calculate kH and kD from the slopes of the respective plots.

  • KIE Calculation: Determine the kinetic isotope effect by taking the ratio of the rate constants: KIE = kH / kD .

G cluster_workflow Experimental Workflow A Synthesis of Deuterated Substrate B Parallel Kinetic Runs (H vs D substrates) A->B C Time-course Aliquoting & Quenching B->C D GC-MS Analysis (Quantification vs IS) C->D E Data Plotting (ln[RX] vs. time) D->E F Calculate kH and kD (from slopes) E->F G Calculate KIE = kH/kD F->G

Figure 3: A generalized experimental workflow for KIE determination.

Interpretation and Conclusion

The magnitude of the experimentally determined KIE provides a clear and decisive mechanistic insight.

  • An observed KIE near 1.0 under weakly basic, solvolytic conditions would strongly support the Sₙ1/E1 pathway, confirming that C-H bond cleavage is not involved in the rate-limiting ionization of the alkyl halide.

  • A large KIE (e.g., > 4) under strongly basic conditions would provide compelling evidence for the E2 mechanism, validating that the abstraction of the β-proton is a critical component of the reaction's slowest step.

References

A Comparative Environmental Impact Assessment of Chlorinated Butanes for Industrial Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the environmental impact of chlorinated butanes, primarily 1-chlorobutane and 2-chlorobutane, against safer, more sustainable alternatives. As intermediates and solvents in various industrial processes, a thorough understanding of their environmental fate, toxicity, and persistence is critical for researchers, scientists, and drug development professionals dedicated to incorporating green chemistry principles into their work. This document synthesizes experimental data from authoritative sources to facilitate informed decision-making in chemical selection and risk assessment, moving beyond mere protocol listings to explain the causality behind environmental assessment methodologies.

Introduction to Chlorinated Butanes: Usage and Environmental Significance

Chlorinated butanes, such as 1-chlorobutane and 2-chlorobutane, are organochlorine compounds used as solvents and alkylating agents in organic synthesis.[1] While effective in these roles, their chlorine content raises significant environmental questions. Organochlorine compounds are a broad class of chemicals, some of which are known for their persistence in the environment, potential for bioaccumulation, and toxic effects.[2][3] Therefore, assessing the specific environmental profile of chlorinated butanes is not merely a regulatory formality but a scientific necessity to mitigate potential long-term ecological harm.[4] This guide focuses on evaluating their behavior upon release into air, water, and soil, and their toxicological impact on aquatic ecosystems.

Environmental Fate, Persistence, and Degradation Pathways

The environmental journey of a chemical is dictated by its physical and chemical properties. For chlorinated butanes, their relatively high vapor pressure and moderate water solubility suggest they can partition into both the atmosphere and aquatic environments upon release.[5][6]

Atmospheric Fate

In the atmosphere, the primary degradation pathway for monochlorobutanes is reaction with photochemically generated hydroxyl radicals.[1] This process prevents long-term persistence in the air, with estimated atmospheric half-lives of 7 days for both 1-chlorobutane and 2-chlorobutane.[1]

Aquatic and Terrestrial Fate

Once in water or soil, the persistence of chlorinated butanes becomes a greater concern. Key degradation processes include biodegradation and hydrolysis.

  • Biodegradation: 1-chlorobutane is classified as "not readily biodegradable," indicating that it persists in the environment under typical conditions.[7] Standard tests show minimal degradation over a 28-day period.[7] This resistance to microbial breakdown is a significant factor in its environmental risk profile.

  • Hydrolysis: Chlorinated alkanes can react slowly with water in a process called hydrolysis, which can produce hydrochloric acid.[5] For some isomers, this can be a relevant degradation pathway in moist soils and water.[8]

  • Reductive Dechlorination: In anoxic environments, such as contaminated groundwater, a process known as reductive dechlorination can occur. This involves microorganisms using the chlorinated compound as an electron acceptor, sequentially removing chlorine atoms.[9] While well-documented for other chlorinated compounds, specific data for chlorinated butanes is limited, but it remains a plausible anaerobic degradation pathway.[8][10]

Release Chlorinated Butane Release (Industrial Use, Spills) Atmosphere Atmosphere Release->Atmosphere Volatilization Water_Soil Water & Soil Compartments Release->Water_Soil Partitioning Photolysis Atmospheric Degradation (Hydroxyl Radicals) Half-life: ~7 days Atmosphere->Photolysis Biodegradation Slow Biodegradation (Not Readily Biodegradable) Water_Soil->Biodegradation Hydrolysis Hydrolysis Water_Soil->Hydrolysis Harmless Less Harmful Products Biodegradation->Harmless Hydrolysis->Harmless

Caption: Environmental fate pathways for chlorinated butanes after release.

Ecotoxicity and Bioaccumulation Potential

The potential harm of a chemical to living organisms is a cornerstone of its environmental impact assessment. For chlorinated butanes, the primary focus is on aquatic ecosystems.

  • Aquatic Toxicity: 1-chlorobutane is considered to be slightly toxic to fish and daphnids.[7] Acute toxicity tests have established a 96-hour LC50 (the concentration lethal to 50% of the fish population) of 120 mg/L and an EC50 (the concentration affecting 50% of the daphnid population) of 380 mg/L.[7]

  • Bioaccumulation: Bioaccumulation refers to the accumulation of a substance in an organism at a rate faster than it can be metabolized or excreted. The potential for this is often estimated by the bioconcentration factor (BCF). For 1-chlorobutane, a BCF range of 90-450 in carp has been measured, suggesting a low to moderate potential for bioconcentration in aquatic organisms.[5][7]

Parameter1-ChlorobutaneData Source
Acute Fish Toxicity (LC50, 96h) 120 mg/L--INVALID-LINK--[7]
Acute Daphnia Toxicity (EC50) 380 mg/L--INVALID-LINK--[7]
Algae Toxicity (EC50) > 1,000 mg/L--INVALID-LINK--[7]
Bioconcentration Factor (BCF) 90 - 450--INVALID-LINK--[7]

Comparative Guide: Chlorinated Butanes vs. Greener Solvent Alternatives

The principles of green chemistry encourage the substitution of hazardous chemicals with safer alternatives.[11] Many industries are transitioning away from chlorinated solvents to reduce environmental impact and improve workplace safety.[3][12] Below is a comparison of 1-chlorobutane with three common, eco-friendly alternatives.

Feature1-Chlorobutaned-LimoneneAcetoneIsopropyl Alcohol (IPA)
Source PetrochemicalBio-based (Citrus Peels)[13]PetrochemicalPetrochemical
Biodegradability Not Readily Biodegradable[7]Readily Biodegradable[13]Readily Biodegradable[13]Readily Biodegradable[13]
Aquatic Toxicity Slightly Toxic (LC50: 120 mg/L)[7]Varies; can be toxic to aquatic life without proper treatmentLow ToxicityRelatively Low Toxicity
VOC Status Volatile Organic CompoundVolatile Organic CompoundVOC-Exempt (U.S.)[13]Volatile Organic Compound
Bioaccumulation Low to Moderate Potential (BCF: 90-450)[7]Low PotentialLow PotentialLow Potential
Key Hazards Flammable, potential for long-term aquatic effects[6]Flammable, Skin Irritant[13]Highly Flammable[13]Flammable

This comparison clearly illustrates the environmental advantages of the alternatives, particularly their ready biodegradability, which significantly reduces their persistence and long-term impact compared to 1-chlorobutane.

Standardized Methodologies for Environmental Impact Assessment

To ensure data is reliable and comparable, standardized testing guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD) are used.[14] These protocols are self-validating systems that provide the foundational data for risk assessment.

Protocol 1: Ready Biodegradability - OECD 301C

Causality: This test is fundamental for assessing a chemical's persistence. A substance that is "readily biodegradable" is expected to be rapidly broken down by microorganisms in the environment, preventing long-term accumulation. The choice of inoculum (activated sludge) is critical as it represents the microbial community typically found in wastewater treatment plants, providing a realistic assessment of degradation potential.[14]

Methodology:

  • Preparation: A defined mineral medium is prepared and inoculated with a small volume of activated sludge from a wastewater treatment plant.

  • Test Substance Addition: The chlorinated butane is added as the sole source of organic carbon at a known concentration.

  • Incubation: The test is run in sealed bottles in the dark at a constant temperature for 28 days.

  • Measurement: The consumption of oxygen (Biochemical Oxygen Demand, BOD) is measured over the 28-day period.

  • Analysis: The percentage of degradation is calculated by comparing the measured BOD with the theoretical oxygen demand (ThOD). A substance is considered "readily biodegradable" if it reaches a degradation level of >60% within a 10-day window during the 28-day test.

cluster_0 OECD 301C Workflow A Prepare Mineral Medium + Activated Sludge Inoculum B Add Test Substance (e.g., 1-Chlorobutane) A->B C Incubate in Sealed Bottles (28 days, dark, constant temp) B->C D Measure O₂ Consumption (BOD) Periodically C->D E Calculate % Degradation vs. Theoretical Demand D->E

Caption: Experimental workflow for the OECD 301C Ready Biodegradability test.

Protocol 2: Acute Fish Toxicity - OECD 203

Causality: This test provides a critical measure of a chemical's potential to cause immediate, lethal harm to aquatic life. The 96-hour duration is a standard that balances the need to observe acute effects with the practicalities of laboratory testing. Using a control group is essential to ensure that any observed mortality is due to the test substance and not other factors.[14]

Methodology:

  • Test Organisms: A recommended fish species (e.g., Rainbow Trout or Zebrafish) is selected and acclimated to laboratory conditions.

  • Exposure: Fish are exposed to a series of concentrations of the test substance in water under controlled conditions (temperature, pH, light). A control group is maintained in clean water.

  • Duration: The exposure period is 96 hours.

  • Observation: Mortalities and any sublethal effects (e.g., loss of equilibrium, abnormal swimming) are recorded at 24, 48, 72, and 96 hours.

  • Analysis: The data is statistically analyzed to determine the LC50 value, the concentration estimated to be lethal to 50% of the test organisms.

cluster_1 OECD 203 Workflow F Acclimate Test Fish (e.g., Zebrafish) G Prepare Concentration Series + Control Group (Clean Water) F->G H Expose Fish for 96 Hours (Controlled Conditions) G->H I Record Mortalities at 24, 48, 72, 96 hours H->I J Statistically Determine LC50 Value I->J

Caption: Experimental workflow for the OECD 203 Acute Fish Toxicity test.

Conclusion and Future Perspectives

The available experimental data indicates that chlorinated butanes, specifically 1-chlorobutane, present a tangible environmental concern due to their persistence (i.e., not being readily biodegradable) and slight-to-moderate aquatic toxicity and bioaccumulation potential. While their atmospheric lifetime is limited, their persistence in soil and water warrants careful management and consideration of alternatives.

In contrast, greener solvents like d-limonene, acetone, and isopropyl alcohol offer significant environmental advantages, primarily their ready biodegradability. For organizations committed to sustainable science, the evidence strongly supports substituting chlorinated butanes with these or other eco-friendly alternatives wherever chemically and technically feasible. Future research should focus on completing the environmental data profile for 2-chlorobutane and other isomers, as well as conducting comprehensive Life Cycle Assessments (LCA) that evaluate environmental impact from manufacturing to disposal for both the chlorinated compounds and their alternatives.[15][16]

References

performance of 1,2-dichloro-2-methylbutane in solvent applications compared to others

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical solvents, the selection of an appropriate medium is paramount to the success of a reaction, the efficiency of an extraction, or the resolution of a chromatographic separation. This guide provides an in-depth technical comparison of 1,2-dichloro-2-methylbutane against a range of commonly used laboratory and industrial solvents. By examining its physicochemical properties and performance characteristics, this document aims to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions for their specific applications.

Introduction to this compound: A Structural Overview

This compound is a halogenated alkane with the chemical formula C₅H₁₀Cl₂.[1] Its structure, featuring a tertiary chlorinated carbon and a primary chlorinated carbon, suggests a unique combination of steric hindrance and reactivity that differentiates it from more common chlorinated solvents. Understanding its performance requires a detailed look at its physical and chemical properties in comparison to established solvents.

Physicochemical Properties: A Comparative Analysis

The utility of a solvent is largely dictated by its physical properties. The following table summarizes the key physicochemical data for this compound and a selection of other common solvents. This data provides the foundation for understanding its potential applications and limitations.

SolventChemical FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Dielectric ConstantPolarity Index (P')
This compound C₅H₁₀Cl₂ 141.04 [1]~140-150 (estimated) ~1.1 (estimated) ~9-10 (estimated) ~2.5-3.5 (estimated)
DichloromethaneCH₂Cl₂84.9339.61.3268.933.1[2]
ChloroformCHCl₃119.3861.21.484.814.1[2]
Carbon TetrachlorideCCl₄153.8276.71.5942.241.6
1,2-DichloroethaneC₂H₄Cl₂98.9683.51.25310.423.5[2]
HexaneC₆H₁₄86.18690.6591.880.1[2]
TolueneC₇H₈92.14110.60.8672.382.4[2]
Ethyl AcetateC₄H₈O₂88.1177.10.9026.024.4[2]
AcetoneC₃H₆O58.0856.10.79120.75.1[2]
EthanolC₂H₆O46.0778.30.78924.554.3
MethanolCH₄O32.0464.70.79232.75.1[2]

Note: Some properties for this compound are estimated based on structurally similar compounds like 2-chloro-2-methylbutane, which has a boiling point of 85-86°C, a density of 0.866 g/mL, and a dielectric constant of 9.3.[3][4][5] The presence of a second chlorine atom is expected to increase the boiling point, density, and polarity.

Performance in Solvent Applications: A Theoretical and Comparative Framework

The true measure of a solvent's performance lies in its application. While direct experimental data for this compound is scarce in publicly available literature, we can infer its potential performance based on the properties of chlorinated alkanes and its specific structural features.

Role in Chemical Reactions

The choice of solvent can significantly influence reaction rates and pathways.[6] Halogenated hydrocarbons are often chosen for their ability to dissolve a wide range of organic compounds and their relative inertness under certain conditions.

Causality of Solvent Choice in Nucleophilic Substitution Reactions:

  • SN1 Reactions: These reactions proceed through a carbocation intermediate. Polar solvents are crucial for stabilizing this charged intermediate, thereby accelerating the reaction rate.[7] The estimated moderate to high polarity of this compound suggests it could be a suitable solvent for SN1 reactions. Its tertiary chlorinated carbon is sterically hindered, which would favor the formation of a tertiary carbocation, a key step in an SN1 pathway.

  • SN2 Reactions: These reactions involve a backside attack by a nucleophile. Polar aprotic solvents are generally preferred as they solvate the cation of the nucleophilic salt but leave the anion (the nucleophile) relatively free to attack the electrophilic carbon. Protic solvents can hinder SN2 reactions by solvating the nucleophile. The potential for this compound to act as a polar aprotic solvent (lacking acidic protons) could make it a candidate for SN2 reactions, although its steric bulk around the tertiary carbon would likely inhibit this pathway at that position.

SN1_vs_SN2 cluster_sn1 SN1 Pathway cluster_sn2 SN2 Pathway Alkyl Halide_1 R₃C-X Carbocation R₃C⁺ + X⁻ Alkyl Halide_1->Carbocation Slow, Rate-determining (Favored by polar solvents) Product_1 R₃C-Nu Carbocation->Product_1 Fast (Nucleophilic attack) Alkyl Halide_2 R-X Transition State [Nu---R---X]⁻ Alkyl Halide_2->Transition State Concerted step (Favored by polar aprotic solvents) Product_2 Nu-R + X⁻ Transition State->Product_2

Diagram illustrating the mechanistic pathways of SN1 and SN2 reactions and the influence of solvent polarity.

Experimental Protocol: Evaluating Solvent Effects on Reaction Kinetics (A Self-Validating System)

To empirically determine the performance of this compound, a comparative kinetic study can be designed.

  • Reaction Selection: Choose a model reaction sensitive to solvent polarity, such as the solvolysis of tert-butyl chloride (an SN1 reaction).

  • Solvent Panel: Include this compound, dichloromethane, chloroform, hexane, and ethanol.

  • Procedure: a. Prepare solutions of tert-butyl chloride of identical concentration in each of the test solvents. b. Maintain a constant temperature for all reaction vessels using a thermostatted water bath. c. At timed intervals, withdraw aliquots from each reaction. d. Quench the reaction in the aliquot (e.g., by adding ice-cold water). e. Titrate the amount of HCl produced with a standardized NaOH solution using a suitable indicator.

  • Data Analysis: Plot the concentration of HCl versus time for each solvent. The initial slope of this plot is proportional to the initial reaction rate.

  • Self-Validation: The inclusion of well-characterized solvents like hexane (non-polar) and ethanol (polar protic) provides internal validation. The observed trend in reaction rates should correlate with the known polarities of these control solvents, providing confidence in the relative performance determined for this compound.

Efficacy in Extraction Processes

Liquid-liquid extraction separates compounds based on their differential solubilities in two immiscible liquid phases.[8] The choice of the extracting solvent is critical for maximizing the recovery of the target compound while minimizing the extraction of impurities.

Key Parameters in Solvent Selection for Extraction:

  • Solubility: The solvent must effectively dissolve the target compound. "Like dissolves like" is a guiding principle; a non-polar solvent will better dissolve a non-polar solute.[8]

  • Immiscibility: The extracting solvent should have low solubility in the original solvent (often water).

  • Density: A significant density difference between the two phases facilitates clean separation.

  • Boiling Point: A relatively low boiling point allows for easy removal of the solvent after extraction to isolate the product.

Given its halogenated nature, this compound is expected to be a non-polar to weakly polar solvent, making it suitable for extracting non-polar organic compounds from aqueous solutions. Its estimated density of ~1.1 g/mL would be advantageous for extractions from aqueous media, as it would form the lower organic layer, simplifying separation.

Experimental Protocol: Determining Partition Coefficient (A Self-Validating System)

The partition coefficient (K) is a quantitative measure of a solute's distribution between two immiscible solvents.[9]

  • System Setup: Use a separatory funnel containing equal volumes of water and this compound. As controls, set up parallel systems with dichloromethane and hexane.

  • Solute Addition: Add a known amount of a target analyte (e.g., a non-polar organic compound like caffeine or a moderately polar compound like benzoic acid) to each system.

  • Equilibration: Stopper the funnels and shake vigorously for several minutes to allow the solute to partition between the two phases. Allow the layers to fully separate.

  • Phase Analysis: Carefully separate the aqueous and organic layers. Determine the concentration of the analyte in each layer using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: The partition coefficient is calculated as K = [Analyte]organic / [Analyte]aqueous.

  • Self-Validation: Comparing the K value obtained for this compound with those for the well-characterized solvents dichloromethane and hexane will provide a clear indication of its relative extraction efficiency for the chosen analyte.

Extraction_Workflow Start Prepare biphasic system (Water + Solvent) Add_Solute Add known amount of analyte Start->Add_Solute Equilibrate Shake to equilibrate Add_Solute->Equilibrate Separate Separate aqueous and organic layers Equilibrate->Separate Analyze Analyze analyte concentration in each layer Separate->Analyze Calculate Calculate Partition Coefficient (K) Analyze->Calculate

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1,2-Dichloro-2-methylbutane

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential, field-proven procedures for the safe and compliant disposal of 1,2-dichloro-2-methylbutane. Adherence to these protocols is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. This document moves beyond a simple checklist to explain the scientific rationale behind each step, empowering researchers to make informed safety decisions.

Part 1: Hazard Profile and Immediate Safety Protocols

Understanding the inherent hazards of this compound is the foundation of its safe management. This compound is a flammable, halogenated hydrocarbon that poses multiple health risks.[1]

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a clear summary of the primary dangers associated with this compound.

Hazard ClassCategoryGHS StatementPictogram
Flammable LiquidsCategory 3H226: Flammable liquid and vapor🔥
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damagecorrosive
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation
Data sourced from PubChem CID 140983.[1]
Immediate Safety and Handling Protocols

Before handling or preparing for disposal, ensure the following measures are in place.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, chemical-resistant gloves (e.g., Viton®, Barrier®), and a flame-resistant lab coat.[2]

  • Ventilation: All handling of this compound, including transferring to a waste container, must be performed inside a certified chemical fume hood to minimize inhalation exposure.[2]

  • Ignition Sources: As a flammable liquid, ensure the compound and its waste are kept away from all potential ignition sources, such as open flames, hot surfaces, and spark-producing equipment.[3]

Emergency Response
  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[4][5]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][5]

  • In Case of Spill: Evacuate non-essential personnel. Turn off all ignition sources. Contain the spill using a non-combustible absorbent material (e.g., sand, vermiculite).[4] Place the absorbed material into a sealed container for disposal as hazardous waste.[4][6] Do not allow the spill to enter drains.

Part 2: The Core Disposal Workflow

The proper disposal of this compound is a multi-step process centered on correct waste segregation. Its chemical nature as a chlorinated hydrocarbon dictates its disposal pathway.

Step 1: Waste Identification and Segregation

This is the most critical step in the disposal process. This compound must be disposed of as halogenated organic waste .[7]

  • Causality: The presence of chlorine atoms in the molecule means it cannot be disposed of with non-halogenated organic solvents. Standard disposal for non-halogenated solvents often involves fuel blending. However, the combustion of chlorinated compounds under improper conditions can produce highly toxic and persistent environmental pollutants like dioxins and hydrochloric acid.[8] Therefore, halogenated waste is sent for specialized high-temperature incineration in regulated hazardous waste incinerators that have flue gas cleaning systems.[7][8]

  • Procedure:

    • Designate a specific waste container solely for halogenated organic waste.

    • Crucially, do not mix this compound waste with non-halogenated solvents (like acetone, ethanol, hexane), acids, bases, or oxidizers.[6][7] Incompatible materials can cause dangerous chemical reactions.[6]

Step 2: Containerization

Proper containment is essential to prevent leaks and environmental contamination.

  • Procedure:

    • Use only a dedicated, leak-proof, and chemically compatible container. High-density polyethylene (HDPE) or glass containers are typically appropriate.

    • Ensure the container has a secure, tightly sealing cap to prevent the escape of flammable and irritating vapors.

    • Do not fill the container beyond 90% of its capacity to allow for vapor expansion.

    • Keep the exterior of the waste container clean and free of contamination.

Step 3: Labeling

Accurate labeling is a legal requirement and ensures the safety of everyone who handles the waste.

  • Procedure:

    • Label the container clearly with the words "Hazardous Waste."

    • List the full chemical name: "this compound." If other halogenated wastes are present, list all constituents and their approximate percentages.[7]

    • Affix the appropriate GHS hazard pictograms (Flammable, Corrosive, Harmful/Irritant).[1]

Step 4: Accumulation and Storage

Waste must be stored safely in the laboratory prior to collection.

  • Procedure:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[9]

    • The storage area must be away from ignition sources and high-traffic areas.[9][10]

    • It is best practice to keep the waste container within a secondary containment bin to control any potential leaks.

Step 5: Final Disposal

The final step is to transfer the waste to a certified professional.

  • Procedure:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup.[2][9]

    • Never pour this compound down the drain or dispose of it in regular trash.[4] This is illegal and environmentally harmful, as it can persist in groundwater.

Part 3: Visualization of the Disposal Process

The following diagram illustrates the decision-making workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_segregation Segregation & Containment cluster_final Finalization for Disposal A Generate This compound Waste B Wear Full PPE (Goggles, Gloves, Lab Coat) A->B C Select Waste Stream B->C D HALOGENATED Organic Waste Container C->D Contains Chlorine E Non-Halogenated Waste (INCORRECT) C->E No Halogens F Use Designated, Leak-Proof Container (<90% Full) D->F G Label Container Correctly ('Hazardous Waste', Full Name, Hazards) F->G H Store in Designated Satellite Accumulation Area G->H I Contact EHS for Pickup by Licensed Waste Vendor H->I

Caption: Logical workflow for the safe disposal of this compound.

Part 4: Regulatory Context

In the United States, the disposal of this compound is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). As a chlorinated aliphatic hydrocarbon with a carbon chain length between one and five, wastes generated from its production or use may fall under the "F-listed" hazardous waste codes, specifically F024 and F025.[11][12] This underscores the legal imperative to manage and dispose of this chemical as regulated hazardous waste.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. The core principles are unambiguous: correctly identify and segregate as halogenated waste, use proper containment and labeling , store safely, and transfer to a licensed professional for final disposal. By understanding the chemical reasoning behind these procedures, researchers can effectively mitigate risks and ensure full compliance.

References

Navigating the Safe Handling of 1,2-Dichloro-2-methylbutane: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. When handling reactive and hazardous compounds like 1,2-dichloro-2-methylbutane, a robust understanding of personal protective equipment (PPE) and disposal protocols is not merely a matter of compliance, but a cornerstone of scientific excellence. This guide provides an in-depth, procedural framework for the safe management of this compound, moving beyond a simple checklist to explain the critical reasoning behind each safety measure.

Hazard Profile of this compound: Understanding the Risks

Before detailing protective measures, it is crucial to understand the inherent hazards of this compound. According to its Globally Harmonized System (GHS) classification, this compound presents multiple risks:

Hazard ClassificationDescriptionPrecautionary Statement
Flammable Liquid (Category 2/3) Highly flammable liquid and vapor.[1][2]Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Use explosion-proof equipment.[2]
Skin Irritation (Category 2) Causes skin irritation.[1]Wash skin thoroughly after handling. Wear protective gloves.
Serious Eye Damage (Category 1/2A) Causes serious eye damage/irritation.[1]Wear eye protection/face protection.
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[1]Do not eat, drink or smoke when using this product. Rinse mouth if swallowed.
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation May cause respiratory irritation.[1]Avoid breathing mist or vapors. Use only outdoors or in a well-ventilated area.

This profile underscores the necessity for a multi-faceted PPE strategy that addresses flammability, dermal, ocular, and respiratory hazards.

A Multi-Layered Approach to Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all solution but rather a dynamic process based on a thorough risk assessment of the specific procedures being undertaken. The Occupational Safety and Health Administration (OSHA) mandates that employers conduct a hazard assessment to determine the appropriate PPE for their employees.[3][4]

Primary Engineering and Administrative Controls: The First Line of Defense

Before relying on PPE, engineering and administrative controls must be in place to minimize exposure. All work with this compound should be conducted within a certified chemical fume hood to control flammable and harmful vapors.[5] Administrative controls include ensuring that all personnel are thoroughly trained on the hazards and safe handling procedures for this chemical.

Essential PPE for Handling this compound

The following PPE is considered the minimum requirement for handling this compound.

Given the risk of serious eye damage, robust eye and face protection is non-negotiable.

  • Safety Glasses with Side Shields: These are the minimum requirement for any laboratory work.

  • Chemical Splash Goggles: These should be worn whenever there is a risk of splashing, providing a seal around the eyes to prevent liquid from entering.

  • Face Shield: A face shield, worn in conjunction with chemical splash goggles, is required when handling larger quantities or during procedures with a high splash potential. This provides an additional layer of protection for the entire face.[6]

All eye and face protection must be ANSI Z87.1 certified.[6]

  • Nitrile Gloves: While offering good general chemical resistance, standard thin-gauge nitrile gloves provide only incidental splash protection and are not suitable for prolonged contact with halogenated hydrocarbons.[6][7] If a splash occurs, the gloves should be removed and replaced immediately.

  • Butyl Rubber and Viton® Gloves: For extended handling or immersion, more robust materials are necessary. Butyl rubber and Viton® gloves generally offer excellent resistance to chlorinated solvents and aromatic hydrocarbons.[2][8] It is imperative to consult the glove manufacturer's specific chemical resistance data.

Glove Selection Protocol:

  • Assess the Task: Determine the duration and nature of contact (incidental splash vs. prolonged immersion).

  • Consult Manufacturer's Data: Always refer to the specific glove manufacturer's chemical resistance guide for the most accurate information.

  • Inspect Before Use: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing.

  • Proper Donning and Doffing: Follow established procedures for putting on and taking off gloves to avoid contaminating your hands.

  • Laboratory Coat: A flame-resistant lab coat is essential to protect against splashes and should be kept fully buttoned with sleeves rolled down.

  • Chemical-Resistant Apron: For procedures involving larger volumes, a chemical-resistant apron worn over the lab coat provides an additional barrier.

  • Full-Length Pants and Closed-Toe Shoes: Long pants and fully enclosed shoes are mandatory to protect the lower body from potential spills.

In most laboratory settings, working within a properly functioning chemical fume hood will provide adequate respiratory protection. However, in the event of a large spill or a failure of engineering controls, respiratory protection may be necessary. A NIOSH-approved respirator with an organic vapor cartridge is the appropriate choice.[5] A formal respiratory protection program, including fit testing and training, is required by OSHA for all respirator users.[3]

Operational Plan: Step-by-Step Handling Procedures

  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Assemble all necessary equipment and reagents.

    • Don all required PPE as outlined above.

    • Have a spill kit readily accessible.

  • Handling:

    • Conduct all manipulations of this compound within the chemical fume hood.

    • Use the smallest quantity of the chemical necessary for the procedure.

    • Keep containers tightly closed when not in use.

    • Ground and bond containers when transferring material to prevent static discharge.[9]

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Properly doff and dispose of contaminated PPE.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Managing Halogenated Waste

Proper disposal of this compound and any contaminated materials is crucial to protect the environment and comply with regulations. As a halogenated organic compound, it must be segregated from non-halogenated waste streams.[4]

Step-by-Step Disposal Procedure:

  • Waste Segregation:

    • Collect all waste containing this compound in a designated, clearly labeled hazardous waste container for "Halogenated Organic Waste."

    • This includes unused chemical, reaction byproducts, and any contaminated materials such as pipette tips, gloves, and absorbent pads.

  • Container Management:

    • Use a chemically resistant container with a secure, tight-fitting lid.

    • The container must be accurately labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Flammable," "Corrosive").[4]

  • Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.[4]

    • The storage area should be away from sources of ignition and incompatible materials.

  • Disposal:

    • Arrange for the collection of the hazardous waste by a licensed professional waste disposal service in accordance with local, state, and federal regulations.

Workflow and Decision Making

The following diagram illustrates the key decision points and workflow for safely handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_disposal Disposal Phase start Start: Handling this compound risk_assessment Conduct Task-Specific Risk Assessment start->risk_assessment ppe_selection Select Appropriate PPE risk_assessment->ppe_selection handling Handle Chemical in Fume Hood ppe_selection->handling spill Spill Occurs? handling->spill waste_generation Generate Waste handling->waste_generation spill_response Execute Spill Response Protocol spill->spill_response Yes spill->waste_generation No spill_response->handling waste_segregation Segregate Halogenated Waste waste_generation->waste_segregation waste_disposal Dispose via Licensed Service waste_segregation->waste_disposal end End of Procedure waste_disposal->end

Caption: Workflow for Safe Handling and Disposal of this compound.

By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific endeavors. This commitment to best practices fosters a culture of safety and responsibility that is the hallmark of a world-class research environment.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。